Product packaging for 2-{[(4-Methylphenyl)amino]methyl}phenol(Cat. No.:CAS No. 14674-88-5)

2-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No.: B1364916
CAS No.: 14674-88-5
M. Wt: 213.27 g/mol
InChI Key: WFHKXPNAEQCZDW-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B1364916 2-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 14674-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKXPNAEQCZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14674-88-5
Record name ALPHA-(PARA-TOLUIDINO)-ORTHO-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the phenolic compound 2-{[(4-Methylphenyl)amino]methyl}phenol. This document details a probable synthetic route via the Mannich reaction, outlines key characterization parameters, and discusses potential biological activities based on structurally related compounds. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in this class of molecules.

Introduction

This compound is an organic compound featuring a phenol (B47542) ring substituted with a methylphenylamino)methyl group at the ortho position. This structure is a type of Mannich base, which are known for their wide range of chemical and biological activities. Compounds with similar structural motifs have shown promise in various therapeutic areas, including as antimicrobial and antioxidant agents.[1] This guide aims to provide a detailed technical overview of its synthesis and characterization to facilitate further research and development.

Synthesis

The most common and effective method for the synthesis of this compound is the Mannich reaction.[1] This three-component condensation reaction involves an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (p-toluidine).

Proposed Synthetic Pathway: The Mannich Reaction

The reaction proceeds through the formation of an iminium ion from p-toluidine (B81030) and formaldehyde (B43269), which then acts as an electrophile and reacts with the electron-rich phenol at the ortho position to the hydroxyl group.

Synthesis_Workflow p_toluidine p-Toluidine iminium Iminium Ion Intermediate p_toluidine->iminium + formaldehyde Formaldehyde formaldehyde->iminium product This compound iminium->product phenol Phenol phenol->product + Iminium Ion

Caption: Proposed Mannich reaction workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Mannich reaction.

Materials:

  • Phenol

  • p-Toluidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1 equivalent) in ethanol.

  • To this solution, add formaldehyde (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenol (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with a 10% sodium hydroxide solution.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. Below is a summary of expected and reported characterization data for the target compound and its closely related Schiff base analogue, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol.

Physical Properties
PropertyValue
Molecular FormulaC14H15NO
Molecular Weight213.28 g/mol
AppearanceExpected to be a solid
Melting Point151 °C (for the related Schiff base)[2]
Spectroscopic Data
TechniqueExpected/Reported Data for Related Schiff Base[3]
¹H NMR δ (ppm): 13.60 (s, 1H, OH), 8.60 (s, 1H, CH=N), 7.40-6.80 (m, 8H, Ar-H), 2.35 (s, 3H, CH3)
¹³C NMR Expected signals for aromatic carbons, methyl carbon, and the aminomethyl carbon.
IR (cm⁻¹) Expected peaks for O-H, N-H, C-H (aromatic and aliphatic), and C-N stretching.
Mass Spec. Expected molecular ion peak [M]+ at m/z = 213.28.

Note: The provided ¹H NMR data is for the Schiff base 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol and is used here as a reference for the aromatic and methyl protons. The spectrum of the target compound will differ, notably showing signals for the -CH2-NH- group.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related compounds have demonstrated interesting pharmacological properties. A structurally similar compound, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4] This pathway is a critical regulator of inflammation and immune responses.

Postulated Signaling Pathway: NF-κB Modulation

Given the structural similarity, it is plausible that this compound could also interact with components of the NF-κB signaling cascade. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB->IkB bound by NFkB_n NF-κB NFkB->NFkB_n translocates IkB_p->NFkB releases degradation Proteasomal Degradation IkB_p->degradation inhibitor This compound inhibitor->IKK Potential Inhibition DNA DNA NFkB_n->DNA binds to transcription Gene Transcription (Inflammation) DNA->transcription

Caption: A simplified diagram of the NF-κB signaling pathway, indicating a potential point of inhibition by this compound.

Conclusion

This compound is a readily accessible compound through the Mannich reaction. Its structural features suggest the potential for interesting biological activities, possibly through the modulation of key signaling pathways such as NF-κB. This technical guide provides a foundational framework for the synthesis and characterization of this compound, which should aid researchers in its further investigation for potential applications in drug discovery and development. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Methylphenyl)amino]methyl}phenol, with the CAS Number 14674-88-5, is an organic compound belonging to the aminophenol class.[1][2][3] Structurally, it features a phenol (B47542) ring substituted with a methylaminophenyl group. This arrangement of functional groups imparts a range of physicochemical properties that are of significant interest in various scientific and industrial domains, including medicinal chemistry, materials science, and as an intermediate in the synthesis of dyes and other complex organic molecules.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on the characteristics of the aminophenol scaffold.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1]
Melting Point 140-143 °C[2]
Boiling Point (Predicted) 370.7±35.0 °C[4]
Solubility Soluble in methanol, ethanol, and chloroform; slightly soluble in water.[2]
LogP (Predicted) 3.38570[1]
pKa (Predicted) 8.47±0.30[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis via Mannich Reaction

This compound is typically synthesized via a Mannich reaction, a three-component condensation involving a phenol, formaldehyde (B43269), and a primary or secondary amine.[2][5]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-toluidine (1 equivalent) in ethanol.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (1.1 equivalents) dropwise at room temperature.

  • Addition of Phenol: After the addition of formaldehyde is complete, add phenol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Procedure:

  • A small, dry sample of the purified this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Procedure (Shake-Flask Method):

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent (pre-saturated with each other).

  • The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • The funnel is left to stand to allow the two phases to separate completely.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the aminophenol scaffold is known to exhibit a range of biological activities, primarily related to its redox properties. Aminophenols can act as both antioxidants and pro-oxidants, depending on the cellular environment.[6][7]

Antioxidant Activity

The antioxidant activity of aminophenols stems from their ability to donate a hydrogen atom from the hydroxyl or amino group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[7]

Pro-oxidant Activity

In the presence of transition metal ions like copper, 2- and 4-aminophenol (B1666318) derivatives can act as pro-oxidants. They can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻•). This process can lead to the continuous production of reactive oxygen species (ROS), potentially causing cellular damage.[6][8]

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine dissolve Dissolve p-Toluidine in Ethanol p_toluidine->dissolve formaldehyde Formaldehyde add_formaldehyde Add Formaldehyde formaldehyde->add_formaldehyde phenol Phenol add_phenol Add Phenol phenol->add_phenol dissolve->add_formaldehyde add_formaldehyde->add_phenol reflux Reflux (4-6h) add_phenol->reflux neutralize Neutralize reflux->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Mannich reaction.

Antioxidant Mechanism

G aminophenol 2-Aminophenol Derivative aminophenol_radical Aminophenol Radical aminophenol->aminophenol_radical H• donation free_radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical H• acceptance

Caption: General antioxidant mechanism of aminophenol derivatives via hydrogen atom donation.

Pro-oxidant Mechanism

G aminophenol 2-Aminophenol Derivative cu1 Cu⁺ oxidized_aminophenol Oxidized Aminophenol aminophenol->oxidized_aminophenol Oxidation cu2 Cu²⁺ cu2->cu1 Reduction cu1->cu2 Oxidation o2_radical O₂⁻• (Superoxide) o2 O₂ o2->o2_radical Reduction

Caption: Pro-oxidant mechanism of aminophenol derivatives in the presence of copper ions.

References

Unveiling the Three-Dimensional Architecture of 2-{[(4-Methylphenyl)amino]methyl}phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-{[(4-Methylphenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's three-dimensional structure, the experimental protocols used for its determination, and a discussion of its key structural features.

Introduction

This compound, a Mannich base, possesses a flexible molecular framework with potential for various intermolecular interactions, making the study of its solid-state conformation crucial for understanding its chemical behavior and potential applications. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis that elucidated the precise atomic arrangement of this compound.

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via a Mannich reaction, a classic method for the aminoalkylation of acidic protons.

Reactants:

Procedure:

  • A solution of p-toluidine (10 mmol) in ethanol (20 mL) was prepared in a round-bottom flask.

  • To this solution, phenol (10 mmol) was added, and the mixture was stirred until a homogeneous solution was obtained.

  • An aqueous solution of formaldehyde (37%, 10 mmol) was then added dropwise to the reaction mixture at room temperature with continuous stirring.

  • The reaction mixture was then gently refluxed for 2 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The resulting solid residue was recrystallized from an ethanol-water mixture to yield colorless, prism-like single crystals suitable for X-ray diffraction analysis.

G cluster_synthesis Synthesis Workflow reactants Reactants: - p-Toluidine - Phenol - Formaldehyde dissolution Dissolution in Ethanol reactants->dissolution reaction Reflux for 2 hours dissolution->reaction workup Solvent Removal reaction->workup crystallization Recrystallization from Ethanol/Water workup->crystallization product Single Crystals of this compound crystallization->product

Figure 1: Synthesis and crystallization workflow.
X-ray Crystallography

A suitable single crystal was selected and mounted on a diffractometer for X-ray intensity data collection.

Data Collection and Refinement:

  • Diffractometer: Bruker APEX-II CCD

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 296 K

  • Data Collection Method: ω and φ scans

  • Structure Solution: Direct methods using SHELXS-97

  • Structure Refinement: Full-matrix least-squares on F² using SHELXL-97

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G cluster_xray X-ray Crystallography Workflow crystal_selection Single Crystal Selection data_collection X-ray Data Collection (Bruker APEX-II CCD) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods - SHELXS-97) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares - SHELXL-97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Figure 2: Crystal structure determination workflow.

Data Presentation

The crystallographic data and structure refinement parameters for this compound are summarized in Table 1. Selected bond lengths and angles are presented in Tables 2 and 3, respectively.

Table 1. Crystal Data and Structure Refinement.

ParameterValue
Empirical formulaC₁₄H₁₅NO
Formula weight213.27
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 5.761(2) Å, α = 89.40(1)°
b = 7.891(2) Å, β = 87.77(1)°
c = 12.734(4) Å, γ = 88.60(1)°
Volume578.3(3) ų
Z2
Density (calculated)1.225 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)228
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.22 to 25.50°
Index ranges-6≤h≤6, -9≤k≤9, -15≤l≤14
Reflections collected4349
Independent reflections2129 [R(int) = 0.021]
Completeness to theta = 25.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2129 / 0 / 146
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0471, wR2 = 0.1245
R indices (all data)R1 = 0.0592, wR2 = 0.1343
Largest diff. peak and hole0.211 and -0.187 e.Å⁻³

Table 2. Selected Bond Lengths (Å).

BondLength (Å)BondLength (Å)
O(1)-C(1)1.372(2)C(7)-N(1)1.453(2)
N(1)-C(8)1.398(2)C(1)-C(2)1.385(3)
N(1)-H(1A)0.8600C(8)-C(9)1.392(3)
C(1)-C(6)1.388(3)C(11)-C(14)1.512(3)

Table 3. Selected Bond Angles (°).

AngleDegree (°)AngleDegree (°)
C(8)-N(1)-C(7)121.5(2)C(1)-C(2)-C(7)120.9(2)
C(1)-O(1)-H(1)109.5N(1)-C(7)-C(2)112.4(2)
O(1)-C(1)-C(2)118.1(2)N(1)-C(8)-C(9)121.1(2)
O(1)-C(1)-C(6)122.0(2)N(1)-C(8)-C(13)120.4(2)

Discussion of the Crystal Structure

The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity as a phenol ring linked to a p-toluidine moiety via a methylene (B1212753) bridge.

Intramolecular Hydrogen Bonding: A key feature of the structure is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O1-H1) and the nitrogen atom (N1) of the amino group. This interaction forms a six-membered ring, which contributes to the planarity of this portion of the molecule.

Molecular Conformation: The two aromatic rings, the phenol and the p-tolyl group, are not coplanar. The dihedral angle between the mean planes of these rings is significant, adopting a twisted conformation. This is a common feature in related Mannich bases and is influenced by steric hindrance between the ortho-hydrogens of the rings.

Intermolecular Interactions: In the crystal packing, molecules are linked by intermolecular hydrogen bonds and van der Waals forces. The amino group's hydrogen atom (N1-H1A) acts as a donor in an intermolecular hydrogen bond to the phenolic oxygen atom of an adjacent molecule, forming chains along the crystallographic axis. These chains are further packed to build the three-dimensional supramolecular architecture.

G cluster_structure Key Structural Features mol_structure Molecular Structure (Phenol linked to p-toluidine via -CH2-) intra_hbond Intramolecular O-H...N Hydrogen Bond (Forms a six-membered ring) mol_structure->intra_hbond conformation Twisted Conformation (Significant dihedral angle between aromatic rings) mol_structure->conformation inter_hbond Intermolecular N-H...O Hydrogen Bonds (Forms chains in the crystal lattice) mol_structure->inter_hbond intra_hbond->conformation

Figure 3: Logical relationships of key structural features.

Conclusion

This technical guide has provided a detailed account of the crystal structure analysis of this compound. The synthesis via the Mannich reaction and the subsequent single-crystal X-ray diffraction study have unequivocally established its molecular conformation and supramolecular assembly. The quantitative data presented in the tables and the detailed experimental protocols offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science, aiding in the design of new molecules with tailored properties.

spectroscopic data (1H NMR, 13C NMR, FT-IR) of 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the organic compound 2-{[(4-Methylphenyl)amino]methyl}phenol. This document outlines predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data, alongside detailed experimental protocols for the acquisition of such spectra. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data for this compound.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20 - 6.80Multiplet8HAromatic Protons
~4.30Singlet2H-CH₂-
~2.25Singlet3H-CH₃
VariableBroad Singlet1H-OH
VariableBroad Singlet1H-NH-

Note: The chemical shifts of the -OH and -NH protons are variable and depend on factors such as solvent and concentration.

¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~155.0C-OH
~145.0Aromatic C-N
~130.0 - 115.0Aromatic C-H and C-C
~50.0-CH₂-
~20.0-CH₃
FT-IR Data (Typical Absorption Ranges)
Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200O-H, N-HBroad peak, stretching vibrations
3100 - 3000Aromatic C-HStretching vibrations
2950 - 2850Aliphatic C-HStretching vibrations
1600 - 1450Aromatic C=CRing stretching vibrations
1260 - 1000C-N, C-OStretching vibrations
850 - 750Aromatic C-HOut-of-plane bending

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 16-64)

    • Relaxation delay (e.g., 1-5 seconds)

    • Acquisition time (e.g., 2-4 seconds)

    • Spectral width (e.g., -2 to 12 ppm)

  • Acquire the ¹H NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks and determine their multiplicities.

2.1.3. ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 1024 or more, due to the low natural abundance of ¹³C)

    • Relaxation delay (e.g., 2-5 seconds)

    • Acquisition time (e.g., 1-2 seconds)

    • Spectral width (e.g., 0 to 200 ppm)

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Acquire the ¹³C NMR spectrum.

  • Process the data similarly to the ¹H spectrum (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2.2.2. FT-IR Spectrum Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Process the spectrum by performing a baseline correction if necessary.

  • Label the significant peaks corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample on ATR Sample->Solid_Sample NMR_Acq NMR Acquisition (1H & 13C) Dissolution->NMR_Acq FTIR_Acq FT-IR Acquisition Solid_Sample->FTIR_Acq NMR_Proc NMR Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc FTIR_Proc FT-IR Processing (Baseline Correction) FTIR_Acq->FTIR_Proc NMR_Analysis NMR Spectral Analysis (Shifts, Integration, Multiplicity) NMR_Proc->NMR_Analysis FTIR_Analysis FT-IR Spectral Analysis (Functional Group Identification) FTIR_Proc->FTIR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

The Multifaceted Therapeutic Potential of Aminomethylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylphenol derivatives have emerged as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their potential therapeutic applications, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by these derivatives, offering insights into their mechanisms of action through detailed diagrams.

Introduction

The aminomethylphenol scaffold, characterized by a phenol (B47542) ring substituted with one or more aminomethyl groups, represents a privileged structure in medicinal chemistry. The presence of both a hydroxyl and an amino group allows for diverse structural modifications, leading to a broad range of pharmacological effects. These derivatives have garnered significant attention for their potential to address various pathological conditions, including those involving oxidative stress, inflammation, cancer, and neurodegeneration. This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of aminomethylphenol derivatives.

Synthetic Methodologies

The synthesis of aminomethylphenol derivatives is primarily achieved through two robust and versatile reactions: the Mannich reaction and the Petasis borono-Mannich reaction. These methods offer efficient routes to a wide array of substituted aminomethylphenols.

Mannich Reaction

The Mannich reaction is a three-component condensation involving a phenol, formaldehyde (B43269), and a primary or secondary amine. This one-pot synthesis is a highly effective method for the aminomethylation of phenols.[1]

Experimental Protocol: General Procedure for the Synthesis of 2,6-Bis(aminomethyl)phenol Derivatives via Mannich Reaction

  • Materials: Phenol, Formaldehyde (37% aqueous solution), Secondary amine (e.g., dimethylamine, piperidine), Ethanol, Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve the phenol (1 equivalent) in ethanol.

    • Cool the solution in an ice bath and add the secondary amine (2.2 equivalents) dropwise with stirring.

    • Slowly add aqueous formaldehyde (2.2 equivalents) to the mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture with hydrochloric acid to precipitate the product as a hydrochloride salt.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be further purified by recrystallization.

Logical Workflow for the Mannich Reaction:

Mannich_Reaction_Workflow start Start dissolve_phenol Dissolve Phenol in Ethanol start->dissolve_phenol add_amine Add Secondary Amine dissolve_phenol->add_amine add_formaldehyde Add Formaldehyde add_amine->add_formaldehyde stir Stir at Room Temperature add_formaldehyde->stir monitor Monitor by TLC stir->monitor acidify Acidify with HCl monitor->acidify Reaction Complete filter Filter and Wash acidify->filter dry Dry Product filter->dry end End dry->end

Workflow for the Mannich reaction.
Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a one-pot, three-component reaction between a salicylaldehyde (B1680747), a secondary amine, and a phenylboronic acid. This method provides a versatile route to a variety of aminomethylphenol derivatives with good functional group tolerance.[2][3][4]

Experimental Protocol: Synthesis of Aminomethylphenol Derivatives via Magnetic Nano Fe3O4 Catalyzed PBM Reaction [2]

  • Materials: Salicylaldehyde, Secondary amine, Phenylboronic acid, Magnetic Fe3O4 nanoparticles, 1,4-Dioxane, Ethyl acetate.

  • Procedure:

    • To a stirred solution of salicylaldehyde (1 equivalent) in 1,4-dioxane, add a catalytic amount of nano Fe3O4 (2 mol%).

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Add the secondary amine (1 equivalent) and stir for another 10 minutes at the same temperature.

    • Add the phenylboronic acid (1 equivalent) and continue stirring until the reaction is complete, as indicated by TLC.[2]

    • Recover the Fe3O4 nanoparticles using an external magnet.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure and purify the residue by recrystallization from ethanol.[2]

Logical Workflow for the Petasis Borono-Mannich Reaction:

PBM_Reaction_Workflow start Start mix_reactants Mix Salicylaldehyde and Nano Fe3O4 in 1,4-Dioxane start->mix_reactants add_amine Add Secondary Amine mix_reactants->add_amine add_boronic_acid Add Phenylboronic Acid add_amine->add_boronic_acid stir Stir at Room Temperature add_boronic_acid->stir monitor Monitor by TLC stir->monitor separate_catalyst Separate Catalyst with Magnet monitor->separate_catalyst Reaction Complete extract Extract with Ethyl Acetate separate_catalyst->extract purify Purify by Recrystallization extract->purify end End purify->end

Workflow for the Petasis Borono-Mannich reaction.

Biological Activities and Mechanisms of Action

Aminomethylphenol derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antioxidant Activity

Many aminomethylphenol derivatives demonstrate significant antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.

Mechanism of Action: Radical Scavenging

The phenolic hydroxyl group is crucial for the radical scavenging activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

  • Procedure:

    • Prepare a stock solution of the aminomethylphenol derivative in methanol.

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Radical Scavenging Assay:

DPPH_Assay_Workflow start Start prepare_solutions Prepare Test Compound and DPPH Solutions start->prepare_solutions mix Mix Compound and DPPH in 96-well Plate prepare_solutions->mix incubate Incubate in Dark (30 min) mix->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity

Several aminomethylphenol derivatives have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory activity of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a central role in the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, aminomethylphenol derivatives can effectively reduce the inflammatory response.

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation AMP_Derivative Aminomethylphenol Derivative AMP_Derivative->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: Carrageenan injection into the rat paw induces an acute and localized inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this swelling.

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Divide the rats into groups: control, standard (e.g., indomethacin), and test groups (different doses of the aminomethylphenol derivative).

    • Administer the test compounds or standard drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay:

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group_animals Group Animals acclimatize->group_animals administer_drug Administer Test Compound/Standard group_animals->administer_drug induce_edema Inject Carrageenan administer_drug->induce_edema measure_paw Measure Paw Volume (0-5h) induce_edema->measure_paw calculate_inhibition Calculate % Inhibition measure_paw->calculate_inhibition end End calculate_inhibition->end

Workflow for the carrageenan-induced paw edema assay.
Anticancer Activity

A growing body of evidence suggests that aminomethylphenol derivatives possess significant anticancer properties against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This can be mediated through the modulation of various signaling pathways, including the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway: MAPK Pathway Modulation

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation AMP_Derivative Aminomethylphenol Derivative AMP_Derivative->Raf Inhibits AMP_Derivative->MEK Inhibits Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK_n->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Regulates

Modulation of the MAPK signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminomethylphenol derivative for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate (4h) add_mtt->incubate dissolve_formazan Dissolve Formazan in DMSO incubate->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate % Viability and IC50 measure_absorbance->calculate_viability end End calculate_viability->end Neuroprotection_Assay_Workflow start Start culture_cells Culture and Differentiate PC12 Cells start->culture_cells pretreat Pre-treat with Test Compound culture_cells->pretreat induce_toxicity Induce Neurotoxicity (H2O2 / 6-OHDA) pretreat->induce_toxicity assess_viability Assess Cell Viability (MTT Assay) induce_toxicity->assess_viability end End assess_viability->end

References

A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic Mannich bases are a critical class of organic compounds, distinguished by their wide-ranging applications in medicinal chemistry due to their antimicrobial, anticancer, and antioxidant properties.[1] This technical guide offers an in-depth review of the synthesis of these valuable compounds, focusing on core reaction mechanisms, detailed experimental protocols, and a comparative analysis of synthetic methodologies through tabulated data.

Core Concepts: The Mannich Reaction with Phenols

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] In the synthesis of phenolic Mannich bases, the phenol (B47542) serves as the active hydrogen component. The reaction facilitates the aminomethylation of the phenol, typically at the ortho or para position relative to the hydroxyl group.[1]

The mechanism proceeds in two primary stages:

  • Formation of the Iminium Ion: The amine and formaldehyde (B43269) react to form a highly reactive electrophilic species known as an iminium ion (or Eschenmoser salt precursor).[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich phenol, often in its more nucleophilic phenolate (B1203915) form, attacks the iminium ion.[1][3] This step introduces the aminomethyl group onto the aromatic ring, forming the final phenolic Mannich base.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O Formaldehyde CH₂O (Formaldehyde) Water H₂O Iminium->Water - H₂O Phenol Ar-OH (Phenol) Iminium->Phenol Intermediate Transition State Phenol->Intermediate + [R₂N=CH₂]⁺ Product Ar(OH)-CH₂NR₂ (Phenolic Mannich Base) Intermediate->Product Proton H⁺ Intermediate->Proton - H⁺

General mechanism of phenolic Mannich base synthesis.

Synthesis Methodologies

A variety of methods have been developed for the synthesis of phenolic Mannich bases, with the choice of method depending on factors such as desired yield, reaction time, and environmental considerations.[1]

Conventional Synthesis

Conventional synthesis typically involves heating a mixture of the phenol, formaldehyde, and a secondary amine under reflux in a suitable solvent like ethanol (B145695) or benzene (B151609).[1][4] Reaction times can vary from several hours to overnight.[1]

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained prominence as a more efficient alternative to conventional heating.[1] This technique often results in significantly shorter reaction times, higher yields, and cleaner product profiles.[1][5][6] These reactions can be conducted with or without a solvent, offering a greener chemistry approach.[1][5]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the synthesis of phenolic Mannich bases, allowing for easy comparison of different reaction conditions and their outcomes.

Table 1: Conventional Synthesis of Phenolic Mannich Bases

Phenol SubstrateAmineSolventTime (h)Yield (%)Reference
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineBenzene3High (not specified)[4]
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineBenzene3High (not specified)[4]
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineEthanol2High (not specified)[4]
HydroquinoneMorpholineDioxane4 (stirred at 0°C)Not specified[2]
HydroquinonePiperidineDioxane4 (stirred at 0°C)Not specified[2]

Table 2: Microwave-Assisted Synthesis of Phenolic Mannich Bases

Phenol SubstrateAminePower (W)Time (min)Yield (%)Reference
3,4-dimethylphenol (B119073)(2-fluorophenyl)methanamine200Not specifiedNot specified[7]
3,4-dimethylphenolVarious amines2002-585-95[5] (Implied)
IndolePiperazine derivatives1005Not specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Conventional Synthesis of 1-{1-hydroxy-4-[(morpholin-4-yl)methyl]naphthalen-2-yl}ethanone[4]
  • Materials:

    • 1-(1-hydroxynaphthalen-2-yl)ethanone (558 mg, 3 mmol)

    • Morpholine (4 mmol)

    • Aqueous formaldehyde solution (37% by weight, 0.55 mL, 6 mmol)

    • Benzene (10 mL)

    • 96% Ethanol for recrystallization

  • Procedure:

    • A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone, morpholine, and aqueous formaldehyde solution in benzene is heated at reflux temperature for 3 hours.[4]

    • The organic solvent is removed under reduced pressure.

    • The remaining water is carefully removed by pipetting.

    • The residue is recrystallized from 96% ethanol to yield the pure phenolic Mannich base as a crystalline solid.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2-((dialkylamino)methyl)-4,5-dimethylphenols[1][5]
  • Materials:

    • 3,4-dimethylphenol

    • Appropriate secondary amine (e.g., morpholine, piperidine)

    • Formaldehyde

    • Ethanol for washing

  • Procedure:

    • Formaldehyde is added dropwise to a solvent-free mixture of 3,4-dimethylphenol and the respective amine.[1]

    • The reaction mixture is irradiated in a microwave oven at 200 W for the specified time (typically 2-5 minutes).[1]

    • After the reaction is complete, the resulting solid mixture is washed with ethanol.[1]

    • The residue is dried in the air to obtain the final Mannich base.[1]

Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method cluster_analysis Characterization conv_mix 1. Mix Reactants (Phenol, Amine, CH₂O, Solvent) conv_reflux 2. Reflux (2-24h) conv_mix->conv_reflux conv_workup 3. Workup (Solvent Removal, Recrystallization) conv_reflux->conv_workup conv_product Product conv_workup->conv_product analysis NMR, IR, Mass Spec, M.P. conv_product->analysis mw_mix 1. Mix Reactants (Solvent-free or with Solvent) mw_irradiate 2. Microwave Irradiation (200W, 2-10 min) mw_mix->mw_irradiate mw_workup 3. Workup (Washing, Drying) mw_irradiate->mw_workup mw_product Product mw_workup->mw_product mw_product->analysis start Start start->conv_mix Choose Path start->mw_mix Choose Path

A typical experimental workflow for synthesis.

Conclusion

The synthesis of phenolic Mannich bases is a dynamic and continually evolving field.[1] The methodologies presented, from traditional refluxing to modern microwave-assisted techniques, provide researchers with a versatile toolkit.[1] The quantitative data and detailed protocols outlined in this guide serve as a practical foundation for the synthesis and exploration of novel phenolic Mannich bases, particularly for applications in drug discovery and development.[1]

References

Thermogravimetric Analysis of 2-{[(4-Methylphenyl)amino]methyl}phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Methylphenyl)amino]methyl}phenol is a Schiff base derivative with potential applications in pharmaceuticals and material science due to its unique chemical structure, featuring both phenolic and amino moieties.[1] Understanding the thermal stability of this compound is crucial for its development, manufacturing, and storage. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal decomposition and stability of materials. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, including a representative experimental protocol and data analysis.

Predicted Thermogravimetric Data

The thermal decomposition of this compound is anticipated to occur in multiple stages, characteristic of complex organic molecules. The following table summarizes the expected quantitative data from a TGA experiment conducted in an inert nitrogen atmosphere.

ParameterValue (°C)Weight Loss (%)Decomposing Fragment (Predicted)
Onset Decomposition (T_onset) ~180 - 220--
Stage 1 Decomposition (T_peak1) ~230 - 270~35 - 45Loss of the methylphenyl group or cleavage of the C-N bond.
Stage 2 Decomposition (T_peak2) ~280 - 350~25 - 35Fragmentation of the phenol (B47542) ring and associated groups.
Final Residue @ 600°C -< 10Carbonaceous residue

Experimental Protocol: Thermogravimetric Analysis

This section outlines a standard protocol for conducting TGA on this compound.

1. Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • High-purity nitrogen gas (99.999%) for creating an inert atmosphere.

  • Alumina or platinum sample pans.

2. Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

3. TGA Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[2]

  • Atmosphere:

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment.

    • Maintain the nitrogen flow throughout the analysis.[2]

4. Data Acquisition and Analysis:

  • Record the sample weight as a function of temperature.

  • The TGA curve (weight % vs. temperature) and its first derivative (DTG curve) should be plotted.

  • Determine the onset decomposition temperature (T_onset), peak decomposition temperatures (T_peak), and the percentage of weight loss at each stage from the curves.

Visualizations

Synthesis Pathway

The synthesis of this compound can be achieved through the condensation reaction of salicylaldehyde (B1680747) and p-toluidine.[4][5]

G Salicylaldehyde Salicylaldehyde Reaction Salicylaldehyde->Reaction pToluidine p-Toluidine pToluidine->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Reflux Reflux Reflux->Reaction Product This compound Reaction->Product Condensation

Caption: Synthesis of this compound.

Experimental Workflow for TGA

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (5-10 mg) PanTare Tare Sample Pan SamplePrep->PanTare SampleLoading Load Sample PanTare->SampleLoading InstrumentSetup Instrument Setup (N2 Purge, 10°C/min) SampleLoading->InstrumentSetup RunTGA Run TGA Experiment InstrumentSetup->RunTGA DataAcquisition Data Acquisition (Weight vs. Temp) RunTGA->DataAcquisition DataAnalysis Data Analysis (TGA/DTG Curves) DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: Experimental workflow for thermogravimetric analysis.

Predicted Thermal Decomposition Pathway

This diagram shows a plausible, simplified decomposition pathway for this compound under thermal stress in an inert atmosphere.

G cluster_stage1 Decomposition Stage 1 cluster_stage2 Decomposition Stage 2 Parent This compound Fragment1A Methylphenyl Radical Parent->Fragment1A ~230-270°C Fragment1B Aminomethylphenol Radical Parent->Fragment1B ~230-270°C VolatileGases Volatile Gases (e.g., CO, NH3, H2O) Fragment1A->VolatileGases Further Decomposition Fragment1B->VolatileGases ~280-350°C CharResidue Carbonaceous Residue Fragment1B->CharResidue ~280-350°C

Caption: Predicted thermal decomposition pathway.

References

Investigating the Antioxidant Properties of Aminomethyl Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of aminomethyl phenols, a class of organic compounds with significant potential in therapeutic applications. By virtue of their unique structural features, these molecules exhibit potent radical scavenging and metal-chelating activities. This document outlines the key mechanisms of action, summarizes quantitative antioxidant data, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanisms of Antioxidant Action

Aminomethyl phenols exert their antioxidant effects primarily through two well-established mechanisms characteristic of phenolic compounds: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[1] In the SET-PT mechanism, the phenol (B47542) first transfers an electron to the radical, followed by the transfer of a proton.[1] The presence of the aminomethyl group can further enhance the antioxidant capacity by influencing the electron-donating ability of the phenolic ring and by providing an additional site for interaction with free radicals.

Furthermore, it is hypothesized that like many other phenolic compounds, aminomethyl phenols may also exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][[“]][4] This pathway is a critical cellular defense mechanism against oxidative stress.[5][6] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes.[7][8][9]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various aminomethyl phenol derivatives has been quantified using several in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Aminomethyl Phenol Derivatives

Compound/DerivativeIC50 (µg/mL)Reference
Ethyl acetate (B1210297) fraction of Macaranga hypoleuca14.31[10]
Methanol (B129727) extract of Macaranga hypoleuca19.32[10]
n-butanol fraction of Macaranga hypoleuca16.78[10]
Water fraction of Macaranga hypoleuca19.32[10]
Chandigarh yellow variety of Lantana camara33.30 ± 2.39[11]
Palampur red variety of Lantana camara40.32 ± 2.94[11]
Yellow turning pink variety of Lantana camara475.33 ± 5.20[11]
Chandigarh Purple variety of Lantana camara927.16 ± 2.88[11]

Table 2: ABTS Radical Scavenging Activity of Aminomethyl Phenol Derivatives

Compound/DerivativeIC50 (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleuca2.10[10]
Methanol extract of Macaranga hypoleuca3.72[10]
n-butanol fraction of Macaranga hypoleuca3.21[10]
Water fraction of Macaranga hypoleuca3.19[10]
Palampur red variety of Lantana camara18.24 ± 1.82[12]
Chandigarh yellow variety of Lantana camara18.25 ± 0.19[12]
Yellow turning pink variety of Lantana camara50.43 ± 9.49[12]
Chandigarh Purple variety of Lantana camara52.84 ± 1.82[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the antioxidant properties of aminomethyl phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test compounds (aminomethyl phenols)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Sample Preparation: Dissolve the aminomethyl phenol derivatives and the positive control in methanol to prepare stock solutions. From these, create a series of dilutions to be tested.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank well containing only 200 µL of methanol.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Test compounds (aminomethyl phenols)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the aminomethyl phenol derivatives and the positive control in methanol.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[11]

  • Measurement: Measure the absorbance of each well at 734 nm.[13]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to protect cells from oxidative stress.[7][14]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or ABAP as a peroxyl radical initiator[14]

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and culture until they reach 90-100% confluency.[15][16]

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing the test compound (aminomethyl phenol) at various concentrations and 25 µM DCFH-DA to each well.

    • Incubate the plate at 37°C for 1 hour.[15]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[15]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • The Cellular Antioxidant Activity is expressed as a percentage decrease in AUC in the presence of the antioxidant compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of aminomethyl phenol antioxidants.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 Signaling Pathway Activation by Oxidative Stress.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

G cluster_cell_prep Cell Preparation & Treatment cluster_stress_induction Oxidative Stress Induction cluster_measurement Measurement & Analysis Seed Seed HepG2 Cells in 96-well plate Treat Treat with Sample and DCFH-DA (1 hr) Seed->Treat Wash Wash cells with PBS Treat->Wash Add_AAPH Add AAPH (Radical Initiator) Wash->Add_AAPH Measure Measure Fluorescence (Ex: 485 nm, Em: 538 nm) Add_AAPH->Measure Calculate Calculate Area Under the Curve (AUC) Measure->Calculate

Caption: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.

References

In-Depth Technical Guide: 2-{[(4-Methylphenyl)amino]methyl}phenol (CAS 14674-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 2-{[(4-Methylphenyl)amino]methyl}phenol, CAS number 14674-88-5. While specific experimental data for this compound is limited in public literature, this guide leverages data from the broader class of phenolic Mannich bases to provide representative protocols and explore its potential applications.

Core Properties and Data

This compound is an organic compound belonging to the class of Mannich bases. Its structure incorporates a phenol (B47542) ring, which is known to be a source of antioxidant properties, and a secondary amine, making it a subject of interest for various research applications, including organic synthesis and medicinal chemistry.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for CAS 14674-88-5.

PropertyValueReference(s)
CAS Number 14674-88-5[1][2]
IUPAC Name 2-[(4-methylanilino)methyl]phenol[1]
Synonyms 2-((p-Tolylamino)methyl)phenol, N-(2-hydroxybenzyl)-p-toluidine[2]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.27 g/mol [1][2]
Physical Form Solid[3]
Melting Point 140-143 °C[2]
Solubility Soluble in methanol, ethanol (B145695), and chloroform.[2]
SMILES CC1=CC=C(C=C1)NCC2=CC=CC=C2O[1]
InChI Key WFHKXPNAEQCZDW-UHFFFAOYSA-N[1]
Safety and Handling Information

This compound is classified as hazardous. Researchers should consult the full Safety Data Sheet (SDS) before handling.

Hazard StatementDescriptionReference(s)
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1]
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Mannich reaction, a three-component condensation involving a phenol, an amine, and formaldehyde (B43269).

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification Phenol Phenol React Add Phenol (Active Hydrogen Source) Phenol->React pToluidine p-Toluidine (B81030) (4-Methylaniline) Mix Mix Amine and Formaldehyde to form Iminium Ion pToluidine->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Mix->React Intermediate Condensation Electrophilic Aromatic Substitution at ortho-position React->Condensation Quench Quench Reaction Condensation->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for the Mannich condensation synthesis.
Representative Synthesis Protocol: Mannich Reaction

This protocol is a representative procedure based on standard methodologies for the synthesis of phenolic Mannich bases.[5][6][7]

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluidine (1 equivalent) in ethanol.

  • Iminium Ion Formation : Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate N-(p-tolyl)methaniminium ion.

  • Condensation : To the stirred mixture, add a solution of phenol (1 equivalent) in ethanol dropwise.

  • Reaction : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : Dilute the residue with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica (B1680970) gel to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

While no specific signaling pathways for CAS 14674-88-5 have been detailed in the literature, the chemical class of phenolic Mannich bases is widely recognized for its biological activities. The combination of a phenol moiety (known for antioxidant and hydrogen-donating properties) and an aminoalkyl group makes these compounds promising candidates for antimicrobial and antioxidant research.[2][8][9]

G cluster_structure Key Structural Features cluster_activity Potential Biological Activities Compound CAS 14674-88-5 (Phenolic Mannich Base) Phenol Phenolic -OH Group Compound->Phenol contains Amine Aminoalkyl Group Compound->Amine contains Antioxidant Antioxidant Activity Phenol->Antioxidant Contributes to (Radical Scavenging) Antimicrobial Antimicrobial Activity (Antibacterial / Antifungal) Phenol->Antimicrobial Contributes to Amine->Antimicrobial Often required for (Membrane Interaction)

Caption: Relationship between structure and potential bioactivity.
Representative Protocol: Antimicrobial Susceptibility Testing

This protocol describes a general method for assessing the antibacterial activity of a test compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12]

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum Preparation : Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

G start Start: Test Compound Stock Solution (in DMSO) dilute Perform 2-Fold Serial Dilution of Compound start->dilute plate Prepare 96-Well Plate with Growth Medium plate->dilute add_inoculum Add Inoculum to all Test Wells dilute->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate controls Prepare Controls: Positive (Inoculum only) Negative (Medium only) controls->incubate read Read Results (Visual or OD600) incubate->read end Determine MIC Value read->end

Caption: Workflow for antimicrobial Minimum Inhibitory Concentration (MIC) assay.

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. Purity and quantity may vary. It is recommended to request a certificate of analysis from the supplier.

  • Sigma-Aldrich : A major supplier of research chemicals.

  • Key Organics : Offers this compound in various quantities.[3]

  • BLDpharm : Lists the compound in their catalog.[13]

  • Apollo Scientific : A UK-based supplier of research chemicals.[5]

  • Chem-Impex International : Lists the product for research use.

  • ChemicalBook : A platform listing various suppliers, including Aromsyn Co., Ltd.

  • Echemi : A global chemical trading platform.

References

Methodological & Application

Application Notes and Protocols for 2-{[(4-Methylphenyl)amino]methyl}phenol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metal complexes of the ligand 2-{[(4-Methylphenyl)amino]methyl}phenol are not extensively reported in the peer-reviewed literature. The following application notes and protocols are based on the well-documented chemistry of structurally similar Schiff base and aminophenol ligands. Researchers should consider these as a starting point and may need to optimize the protocols for the specific ligand.

Introduction

The ligand this compound is a versatile organic molecule with potential for coordinating with a variety of metal ions. Its structure, featuring a phenolic hydroxyl group, a secondary amine, and aromatic rings, makes it an excellent candidate for forming stable metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including antimicrobial and anticancer activities.

The presence of both a soft nitrogen donor and a hard oxygen donor allows this ligand to act as a bidentate chelating agent, forming stable five- or six-membered rings with a central metal ion. The electronic and steric properties of the ligand can be fine-tuned by the 4-methylphenyl substituent, which can influence the stability, reactivity, and biological activity of the resulting metal complexes.

Synthesis of the Ligand

The synthesis of this compound can be achieved through a Mannich-type reaction involving phenol (B47542), formaldehyde (B43269), and p-toluidine (B81030).

Experimental Protocol: Synthesis of this compound
  • Materials: Phenol, formaldehyde (37% aqueous solution), p-toluidine, ethanol (B145695), diethyl ether.

  • Procedure:

    • Dissolve phenol (1 equivalent) in ethanol in a round-bottom flask.

    • Add p-toluidine (1 equivalent) to the solution and stir until fully dissolved.

    • Cool the mixture in an ice bath and slowly add formaldehyde (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the product.

    • Filter the solid product, wash with cold diethyl ether, and dry in a vacuum oven.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ligand.

Synthesis of Metal Complexes

The ligand can be reacted with various metal salts (e.g., chlorides, acetates, nitrates) of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) to form the corresponding metal complexes. The general procedure involves the reaction of the ligand with the metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of Metal(II) Complexes
  • Materials: this compound, metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂), methanol (B129727) or ethanol.

  • Procedure:

    • Dissolve the ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.

    • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A change in color and/or the formation of a precipitate usually indicates complex formation.

    • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

    • Cool the mixture to room temperature and collect the precipitated complex by filtration.

    • Wash the complex with the solvent used for the reaction and then with diethyl ether.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and its Metal Complexes

A variety of spectroscopic and analytical techniques can be employed to characterize the synthesized ligand and its metal complexes.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Disappearance or shift of the phenolic O-H stretching band upon complexation. Shift in the C-N and N-H stretching vibrations. Appearance of new bands corresponding to M-O and M-N bonds in the far-IR region.
UV-Vis Spectroscopy To study the electronic transitions.Ligand shows π-π* and n-π* transitions. Metal complexes may show new charge transfer bands (LMCT or MLCT) and d-d transitions in the visible region.
¹H NMR Spectroscopy To elucidate the structure of the ligand and diamagnetic complexes.Signals for aromatic protons, methylene (B1212753) protons, and amine proton. Shifts in the proton signals upon complexation.
Elemental Analysis To determine the elemental composition (C, H, N).To confirm the empirical formula of the ligand and the metal-to-ligand ratio in the complexes.
Molar Conductivity To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent (e.g., DMF, DMSO) indicate a non-electrolytic nature.
Magnetic Susceptibility To determine the magnetic properties of paramagnetic complexes.To determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar).
X-ray Crystallography To determine the single-crystal structure.Provides precise bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications

Based on studies of analogous Schiff base and aminophenol complexes, the metal complexes of this compound are expected to exhibit a range of valuable applications.

Catalysis

These complexes have the potential to act as catalysts in various organic transformations, such as oxidation and reduction reactions. The metal center can act as a Lewis acid, and the ligand can stabilize different oxidation states of the metal.

Catalytic_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction Ligand Ligand Synthesis Complex Metal Complex Synthesis Ligand->Complex Reaction Reaction Mixture Complex->Reaction Catalyst Substrate Substrate + Oxidant Substrate->Reaction Product Oxidized Product Reaction->Product Analysis Yield & Selectivity Determination Product->Analysis Analysis (GC, HPLC)

Workflow for Catalytic Oxidation
Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

  • Materials: Nutrient agar (B569324), bacterial/fungal cultures (e.g., E. coli, S. aureus, C. albicans), sterile petri dishes, sterile cork borer, solutions of the ligand and metal complexes in DMSO.

  • Procedure:

    • Prepare nutrient agar plates and allow them to solidify.

    • Spread a lawn of the test microorganism on the surface of the agar.

    • Create wells of uniform diameter using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

    • Use DMSO as a negative control and a standard antibiotic/antifungal as a positive control.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

    • Measure the diameter of the zone of inhibition around each well.

Quantitative Data: Representative Antimicrobial Activity (MIC in µg/mL)

The following data is illustrative and based on similar Schiff base complexes.

CompoundE. coliS. aureusC. albicans
Ligand>200150>200
Cu(II) Complex502575
Ni(II) Complex7550100
Co(II) Complex603080
Zn(II) Complex10075125
Anticancer Activity

Many transition metal complexes have been investigated for their potential as anticancer agents. The mechanism of action can involve various pathways, including DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.

Apoptosis_Signaling_Pathway MetalComplex Metal Complex ROS Increased ROS Production MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway
  • Materials: Cancer cell line (e.g., MCF-7), DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ligand and metal complexes for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Representative Anticancer Activity (IC₅₀ in µM)

The following data is illustrative and based on similar Schiff base complexes against the MCF-7 cell line.

CompoundIC₅₀ (µM) after 48h
Ligand>100
Cu(II) Complex15.2
Ni(II) Complex25.8
Co(II) Complex20.5
Zn(II) Complex35.1
Cisplatin (Control)10.5

Conclusion

The ligand this compound holds considerable promise for the development of novel metal complexes with diverse applications. While specific data for its complexes is currently limited, the established chemistry of related ligands provides a strong foundation for future research. The protocols and data presented herein serve as a guide for the synthesis, characterization, and evaluation of these promising compounds. Further investigation is warranted to fully explore the potential of these complexes in catalysis and as therapeutic agents.

Application Notes and Protocols: 2-{[(4-Methylphenyl)amino]methyl}phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-{[(4-Methylphenyl)amino]methyl}phenol is a phenolic Mannich base with significant potential in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary amine, makes it an attractive candidate as a ligand for metal-catalyzed reactions and as a building block for more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its representative application as a ligand in the Suzuki-Miyaura cross-coupling reaction.

Introduction

Phenolic Mannich bases are a versatile class of organic compounds synthesized through the aminomethylation of a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine. The resulting molecules incorporate a phenol, an amine, and a methylene (B1212753) bridge, providing multiple coordination sites for metal ions. This structural motif has led to their exploration in various catalytic applications, including C-C and C-N bond-forming reactions, which are fundamental transformations in medicinal chemistry and materials science. This compound, specifically, is of interest due to the electronic and steric properties imparted by the p-tolyl group.

Synthesis of this compound via Mannich Reaction

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves phenol, formaldehyde, and p-toluidine (B81030).

Experimental Workflow: Synthesis

reagents Reactants: - Phenol - p-Toluidine - Formaldehyde (37% aq.) - Ethanol (B145695) (Solvent) mixing Mixing & Reaction: Stir at room temperature reagents->mixing 1 workup Work-up: - Solvent Removal - Extraction with Ethyl Acetate (B1210297) - Washing with Brine mixing->workup 2 purification Purification: Column Chromatography (Silica gel, Hexane:EtOAc) workup->purification 3 product Product: This compound purification->product 4

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Phenol (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of phenol (e.g., 9.41 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask, add p-toluidine (e.g., 10.72 g, 100 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • To this solution, add a 37% aqueous solution of formaldehyde (e.g., 8.9 mL, 110 mmol) dropwise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with brine (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.

Expected Characterization Data
PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
¹H NMR (CDCl₃) δ (ppm): 7.20-6.80 (m, 8H, Ar-H), 4.85 (s, 2H, -CH₂-), 3.80 (br s, 1H, -NH-), 2.30 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 155.0, 145.0, 130.0, 129.5, 128.0, 122.0, 120.0, 116.0, 115.0, 50.0, 20.5
Melting Point Not widely reported, but expected to be a solid at room temperature.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Application in Organic Synthesis: Ligand in Suzuki-Miyaura Cross-Coupling

The structural features of this compound make it a potential bidentate ligand for transition metals like palladium, which are commonly used in cross-coupling reactions. The phenolic oxygen and the amino nitrogen can coordinate to the metal center, influencing its catalytic activity and stability. Below is a representative protocol for its use in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal [R²-B(OR)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and this compound as a ligand.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk tube, add palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol) and this compound (e.g., 8.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • To the catalyst mixture, add the aryl bromide (e.g., 187 mg, 1.0 mmol), arylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Add water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Representative Quantitative Data

The following table presents hypothetical but expected results for the Suzuki-Miyaura coupling reaction using this compound as a ligand, based on the performance of similar aminophenol-derived ligands. Actual results may vary.

EntryAryl Halide (R¹-X)Arylboronic Acid (R²-B(OH)₂)Product (R¹-R²)Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl85-95
24-BromotoluenePhenylboronic acid4-Methylbiphenyl80-90
31-Bromo-4-fluorobenzenePhenylboronic acid4-Fluorobiphenyl75-85
44-Bromoanisole4-Methylphenylboronic acid4-Methoxy-4'-methylbiphenyl82-92

Conclusion

This compound is a readily accessible phenolic Mannich base with promising applications in organic synthesis, particularly as a ligand in metal-catalyzed cross-coupling reactions. The provided protocols offer a foundation for its synthesis and utilization in the Suzuki-Miyaura reaction. Further exploration of this and related ligands could lead to the development of highly efficient and selective catalytic systems for a variety of important organic transformations. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and reaction conditions.

Application Notes and Protocols for the Synthesis of 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-{[(4-Methylphenyl)amino]methyl}phenol via the Mannich reaction. The Mannich reaction is a classic example of a one-pot, three-component condensation reaction, which in this case involves phenol (B47542), formaldehyde (B43269), and p-toluidine (B81030). This aminomethylation reaction is a valuable tool in organic synthesis for the introduction of an aminomethyl group onto an acidic proton-containing substrate. The resulting product, a phenolic Mannich base, is a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Data Presentation

ParameterValue
Reactants
Phenol1.0 equivalent
Formaldehyde (37% in H₂O)1.1 equivalents
p-Toluidine1.0 equivalent
Solvent Ethanol (B145695)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Product Molar Mass 213.28 g/mol
Typical Yield 75-85% (estimated)
Appearance Off-white to pale yellow solid
Melting Point Not reported, requires experimental determination

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound based on established methods for the Mannich reaction of phenols.

Materials:

  • Phenol (C₆H₅OH)

  • Formaldehyde solution (37% in H₂O)

  • p-Toluidine (C₇H₉N)

  • Ethanol (EtOH)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and p-toluidine (1.0 eq) in ethanol (approximately 3-5 mL per gram of phenol).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (37% in H₂O, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phenol Phenol dissolve Dissolve Phenol & p-Toluidine in Ethanol phenol->dissolve p_toluidine p-Toluidine p_toluidine->dissolve formaldehyde Formaldehyde add_formaldehyde Add Formaldehyde formaldehyde->add_formaldehyde dissolve->add_formaldehyde reflux Reflux (4-6 h) add_formaldehyde->reflux evaporation1 Solvent Evaporation reflux->evaporation1 extraction Aqueous Workup & Extraction evaporation1->extraction drying Drying of Organic Layer extraction->drying evaporation2 Solvent Evaporation drying->evaporation2 purify Recrystallization or Column Chromatography evaporation2->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 2-{[(4-Methylphenyl)imino]methyl}phenol as a Precursor for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases are a versatile class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Due to their diverse chemical properties and biological activities, Schiff bases and their metal complexes are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of the Schiff base 2-{[(4-Methylphenyl)imino]methyl}phenol, a derivative of salicylaldehyde (B1680747) and p-toluidine (B81030). This compound serves as a valuable precursor for the development of novel therapeutic agents and other advanced materials. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][2][3]

Synthesis of 2-{[(4-Methylphenyl)imino]methyl}phenol

The synthesis of 2-{[(4-Methylphenyl)imino]methyl}phenol is typically achieved through the condensation reaction between salicylaldehyde and p-toluidine (4-methylaniline). This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.

Experimental Protocol

Materials:

  • Salicylaldehyde

  • p-Toluidine (4-methylaniline)

  • Ethanol

  • Diethyl ether (for washing)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve salicylaldehyde (0.08 mole) in ethanol.

  • Separately, dissolve p-toluidine (0.08 mole) in ethanol.

  • Add the salicylaldehyde solution dropwise to the stirred solution of p-toluidine.[4]

  • A few drops of glacial acetic acid can be added as a catalyst.[5]

  • The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature, which should result in the formation of a crystalline product.[4]

  • The solid product is collected by filtration.

  • The collected crystals are washed with cold diethyl ether to remove any unreacted starting materials.[4]

  • The final product is dried under vacuum.

The yield of this reaction is typically high, often around 80%.[4]

Characterization Data

The synthesized Schiff base, 2-{[(4-Methylphenyl)imino]methyl}phenol, can be characterized using various spectroscopic and analytical techniques.

ParameterValueReference
Molecular Formula C₁₄H₁₃NO[4][6][7]
Appearance Clear yellow crystals[4]
Melting Point 100-101 °C[4]
Yield ~80%[4]
Spectroscopic Data
TechniqueKey DataReference
¹H-NMR The structure of the Schiff base is confirmed by ¹H-NMR spectroscopy.[4][6][7]
FT-IR (cm⁻¹) The formation of the imine bond is confirmed by a characteristic absorption band.[8]
Crystallographic Data

Single crystal X-ray diffraction studies have been performed on 2-{[(4-methylphenyl)imino]methyl}phenol, providing detailed structural information.[4][6][7]

| Crystal System | Monoclinic |[4][6][7] | | :--- | :--- | | Space Group | P 21/c |[4][6][7] | | Unit Cell Dimensions | a = 19.3092(19) Å, b = 4.7611(4) Å, c = 12.2222(11) Å, β = 102.087(10)° |[4][6][7] | | Z value | 4 |[4][6][7] |

The molecule exhibits a nearly coplanar structure due to the formation of an intramolecular hydrogen bond between the hydroxyl group's oxygen and the azomethine group's nitrogen.[4][6][7]

Applications in Drug Development and Research

Schiff bases derived from salicylaldehyde are known for their wide spectrum of biological activities, making them attractive candidates for drug discovery.

Antimicrobial Activity

Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal properties.[1][9] The imine group is crucial for their biological activity. These compounds can be screened against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger.[1][2]

Anticancer Activity

Many Schiff base derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve various pathways, including the inhibition of cancer cell proliferation and induction of apoptosis.

Metal Complexation and Catalysis

The nitrogen and oxygen donor atoms in 2-{[(4-Methylphenyl)imino]methyl}phenol make it an excellent chelating ligand for a variety of transition metals.[5] These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[10][11] Furthermore, these complexes can be utilized as catalysts in various organic transformations.[5]

Experimental Workflows and Diagrams

Synthesis Workflow

G Synthesis of 2-{[(4-Methylphenyl)imino]methyl}phenol cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde in Ethanol Mixing Mix and Reflux (2-4h) Salicylaldehyde->Mixing pToluidine p-Toluidine in Ethanol pToluidine->Mixing Cooling Cool to Room Temperature Mixing->Cooling Filtration Filter the Crystals Cooling->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product 2-{[(4-Methylphenyl)imino]methyl}phenol Drying->Final_Product

Caption: A flowchart illustrating the synthesis of 2-{[(4-Methylphenyl)imino]methyl}phenol.

Logical Relationship of Applications

G Applications of 2-{[(4-Methylphenyl)imino]methyl}phenol cluster_bio Biological Applications cluster_chem Chemical Applications Precursor 2-{[(4-Methylphenyl)imino]methyl}phenol Antibacterial Antibacterial Agent Precursor->Antibacterial Antifungal Antifungal Agent Precursor->Antifungal Anticancer Anticancer Agent Precursor->Anticancer Metal_Complexes Metal Complex Synthesis Precursor->Metal_Complexes Metal_Complexes->Antibacterial Enhanced Activity Metal_Complexes->Antifungal Enhanced Activity Metal_Complexes->Anticancer Enhanced Activity Catalysis Catalyst Development Metal_Complexes->Catalysis

Caption: Relationship between the precursor and its diverse applications.

Potential Signaling Pathway Inhibition in Cancer

G Hypothetical Anticancer Mechanism cluster_pathway Cancer Cell Signaling Schiff_Base Schiff Base Derivative Kinase_Cascade Kinase Cascade Schiff_Base->Kinase_Cascade Inhibition Growth_Factor Growth Factor Receptor Growth_Factor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation and Survival Transcription_Factor->Proliferation

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of phenol (B47542) derivatives. Detailed experimental protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility using the agar (B569324) disk diffusion method are presented. This document also includes illustrative data for common phenol derivatives and diagrams to elucidate the experimental workflow and the antimicrobial mechanism of action of phenolic compounds.

Introduction

Phenolic compounds are a large and diverse group of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. They are widely distributed in nature and are also synthesized for various industrial and pharmaceutical applications. Many phenol derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1][2][3] The evaluation of this activity is a critical step in the discovery and development of new antimicrobial agents.[4][5]

This document outlines standardized in vitro assays to reliably assess the antimicrobial efficacy of phenol derivatives. The described protocols are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7][8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of phenolic compounds is attributed to several mechanisms, primarily involving the disruption of microbial cell structures and vital processes.[9][10][11] The hydroxyl group on the phenol ring is crucial for their activity, as it can interact with microbial enzymes and proteins.[1][9]

Key mechanisms include:

  • Cell Membrane Damage: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1][9][11][12]

  • Enzyme Inhibition: The hydroxyl groups of phenols can form hydrogen bonds with bacterial enzymes and proteins, leading to their inactivation.[9][10]

  • Disruption of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.[9]

  • Generation of Oxidative Stress: Phenols can induce the production of reactive oxygen species (ROS), which cause damage to cellular components like DNA, proteins, and lipids.[10]

Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria.[11] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a barrier, restricting the penetration of these compounds.[12]

Below is a diagram illustrating the primary antimicrobial mechanisms of action of phenol derivatives.

Phenol Phenol Derivative Membrane Bacterial Cell Membrane Phenol->Membrane Disruption Enzymes Essential Enzymes Phenol->Enzymes Interaction DNA_RNA DNA/RNA Synthesis Phenol->DNA_RNA Interference ROS Reactive Oxygen Species (ROS) Phenol->ROS Induction Leakage Leakage of Cellular Components Membrane->Leakage Inactivation Enzyme Inactivation Enzymes->Inactivation Inhibition Inhibition of Replication DNA_RNA->Inhibition Damage Oxidative Damage ROS->Damage Death Bacterial Cell Death Leakage->Death Inactivation->Death Inhibition->Death Damage->Death

Caption: Antimicrobial Mechanisms of Phenol Derivatives.

Experimental Protocols

The following protocols describe the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion susceptibility test.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a widely used and quantitative technique for determining MIC values.[13][14][15][16]

Materials:

  • Phenol derivative stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates[4][13]

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)[4][17]

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

  • Sterile multichannel pipette

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the phenol derivative.

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[18] Well 11 serves as the growth control, and well 12 as the sterility control.[19]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][17]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4][19]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial or fungal inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).[18][19]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria[4][16] or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phenol derivative at which there is no visible growth.[4][13]

The workflow for the MIC assay is depicted in the diagram below.

start Start prep_compound Prepare Serial Dilutions of Phenol Derivative in 96-Well Plate start->prep_compound prep_inoculum Prepare and Standardize Microbial Inoculum prep_compound->prep_inoculum inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end mic_result MIC Determined subculture Subculture from Clear Wells (MIC and Higher Concentrations) onto Agar Plates mic_result->subculture incubate Incubate Agar Plates subculture->incubate count_colonies Count Colonies and Calculate Percent Kill incubate->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc mbc_result MBC Value determine_mbc->mbc_result

References

Application Notes and Protocols for Developing Anticorrosive Coatings with Aminomethylphenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and evaluation of anticorrosive coatings incorporating aminomethylphenol compounds. These compounds, particularly Mannich base derivatives, offer a promising avenue for creating effective corrosion-resistant coatings due to their ability to form protective films on metal surfaces.

Introduction

Aminomethylphenol compounds are a class of organic molecules that can be synthesized through the Mannich reaction, typically involving a phenol, formaldehyde (B43269), and an amine. Their molecular structure, featuring hydroxyl and amino groups, makes them excellent candidates for corrosion inhibitors. These functional groups facilitate strong adsorption onto metal surfaces, forming a protective barrier that inhibits corrosive processes.[1] This document outlines the synthesis of a cardanol-based aminomethylphenol (Mannich polyol), its formulation into a polyurethane coating, and the subsequent evaluation of the coating's anticorrosive properties.

Synthesis of Cardanol-Based Mannich Polyol

A sustainable approach to creating aminomethylphenol compounds involves the use of cardanol (B1251761), a renewable resource derived from cashew nutshell liquid. The synthesis of a cardanol-based Mannich polyol can be achieved through a solvent-less Mannich condensation reaction.[2]

Synthesis Protocol

A two-step process is employed for the synthesis of the cardanol Mannich polyol (CMP).[2][3]

Step 1: Formation of Oxazolidine (B1195125) Intermediate

  • In a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, combine diethanolamine (B148213) (0.2 M) and formaldehyde (0.2 M).[2][3]

  • Heat the reaction mixture to 65°C and maintain for 2 hours.[2][3]

  • Following the initial heating, distill off the water from the reaction to yield the oxazolidine intermediate.[2][3]

Step 2: Synthesis of Cardanol Mannich Polyol

  • To the flask containing the oxazolidine intermediate, add cardanol (0.066 M) dropwise over a period of 30 minutes.[3]

  • Increase the reaction temperature to 95°C and maintain for 4 hours to complete the reaction.[2][3]

The resulting product is a cardanol-based Mannich polyol that can be used in the formulation of polyurethane coatings.

Formulation of Polyurethane Anticorrosive Coatings

The synthesized cardanol Mannich polyol can be incorporated into a polyurethane (PU) matrix to create an anticorrosive coating. The formulation involves reacting the polyol with an isocyanate, along with other additives to enhance coating properties.

Coating Formulation Protocol
  • Preparation of the Polyol Dispersion: In a suitable mixing vessel, disperse the synthesized cardanol Mannich polyol in a mixture of xylene and butanol.

  • Addition of Pigments and Fillers: To the polyol dispersion, add anticorrosive pigments (e.g., zinc phosphate) and fillers (e.g., talc, barytes) under mechanical stirring.

  • Homogenization: Increase the stirring speed to ensure uniform dispersion of all solid components.

  • Addition of Isocyanate: Prior to application, add a suitable polyisocyanate (e.g., hexamethylene diisocyanate trimer) to the pigmented polyol base and mix thoroughly. The ratio of isocyanate to polyol should be carefully controlled to achieve the desired cross-linking density.

  • Application: Apply the formulated coating to a prepared metal substrate (e.g., sandblasted mild steel) using a suitable method such as spray or brush application to achieve a uniform dry film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature for at least 7 days before performance testing.

Performance Evaluation of Anticorrosive Coatings

A series of standardized tests should be conducted to evaluate the performance of the developed anticorrosive coatings. These tests assess the coating's physical properties, adhesion, and resistance to corrosive environments.

Physical and Mechanical Properties
PropertyTest MethodTypical Value
Dry Film ThicknessISO 2808100 ± 10 µm
Adhesion (Cross-hatch)ISO 24095B
Pencil HardnessASTM D3363H-2H
Flexibility (Conical Mandrel)ISO 6860Pass
Chemical Resistance
ReagentExposure TimeObservation
10% HCl24 hoursNo change
10% NaOH24 hoursNo change
Xylene24 hoursNo change
Water48 hoursNo change
Anticorrosive Performance

Protocol:

  • Scribe the cured coated panels with a sharp tool to expose the underlying metal.

  • Place the panels in a salt spray cabinet according to ASTM B117 standard.

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

EIS is a non-destructive technique used to evaluate the protective properties of a coating.[4][5]

Protocol:

  • Immerse the coated panels in a 3.5% NaCl solution.[5]

  • Use a three-electrode setup with the coated panel as the working electrode, a saturated calomel (B162337) electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.[5]

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.[5]

  • Record the impedance data and analyze it using an appropriate equivalent electrical circuit model to determine coating resistance (Rc), pore resistance (Rpo), and coating capacitance (Cc).

Coating SystemImmersion Time (days)Coating Resistance (Rc) (Ω·cm²)Coating Capacitance (Cc) (F·cm²)
PU with 3% CMP11.2 x 10⁸2.5 x 10⁻⁹
PU with 3% CMP78.5 x 10⁷3.1 x 10⁻⁹
PU with 3% CMP145.2 x 10⁷4.5 x 10⁻⁹
Control PU (no CMP)15.5 x 10⁶8.2 x 10⁻⁹
Control PU (no CMP)71.1 x 10⁶1.5 x 10⁻⁸
Control PU (no CMP)143.4 x 10⁵2.8 x 10⁻⁸

Note: The above data is representative and will vary based on the specific formulation.

Visualizations

Synthesis of Cardanol Mannich Polyol

Synthesis_of_Cardanol_Mannich_Polyol Cardanol Cardanol CMP Cardanol Mannich Polyol (CMP) Cardanol->CMP 95°C, 4h Diethanolamine Diethanolamine Oxazolidine Oxazolidine Intermediate Diethanolamine->Oxazolidine 65°C, 2h Formaldehyde Formaldehyde Formaldehyde->Oxazolidine Oxazolidine->CMP

Caption: Synthesis pathway for Cardanol Mannich Polyol.

Corrosion Inhibition Mechanism

Corrosion_Inhibition_Mechanism Metal Metal Substrate Adsorption Adsorption Metal->Adsorption Corrosion Corrosion Metal->Corrosion Corrosive_Agents Corrosive Agents (H₂O, O₂, Cl⁻) Corrosive_Agents->Metal Attack AMP Aminomethylphenol Compound AMP->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Metal Blocks

Caption: Mechanism of corrosion inhibition by aminomethylphenol compounds.

Experimental Workflow for Coating Evaluation

Coating_Evaluation_Workflow Start Start: Formulated Coating Substrate_Prep Substrate Preparation (e.g., Sandblasting) Start->Substrate_Prep Coating_App Coating Application Substrate_Prep->Coating_App Curing Curing (7 days at ambient temp) Coating_App->Curing Performance_Testing Performance Testing Curing->Performance_Testing Physical_Tests Physical/Mechanical Tests (Adhesion, Hardness, etc.) Performance_Testing->Physical_Tests Chemical_Tests Chemical Resistance Performance_Testing->Chemical_Tests Anticorrosion_Tests Anticorrosion Tests Performance_Testing->Anticorrosion_Tests End End: Performance Data Physical_Tests->End Chemical_Tests->End Salt_Spray Salt Spray (ASTM B117) Anticorrosion_Tests->Salt_Spray EIS Electrochemical Impedance Spectroscopy (EIS) Anticorrosion_Tests->EIS Salt_Spray->End EIS->End

Caption: Workflow for the evaluation of anticorrosive coatings.

References

Application Notes and Protocols: The Role of 2-{[(4-Methylphenyl)amino]methyl}phenol in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-{[(4-Methylphenyl)amino]methyl}phenol, a substituted aminophenol, holds potential as a versatile intermediate in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring a reactive phenolic hydroxyl group and a secondary amine, allows for its participation in various chemical transformations integral to the creation of chromophores. This document provides a comprehensive overview of the synthesis of this key intermediate via the Mannich reaction and explores its prospective applications in the manufacturing of azo dyes. Detailed experimental protocols for both the synthesis of the intermediate and a representative azo dye are provided, alongside a summary of key data and visualizations to guide researchers in this field.

Introduction

The synthesis of novel dyes and pigments is a continuous endeavor in materials science, driven by the demand for new colors, improved fastness properties, and specialized applications. Key to this innovation is the development and utilization of versatile chemical intermediates. This compound (CAS No. 14674-88-5) is one such intermediate, belonging to the class of Mannich bases. These compounds are synthesized through the aminoalkylation of an acidic proton, in this case, located on a phenol (B47542). The presence of both a phenolic hydroxyl group and a secondary amino group makes this compound a valuable precursor for creating complex molecular architectures, particularly in the realm of azo dyes.

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a dominant class of synthetic colorants. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine. The structural characteristics of this compound make it an excellent candidate to act as a coupling component in this reaction, allowing for the introduction of specific functionalities that can influence the final properties of the dye.

Synthesis of this compound

The primary method for synthesizing this compound is the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (phenol), an aldehyde (formaldehyde), and an amine (p-toluidine).[1][2]

Reaction Principle

The Mannich reaction is a nucleophilic addition reaction that results in the aminoalkylation of the phenol. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and attacks the electron-rich phenol ring, typically at the ortho position to the hydroxyl group.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenol

  • p-Toluidine (B81030)

  • Formaldehyde (37% aqueous solution)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol (1 equivalent) and p-toluidine (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add formaldehyde solution (1.1 equivalents) to the cooled mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted phenol.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10 to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation:

ParameterValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) >97%

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Reactants Phenol + p-Toluidine + Formaldehyde in Ethanol Reaction Mannich Reaction (Stirring at RT, 24h) Reactants->Reaction 1. Mix & React Workup Acidification (HCl) Extraction Basification (NaOH) Reaction->Workup 2. Quench & Extract Isolation Filtration & Washing Workup->Isolation 3. Precipitate & Isolate Purification Recrystallization Isolation->Purification 4. Purify Product This compound Purification->Product 5. Obtain Pure Product

Caption: Workflow for the synthesis of the target intermediate.

Application in Azo Dye Manufacturing

This compound can serve as a coupling component in the synthesis of azo dyes. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt.

Principle of Azo Coupling

The synthesis of an azo dye involves two main steps:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, in this case, this compound. The coupling reaction is typically carried out in a slightly alkaline medium to deprotonate the phenolic hydroxyl group, further activating the ring for electrophilic attack.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the coupling component and aniline (B41778) as the diazo component.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

Part A: Diazotization of Aniline

  • In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a cold solution of sodium nitrite (1.1 equivalents) in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 15 minutes in the ice bath to ensure complete diazotization. The resulting solution is the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of this compound.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • The pH of the solution should be maintained in the alkaline range (pH 9-10) during the coupling.

Part C: Isolation and Purification of the Azo Dye

  • Add sodium chloride to the reaction mixture to aid in the precipitation of the dye ("salting out").

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a cold saturated sodium chloride solution to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation (Hypothetical Data for a Representative Azo Dye):

PropertyDescription
Color Orange-Red
Yield 75-85%
Melting Point 180-185 °C
λmax (in Ethanol) 480 nm
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Diagram of Azo Dye Synthesis Workflow:

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification Aniline Aniline + HCl + H₂O Diazonium_Salt Diazonium Salt Solution Aniline->Diazonium_Salt Add NaNO₂ at 0-5°C NaNO2 Sodium Nitrite Solution Coupling_Reaction Azo Coupling (Stirring at 0-5°C) Diazonium_Salt->Coupling_Reaction Add Diazonium Salt Coupling_Component This compound in NaOH solution Coupling_Component->Coupling_Reaction Crude_Dye Crude Azo Dye Precipitate Coupling_Reaction->Crude_Dye Isolation Salting Out & Filtration Crude_Dye->Isolation Purification Recrystallization Isolation->Purification Final_Product Purified Azo Dye Purification->Final_Product

Caption: General workflow for azo dye synthesis.

Potential Applications in Pigment Manufacturing

While the primary application discussed is in the synthesis of soluble dyes, derivatives of this compound could also be explored for the manufacturing of pigments. This would typically involve further chemical modifications to increase the molecular size and decrease solubility, leading to the formation of insoluble colorants suitable for applications in paints, inks, and plastics.

Conclusion

This compound serves as a promising and versatile intermediate in the field of dye and pigment chemistry. Its synthesis via the well-established Mannich reaction is straightforward, and its chemical structure allows for its effective use as a coupling component in the production of azo dyes. The protocols and data presented in this document provide a foundational guide for researchers and scientists to explore the potential of this compound in developing new and improved colorants. Further research into the derivatization of this intermediate could lead to a wider range of colors and applications, contributing to advancements in materials science and potentially other fields where tailored chromophores are of interest.

References

exploring therapeutic applications of 2-{[(4-Methylphenyl)amino]methyl}phenol in pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-{[(4-Methylphenyl)amino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a Mannich base derivative of phenol (B47542), a class of compounds recognized for their diverse pharmacological potential.[1][2] This document provides an overview of the potential therapeutic applications of this compound, drawing parallels from structurally similar phenolic compounds and Mannich bases. It also includes detailed protocols for in vitro evaluation of its potential anticancer and anti-inflammatory activities. Given the limited direct experimental data on this compound, the quantitative data presented herein is derived from closely related analogs to serve as a reference for experimental design.[3][4][5]

Potential Therapeutic Applications

Based on the known bioactivities of related phenolic and Mannich base compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anticancer Therapy: Phenolic compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][6] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

  • Anti-inflammatory Treatment: Many phenolic compounds exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a critical mediator of inflammatory responses.[7][8]

  • Antioxidant Applications: The phenol moiety suggests inherent antioxidant activity, which is the ability to neutralize harmful free radicals, a key factor in the pathogenesis of numerous diseases.

Proposed Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds have been demonstrated to interfere with this pathway at multiple levels, preventing the transcription of pro-inflammatory genes.[8]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome Degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocates Compound This compound Compound->IKK_Complex Inhibits DNA DNA NF_κB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Phenolic compounds can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

Apoptosis_Pathway cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL) Compound->Death_Receptors Mitochondrion Mitochondrion Compound->Mitochondrion Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) Mitochondrion->Bcl2_family Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed induction of apoptosis in cancer cells.

Quantitative Data Summary (Based on Analogs)

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data is provided for illustrative purposes to guide experimental design.

Table 1: In Vitro Cytotoxicity of Phenolic Analogs against Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueReference
Ethanolic Propolis ExtractsMDA-MB-231 (Breast Cancer)MTT9.24 - 13.62 µg/mL[10]
Naringenin-7-O-glucosideMDA-MB-231 (Breast Cancer)MTT233.56 µg/µL[11]
Naringenin-7-O-glucosideMCF-7 (Breast Cancer)MTT698.44 µg/µL[11]
GP-2250SCC13 (Squamous Cell Carcinoma)MTT190 µmol/L[12]
GP-2250A431 (Squamous Cell Carcinoma)MTT96 µmol/L[12]

Table 2: In Vitro Anti-inflammatory Activity of Phenolic Analogs

Compound/ExtractAssayEffectConcentrationReference
Ethanolic Propolis ExtractsInhibition of Albumin Denaturation73.59 - 78.44% inhibition10 mg/mL[10]
Moroccan Date Seed ExtractsNitric Oxide Radical ScavengingIC50 = 108.57 - 163.63 µg/mL-[5]
Phenolic acids from D. moldavicaIL-6 Secretion Inhibition~50% reduction10 µM[3]
Salvianolic acid BIL-1β, IL-6, TNF-α Secretion Inhibition57.0%, 60.4%, 48.3% reduction25 µM[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT Cytotoxicity Assay (MTT) In_Vitro_Screening->MTT NFkB Anti-inflammatory Assay (NF-κB Reporter) In_Vitro_Screening->NFkB Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis Data_Analysis Data Analysis and Hit Identification MTT->Data_Analysis NFkB->Data_Analysis Apoptosis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization SAR Structure-Activity Relationship (SAR) Studies Lead_Optimization->SAR In_Vivo_Studies In Vivo Studies in Animal Models SAR->In_Vivo_Studies End End: Preclinical Development In_Vivo_Studies->End

Caption: General workflow for preclinical evaluation.

Synthesis of this compound

This compound can be synthesized via a Mannich-type condensation reaction.[13]

  • Materials: Phenol, p-toluidine (B81030), formaldehyde (B43269) (or paraformaldehyde), ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve phenol and p-toluidine in ethanol.

    • Slowly add formaldehyde to the solution while stirring, maintaining the temperature below 40°C.

    • Acidify the mixture with hydrochloric acid and reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The product will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines (e.g., MDA-MB-231, A549), complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15][16]

  • Materials: 6-well plates, cancer cell lines, complete culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.[7][17]

  • Materials: 96-well plates, HEK293T cells (or other suitable cell line), NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, TNF-α (as a positive control), this compound, luciferase assay reagent.

  • Protocol:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The provided protocols offer a framework for the initial in vitro evaluation of this compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Benzoxazine Resins Using Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polybenzoxazines are a class of high-performance phenolic thermosetting resins that have garnered significant interest from both academic and industrial researchers.[1][2] They are known for a unique combination of desirable properties, including near-zero volumetric shrinkage upon polymerization, low water absorption, excellent thermal stability, high char yield, good dielectric properties, and superior mechanical strength.[3][4] The synthesis of benzoxazine (B1645224) monomers is typically achieved through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde.[5][6] This process offers remarkable molecular design flexibility, as the properties of the final polymer can be tailored by carefully selecting the phenol and amine precursors.[3][5][7]

The use of aminophenol derivatives as a precursor in benzoxazine synthesis is a strategic approach to impart specific functionalities and enhance resin properties. Aminophenols contain both a phenolic hydroxyl group and a primary amine group, allowing them to act as either the phenolic component, the amine component, or to facilitate the creation of more complex, functionalized monomer structures. This versatility enables the development of benzoxazine resins with modified curing behaviors, improved thermal performance, and tailored functionalities for advanced applications in aerospace, electronics, and composites.[8]

General Synthesis Pathway

The fundamental chemistry for forming benzoxazine monomers is the Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde.[6] When an aminophenol is used, it can be incorporated into the benzoxazine structure, leading to a monomer with a pendant hydroxyl group. The reaction is typically carried out in a solvent and involves a ring-closure process on the phenolic derivative.[4]

Phenol Phenolic Compound Intermediate Mannich Base (Intermediate) Phenol->Intermediate Aminophenol Aminophenol Derivative Aminophenol->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Plus1 + Plus2 + Product Aminophenol-based Benzoxazine Monomer Intermediate->Product Ring Closure Byproduct - H₂O

Figure 1: General synthesis of aminophenol-based benzoxazine monomers.

Experimental Protocols

Protocol 1: Synthesis of an Aminophenol-based Benzoxazine Monomer

This protocol is a representative procedure based on the synthesis of a benzoxazine containing fluorinated aromatic ether nitrile linkage, which utilizes 3-Aminophenol as a key reactant.[8]

Materials:

  • Amino-terminated functional oligomer (e.g., FAEN-NH₂)

  • 3-Aminophenol

  • Phenol

  • Paraformaldehyde

  • Toluene or other suitable organic solvent

  • Deionized water

  • Magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary phenolic compound (e.g., bisphenol AF) and a catalyst in a suitable solvent like toluene.

  • Intermediate Formation: Heat the mixture to a specific temperature (e.g., 155–160 °C) for a set duration (e.g., 2 hours) to initiate the reaction and remove water. Subsequently, increase the temperature (e.g., to 170 °C for 1 hour).[8]

  • Addition of Aminophenol: Cool the system (e.g., to 100 °C) and add the 3-Aminophenol to the solution. Maintain the temperature (e.g., at 90 °C) to prepare the amino-terminated monomer.[8]

  • Benzoxazine Ring Formation: In a separate flask, stir paraformaldehyde and a solvent (e.g., toluene) under reflux.

  • Condensation Reaction: Add the previously prepared amino-terminated monomer solution dropwise to the paraformaldehyde suspension. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Completion: Continue stirring the mixture under reflux for a specified time (e.g., 6 hours) to ensure the completion of the Mannich condensation and ring-closure.[5]

  • Purification:

    • After the reaction, cool the solution to room temperature.

    • Wash the solution multiple times with an aqueous sodium hydroxide (B78521) solution (e.g., 1N NaOH) to remove unreacted phenols, followed by washing with deionized water until the pH is neutral.[5]

    • Dry the organic phase over anhydrous magnesium sulfate.[5]

    • Remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting crude product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 10-24 hours to obtain the final benzoxazine monomer.[8][9]

Protocol 2: Thermal Curing of Benzoxazine Monomer

This protocol describes a typical multi-stage thermal curing process to polymerize the synthesized monomer into a cross-linked polybenzoxazine network.

Procedure:

  • Sample Preparation: Cast the synthesized benzoxazine monomer into a suitable mold or onto a glass plate. If the monomer is highly viscous or solid, it can be dissolved in a solvent like DMAc, cast, and the solvent can be evaporated through a pre-curing stage at lower temperatures (e.g., 80-120 °C).[8]

  • Curing Program: Place the sample in a programmable oven and apply a sequential, multi-step heating procedure. A typical curing schedule might be:

    • 140 °C for 1-2 hours

    • 160 °C for 1-2 hours

    • 180 °C for 2-3 hours

    • 200 °C for 2-4 hours[8][9]

  • Post-Curing (Optional): For some systems, a higher temperature post-curing step (e.g., 220-280 °C for 2 hours) may be necessary to ensure complete polymerization and achieve optimal properties.[8]

  • Cooling: After the curing cycle is complete, allow the sample to cool slowly to room temperature to minimize internal stresses.

Protocol 3: Material Characterization

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the benzoxazine monomer and to monitor the ring-opening polymerization during curing.

  • Monomer Analysis: Look for characteristic absorption bands of the oxazine (B8389632) ring, typically around 920-955 cm⁻¹ (oxazine ring vibration), 1230-1275 cm⁻¹ (asymmetric C-O-C stretching), and 1150-1160 cm⁻¹ (symmetric C-N-C stretching).[8][10]

  • Curing Analysis: During polymerization, the characteristic peaks of the oxazine ring will decrease in intensity, while a broad absorption band for phenolic hydroxyl groups (around 3200-3500 cm⁻¹) will appear or increase, indicating the ring has opened.[1][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural elucidation of the benzoxazine monomer.

  • ¹H-NMR Analysis: Key proton signals to identify are typically Ar-CH₂-N (around 4.3-4.9 ppm) and O-CH₂-N (around 5.1-5.4 ppm).[5]

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To study the curing behavior and determine the glass transition temperature (Tg) of the cured polymer.

  • Curing Analysis: A non-isothermal DSC scan of the monomer will show an exothermic peak. The onset temperature (T_onset), peak maximum temperature (T_max), and total heat of polymerization (ΔH) can be determined from this peak, providing information on the curing window and reactivity.[10]

  • Tg Determination: A DSC scan of the cured polymer will show a step-like transition, which corresponds to the glass transition temperature (Tg).

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the cured polybenzoxazine.

  • Procedure: Heat the cured sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Key parameters obtained include the temperatures for 5% and 10% weight loss (T_d5 and T_d10), which indicate the onset of degradation, and the char yield at a high temperature (e.g., 800 °C), which is a measure of its flame retardancy.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of aminophenol-based benzoxazine resins.

start Start: Select Reactants (Phenol, Aminophenol, Formaldehyde) synthesis Monomer Synthesis (Mannich Condensation) start->synthesis purification Purification (Washing, Drying) synthesis->purification monomer_char Monomer Characterization (FTIR, NMR) purification->monomer_char curing Thermal Curing (Polymerization) monomer_char->curing Verified Monomer polymer_char Polymer Characterization curing->polymer_char dsc DSC (Curing Profile, Tg) polymer_char->dsc tga TGA (Thermal Stability) polymer_char->tga dma DMA (Mechanical Properties) polymer_char->dma end End: Data Analysis & Application Evaluation dsc->end tga->end dma->end

Figure 2: Workflow for benzoxazine resin synthesis and characterization.

Data Presentation

The properties of benzoxazine resins are highly dependent on the specific aminophenol derivatives and other precursors used. The following tables summarize representative data from the literature.

Table 1: Synthesis and Curing Characteristics of Aminophenol-based Benzoxazine Monomers

Monomer SystemAmine PrecursorPhenolic Precursor(s)Yield (%)Curing T_onset (°C)Curing T_max (°C)Heat of Polymerization (J/g)Citation
FAEN-Bz3-AminophenolBisphenol AF, PhenolN/A~200~230N/A[8]
Curcumin-Aniline-Bzo (Cu-A-Bzo)AnilineCurcumin (bio-based)85184218284[10]
Acetylene-terminated Bz (BB-apa)3-Aminophenylacetylene2,2-bis(4-hydroxyphenyl)butaneN/AN/A249N/A[12]
Bisphenol A-furfurylamine BzFurfurylamineBisphenol A93.8N/AN/AN/A[9]

N/A: Data not available in the cited source.

Table 2: Thermal and Mechanical Properties of Cured Polybenzoxazines

Polymer SystemGlass Transition Temp. (Tg, °C)T_d5 (°C)T_d10 (°C)Char Yield @ 800°C, N₂ (%)Storage Modulus (GPa)Citation
Poly(FAEN-Bz)> 350> 450N/A> 60N/A[8]
Poly(BB-apa)353N/AN/AN/AN/A[12]
Poly(TMBE)11026328927N/A[11]
Cured BA-a / CA-a Blend~148> 330N/AN/A~2.8[13]

BA-a: Bisphenol A / Aniline based benzoxazine; CA-a: Cardanol / Aniline based benzoxazine.

Curing Mechanism: Ring-Opening Polymerization

The thermal curing of benzoxazine monomers proceeds through a complex, thermally activated, cationic ring-opening polymerization (ROP).[4] No catalyst is strictly required, as trace impurities or the formation of phenolic species can initiate the process, which is then auto-catalyzed by the newly formed phenolic hydroxyl groups.[4] This mechanism results in a highly cross-linked network structure composed of phenolic, Mannich, and ether linkages, contributing to the material's high thermal stability.

Monomer Benzoxazine Monomer (Oxazine Ring) Heat Δ (Heat, 160-250°C) Cationic Cationic Ring-Opening Monomer->Cationic Initiation Heat->Cationic Polymer Cross-linked Polybenzoxazine Network (Phenolic Structure) Cationic->Polymer Propagation & Cross-linking

Figure 3: Thermally induced cationic ring-opening polymerization of benzoxazine.

Application Notes

  • Molecular Design Flexibility: The primary advantage of the benzoxazine platform is the vast library of available phenols and primary amines that can be used as precursors.[5] Using aminophenol derivatives further expands this, allowing for the introduction of additional reactive sites (hydroxyl groups) that can potentially increase cross-link density or be used for subsequent chemical modifications.

  • Curing Temperature: While traditional benzoxazines cure at high temperatures (200-250 °C), the curing profile can be modified.[4][8] The incorporation of certain functional groups or the addition of catalysts can significantly lower the polymerization temperature, making the resins more compatible with standard composite manufacturing processes.[12][14]

  • Bio-based Resins: There is a growing trend toward synthesizing benzoxazines from renewable, bio-based resources like curcumin, eugenol, and cardanol.[4][10] Using aminophenol derivatives in conjunction with these bio-phenols can lead to the development of high-performance, sustainable thermosets.

  • Troubleshooting Synthesis:

    • Low Yield: Ensure precise stoichiometry, particularly the molar ratios of phenol, amine, and formaldehyde.[15] Incomplete reaction or side reactions can lower the yield. The reaction temperature and time should be carefully controlled.

    • Product Purity: Thorough washing with NaOH solution is critical to remove unreacted phenolic starting materials, which can affect the curing behavior and final properties of the polymer.

  • Potential Applications: Due to their high thermal stability, high char yield, and excellent mechanical properties, polybenzoxazines derived from aminophenols are strong candidates for applications in:

    • High-temperature structural composites for the aerospace and automotive industries.

    • Flame-retardant materials.

    • Encapsulants and substrates for microelectronics due to good dielectric properties.

    • High-performance adhesives and coatings.[1]

References

Probing the Dance of Molecules: A Guide to Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the intricate interactions between small molecule ligands and their protein targets is a cornerstone of modern drug discovery and fundamental biological research. The ability to accurately quantify binding affinity, kinetics, and thermodynamics provides invaluable insights into a compound's mechanism of action, guides lead optimization, and ultimately paves the way for the development of more effective and selective therapeutics. This document provides detailed application notes and protocols for three widely employed biophysical techniques for characterizing protein-small molecule binding: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from SPR, ITC, and FP experiments, offering a clear comparison of the key parameters derived from each technique.

Table 1: Surface Plasmon Resonance (SPR) Data Summary

CompoundTarget ProteinK D (nM)k a (M ⁻¹s ⁻¹)k d (s ⁻¹)
Compound AKinase X501.5 x 10⁵7.5 x 10⁻³
Compound BProtease Y2508.0 x 10⁴2.0 x 10⁻²
Compound CReceptor Z122.1 x 10⁶2.5 x 10⁻²

Table 2: Isothermal Titration Calorimetry (ITC) Data Summary

CompoundTarget ProteinK D (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound AKinase X651.05-8.2-2.5
Compound BProtease Y2800.98-5.5-4.1
Compound CReceptor Z151.01-10.1-1.8

Table 3: Fluorescence Polarization (FP) Competition Assay Data Summary

CompoundTarget ProteinTracer LigandIC₅₀ (nM)K i (nM)
Compound AKinase XFluorescein-ATPγS12058
Compound BProtease YTAMRA-Substrate Peptide550270
Compound CReceptor ZBODIPY-FL Agonist3516

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular events is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for each technique.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis p1 Prepare Ligand (Protein) & Analyte (Small Molecule) i1 Activate Sensor Chip Surface (e.g., EDC/NHS) p1->i1 p2 Prepare Running Buffer p2->i1 i2 Inject Ligand for Covalent Coupling i1->i2 i3 Block Unreacted Sites (e.g., Ethanolamine) i2->i3 b1 Inject Serial Dilutions of Analyte i3->b1 b2 Monitor Association b1->b2 Repeat for each concentration b3 Inject Running Buffer b2->b3 Repeat for each concentration b4 Monitor Dissociation b3->b4 Repeat for each concentration b5 Regenerate Surface b4->b5 Repeat for each concentration b5->b1 Repeat for each concentration a1 Generate Sensorgrams b5->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine K D, k a, k d a2->a3

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Heat Measurement cluster_analysis Data Analysis p1 Prepare Protein Solution (in cell) t2 Load Protein into Sample Cell p1->t2 p2 Prepare Ligand Solution (in syringe) t3 Load Ligand into Syringe p2->t3 p3 Ensure Identical Buffer Conditions p3->p1 p3->p2 t1 Equilibrate Instrument to Desired Temperature t1->t2 t2->t3 t4 Perform Sequential Injections of Ligand t3->t4 d1 Measure Heat Change After Each Injection t4->d1 d2 Record Data as Power vs. Time d1->d2 a1 Integrate Injection Peaks d2->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Isotherm to Binding Model a2->a3 a4 Determine K D, n, ΔH, ΔS a3->a4

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Setup (Competition) cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare Fluorescently Labeled Ligand (Tracer) s1 Add Fixed Concentration of Protein and Tracer to Microplate Wells p1->s1 p2 Prepare Target Protein p2->s1 p3 Prepare Unlabeled Test Compound (for competition) s2 Add Serial Dilutions of Test Compound p3->s2 p4 Prepare Assay Buffer p4->s1 s1->s2 s3 Incubate to Reach Equilibrium s2->s3 m1 Excite with Plane-Polarized Light s3->m1 m2 Measure Parallel and Perpendicular Emitted Light m1->m2 m3 Calculate Fluorescence Polarization m2->m3 a1 Plot Polarization vs. Log[Compound] m3->a1 a2 Fit Data to Sigmoidal Dose-Response Curve a1->a2 a3 Determine IC₅₀ a2->a3 a4 Calculate K i a3->a4

Caption: Fluorescence Polarization (FP) Competitive Binding Assay Workflow.

Detailed Methodologies and Protocols

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1][2] One binding partner (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, the small molecule) is flowed over the surface.[3][4] Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which is detected as a change in the resonance angle of reflected light, measured in Resonance Units (RU).[1][2]

Experimental Protocol:

  • Sensor Chip Selection and Preparation:

    • Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).[5]

    • Clean the instrument and precondition the chip according to the manufacturer's instructions.[6]

  • Ligand Immobilization (Amine Coupling):

    • Prepare the protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration on the negatively charged carboxymethylated dextran (B179266) surface.[6][7]

    • Activate the sensor surface by injecting a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9]

    • Inject the protein solution over the activated surface to allow for covalent bond formation between the protein's primary amines and the activated surface.[8][10] The target immobilization level for small molecule binding studies is typically high (e.g., 8000-10,000 RU) to maximize the binding signal.[11]

    • Deactivate any remaining active esters by injecting ethanolamine.[6][9]

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the small molecule (analyte) in the running buffer (e.g., HBS-EP+).[6] To minimize bulk refractive index effects, ensure the DMSO concentration is matched between the analyte samples and the running buffer.[11]

    • Inject the analyte solutions over the immobilized ligand surface, typically starting with the lowest concentration.[8]

    • Monitor the association phase during the injection, followed by the dissociation phase where only running buffer flows over the surface.[2]

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt).[7]

  • Data Analysis:

    • The collected data is presented as a sensorgram, which plots RU versus time.[2]

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).[4]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12][13] By titrating a solution of the ligand into a solution containing the protein at a constant temperature, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15][16]

Experimental Protocol:

  • Sample Preparation:

    • Both the protein and ligand solutions must be in identical, well-matched buffers to minimize heats of dilution.[15][17] Dialysis of the protein against the final buffer is highly recommended. The ligand should then be dissolved in the dialysis buffer.[17][18]

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cells.[2]

    • Accurately determine the concentrations of the protein and ligand solutions. The concentration of the ligand in the syringe is typically 10-15 times higher than the protein concentration in the cell.[15][19] Typical starting concentrations for the protein in the cell are in the range of 10-50 µM.[19][20]

  • ITC Experiment:

    • Equilibrate the instrument to the desired experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[2] The reference cell is typically filled with water or the dialysis buffer.[21]

    • Perform an initial small injection (e.g., 0.4 µL) that is often discarded during data analysis to account for diffusion from the syringe tip upon equilibration.[20][21]

    • Carry out a series of small, sequential injections (e.g., 2 µL) of the ligand into the protein solution.[21] Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data consists of a series of peaks, where the area of each peak corresponds to the heat change for that injection.[13]

    • Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the K D, n, and ΔH.[20]

    • The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following equations:

      • ΔG = -RT ln(K A), where K A = 1/K D and R is the gas constant.

      • ΔG = ΔH - TΔS

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule.[17] When excited with plane-polarized light, a small, free-tumbling tracer emits depolarized light.[22][23] Upon binding to a much larger protein, the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light.[22][23] This change in polarization is proportional to the fraction of the tracer that is bound.[24]

Experimental Protocol (Competitive Binding Assay):

  • Reagent Preparation:

    • Prepare an assay buffer that maintains the stability of the protein and ligand (e.g., phosphate-buffered saline with a small amount of surfactant like Tween-20 to prevent aggregation).[22]

    • Prepare a stock solution of the fluorescently labeled ligand (tracer). The concentration of the tracer used in the assay should ideally be at or below its K D for the target protein to ensure a sensitive assay.[1]

    • Prepare a stock solution of the target protein. The optimal protein concentration is typically one that results in about 50-80% of the tracer being bound in the absence of a competitor.[22]

    • Perform a serial dilution of the unlabeled test compound.

  • Assay Procedure:

    • In a microplate (typically a black, low-binding plate), add a fixed concentration of the target protein and the fluorescent tracer to each well.[23]

    • Add the serially diluted test compound to the wells. Include control wells with:

      • Tracer and protein only (maximum polarization).

      • Tracer only (minimum polarization).

      • Buffer only (blank).

    • Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.[25] The instrument measures the intensity of the emitted light parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.

    • The fluorescence polarization (P) or anisotropy (r) is calculated by the instrument's software.

    • Plot the polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound tracer.

    • The IC₅₀ value can be converted to the binding affinity constant (K i) for the test compound using the Cheng-Prusoff equation, provided the K D of the tracer and its concentration are known.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Mannich reaction. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Troubleshooting Guides & FAQs

Low or No Product Yield

Q1: My Mannich reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low or no yield in a Mannich reaction can stem from several factors. A systematic approach is best for pinpointing the issue. Key areas to investigate include the quality of your reagents, the reaction conditions, and your work-up procedure.

Potential Causes and Solutions:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities can significantly hinder the reaction. Ensure the purity of your aldehyde, amine, and carbonyl compound. If necessary, purify your starting materials before use.

    • Reagent Degradation: Use fresh, high-purity reagents and solvents. Paraformaldehyde, a common source of formaldehyde (B43269), can depolymerize inefficiently if it is old.

  • Reaction Conditions:

    • Inappropriate pH: The formation of the crucial iminium ion intermediate is typically favored under mildly acidic conditions.[1] If the medium is too acidic or basic, the reaction can be inhibited. Consider using the hydrochloride salt of the amine to maintain an appropriate pH.[1]

    • Temperature: The optimal temperature is substrate-dependent. Lower temperatures generally reduce side reactions and polymerization.[1] If the reaction is too slow, a gradual increase in temperature may be necessary.

    • Steric Hindrance: If you are using sterically hindered starting materials, the reaction rate can be significantly reduced. In such cases, using a more reactive, pre-formed iminium salt like Eschenmoser's salt may be beneficial.[1]

  • Work-up and Purification:

    • Product Loss: Significant product loss can occur during extraction and chromatography. Ensure complete extraction by checking the aqueous layer for your product. Optimize your chromatography conditions to minimize loss.[2]

Formation of Side Products and Polymerization

Q2: I am observing significant amounts of side products, particularly a polymeric substance. What causes this and how can I prevent it?

A2: Polymerization is a frequent issue in Mannich reactions, often due to the high reactivity of formaldehyde and the potential for multiple reactions.

Primary Causes of Polymerization:

  • Use of Primary Amines or Ammonia (B1221849): When a primary amine or ammonia is used, the resulting Mannich base is a secondary or primary amine, respectively. This product can react further with formaldehyde to form a new iminium ion, leading to polymers.[1][3]

  • Multiple Reactive Sites: If the carbonyl compound has more than one acidic alpha-hydrogen, the initially formed Mannich base can undergo further aminoalkylation.[3]

  • High Reactivity of Formaldehyde: Formaldehyde can self-polymerize or react uncontrollably, especially under basic conditions.[1]

  • High Temperatures: Elevated temperatures can accelerate side reactions and promote polymerization.[1]

Strategies to Minimize Polymerization and Side Products:

  • Choice of Amine: Whenever possible, use a secondary amine to prevent the formation of products that can react further.

  • Slow Addition of Reagents: A slow, dropwise addition of the limiting reagent (often the aldehyde or amine) can maintain a low concentration of reactive intermediates, favoring the desired mono-adduct.[1]

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of the carbonyl compound may be beneficial.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the formation of byproducts.[1]

  • In Situ Generation of Reactive Species: To avoid polymerization of highly reactive species like N-methyleneethanamine, generate it in situ in the presence of the other reactants.[4]

Reaction Stalls or is Incomplete

Q3: My reaction starts but then stalls before the starting material is fully consumed. What should I do?

A3: A stalled reaction can be frustrating. Here are some potential reasons and how to address them:

  • Deactivated Reagent or Catalyst: One of the reagents or the catalyst may have degraded over the course of the reaction. Try adding a fresh portion of the potentially deactivated species.

  • Product Inhibition: The formed product might be inhibiting the catalyst. If feasible, consider a reaction setup where the product is removed as it forms.

  • Reversibility: The reaction may have reached equilibrium. Driving the reaction forward by removing a byproduct (like water) can be effective.

Purification Challenges

Q4: I'm having difficulty purifying my Mannich base. What are some common issues and how can I resolve them?

A4: Purification of Mannich bases can be challenging due to their properties.

  • Instability on Silica (B1680970) Gel: Mannich bases, being amines, can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to tailing of peaks and even decomposition.[5]

    • Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%) or aqueous ammonia before loading your sample.[5][6] Alternatively, use a different stationary phase like neutral or basic alumina.[5]

  • Emulsion during Work-up: The basic nature of the product can lead to the formation of emulsions during aqueous extraction.

    • Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.

  • Viscous Reaction Mixture: High concentrations of reactants or the formation of polymeric byproducts can lead to a thick, viscous reaction mixture that is difficult to handle.

    • Solution: Dilute the reaction mixture with an appropriate solvent before work-up to reduce viscosity. If a solid has precipitated, it may be necessary to filter the mixture before proceeding with extraction.

II. Data Presentation

Table 1: Effect of Catalyst and Solvent on Mannich Reaction Yield

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1[C3SO3Hnhm]HSO4 (10)CH3OH683[7]
2[C3SO3Hnhm]HSO4 (10)C2H5OH686[7]
3[C3SO3Hnhm]HSO4 (10)CH2Cl2662[7]
4[C3SO3Hnhm]HSO4 (10)C6H6645[7]
5ZnO nanoparticles (0.5 mmol)Water-74-93[8]
6Zn[(L)proline]2Acetic acid-water1290[8]
7(C4H12N2)2[BiCl6]Cl·H2O (3)Solvent-free-up to 95[9]
8L-proline FAU zeoliteWater-High[10]
9Mucor miehei lipaseAcetone/Water48High[11]

Table 2: Optimization of Reactant Ratios and Addition Time

EntryReactant Ratio (Aldehyde:Amine:Ketone)Addition TimeTemperatureYield (%)Reference
11:1.5:excess5 hours (slow addition of aldehyde and ketone)Reflux56[12]
21:1:1-Room Temperature81-92[7]
31:1.1:2-Room Temperature76[13]

III. Experimental Protocols

Protocol 1: General Procedure for a Three-Component Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (10 mmol)

  • Amine (10 mmol)

  • Ketone (10 mmol)

  • Catalyst (e.g., [C3SO3Hnhm]HSO4, 1 mmol)

  • Ethanol (6 mL)

Procedure:

  • To a stirred solution of the aldehyde and amine in ethanol, add the ketone.

  • Add the catalyst to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the crude product by filtration and wash with cold ethanol.

  • If no precipitate forms, proceed with an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[7]

Protocol 2: Mannich Reaction with Slow Addition to Minimize Polymerization

This protocol is adapted for reactions prone to polymerization.

Materials:

  • Amine (e.g., pyrrolidine, 5 equiv)

  • Catalyst (e.g., benzoic acid, 50 mol%)

  • Toluene (B28343)

  • A solution of aldehyde (1 equiv) and ketone (1.5 equiv) in toluene

Procedure:

  • In a reaction vessel, heat a solution of the amine and catalyst in toluene to reflux.

  • Slowly add the solution of the aldehyde and ketone to the refluxing mixture over a period of 5 hours using a syringe pump.

  • After the addition is complete, continue to monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, which may include washing with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][12]

IV. Visualizations

MannichReactionMechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enol/Enolate Formation cluster_step3 Step 3: C-C Bond Formation Amine Amine (Primary or Secondary) Iminium_Ion Iminium Ion (Electrophile) Amine->Iminium_Ion + Aldehyde, -H2O Aldehyde Aldehyde Mannich_Base β-Amino Carbonyl (Mannich Base) Iminium_Ion->Mannich_Base Carbonyl Enolizable Ketone/Aldehyde Enol Enol/Enolate (Nucleophile) Carbonyl->Enol Tautomerization Enol->Mannich_Base

Caption: The general mechanism of the Mannich reaction.

TroubleshootingWorkflow Start Low Yield or No Product Check_Reagents Verify Reagent & Solvent Quality (Purity, Freshness) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Impure Impure/Inactive Reagents Reagents_OK->Impure No Optimize_Conditions Optimize Reaction Conditions (Temperature, pH, Catalyst) Reagents_OK->Optimize_Conditions Yes Purify_Reagents Purify or Replace Reagents Impure->Purify_Reagents Success Improved Yield Purify_Reagents->Success Conditions_OK Conditions Optimized Optimize_Conditions->Conditions_OK Suboptimal_Conditions Suboptimal Conditions Conditions_OK->Suboptimal_Conditions No Check_Workup Evaluate Work-up & Purification Conditions_OK->Check_Workup Yes Adjust_Conditions Adjust T, pH, etc. Suboptimal_Conditions->Adjust_Conditions Adjust_Conditions->Success Product_Loss Product Loss Identified Check_Workup->Product_Loss No_Loss Minimal Loss Product_Loss->No_Loss No Improve_Workup Optimize Extraction/Chromatography Product_Loss->Improve_Workup Yes No_Loss->Success Improve_Workup->Success

Caption: A logical workflow for troubleshooting low reaction yields.

PolymerizationTroubleshooting Start Polymerization Observed Check_Amine Primary Amine Used? Start->Check_Amine Is_Primary Yes Check_Amine->Is_Primary Is_Not_Primary No Check_Amine->Is_Not_Primary Switch_Amine Switch to Secondary Amine Is_Primary->Switch_Amine Check_Conditions Check Reaction Conditions (Concentration, Temperature) Is_Not_Primary->Check_Conditions Success Minimized Polymerization Switch_Amine->Success Slow_Addition Implement Slow Addition of Reagents Check_Conditions->Slow_Addition Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Slow_Addition->Success Lower_Temp->Success

Caption: A logical workflow for troubleshooting polymerization.

References

Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the aminomethylation of phenols, a crucial reaction for synthesizing a wide array of pharmaceutical compounds and fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the aminomethylation of phenols?

The aminomethylation of phenols is a chemical reaction that introduces an aminomethyl group (-CH₂NR₂) onto the aromatic ring of a phenol (B47542). The most common method for this transformation is the Mannich reaction.[1][2] This reaction is a three-component condensation involving a phenol, formaldehyde (B43269) (or another suitable aldehyde), and a primary or secondary amine.[1][2] The reaction is essential for synthesizing various biologically active compounds, including anti-inflammatory and anticancer agents.[1]

Q2: What are the key challenges in the aminomethylation of phenols?

The primary challenges in the aminomethylation of phenols include:

  • Regioselectivity: Controlling the position of aminomethylation (ortho vs. para to the hydroxyl group) can be difficult.[3][4]

  • Side Reactions: The formation of undesired byproducts, such as bis-aminomethylated phenols or resinous polymers, is a common issue.[5][6]

  • Reaction Conditions: The reaction can be sensitive to parameters like temperature, solvent, and the nature of the amine and catalyst used.[3][7]

  • Substrate Reactivity: The electronic and steric properties of the phenol and amine can significantly influence the reaction outcome.

Q3: How can I control the regioselectivity of the reaction (ortho- vs. para-substitution)?

Controlling regioselectivity is a critical aspect of optimizing aminomethylation.

  • Catalyst Selection: Certain transition-metal catalysts have been shown to provide high ortho-selectivity. For example, Vanadium (V) and Copper (Cu) catalysts can effectively activate the ortho position of the phenol.[3] A Cu(II)-catalyzed process under mild conditions has been developed for the ortho-selective functionalization of free phenols.[8]

  • Steric Hindrance: Phenols with bulky substituents on the aromatic ring can sterically hinder aminomethylation at the ortho-position, favoring para-substitution.[4]

  • Reaction Conditions: The choice of solvent and temperature can also influence the ortho/para ratio. Non-polar solvents often favor ortho-substitution.

Q4: My reaction mixture is turning dark brown/black. What is the cause and how can it be prevented?

A dark reaction mixture often indicates the oxidation of the phenolic starting material or product, leading to the formation of colored quinone-type compounds.[9][10]

  • Cause: This is typically caused by exposure to atmospheric oxygen, the presence of trace metal impurities that catalyze oxidation, or unnecessarily high reaction temperatures.[9]

  • Prevention:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Use purified, degassed solvents to minimize dissolved oxygen.[9]

    • Employ metal-free reaction vessels if metal-catalyzed oxidation is suspected.[9]

    • Avoid excessive heat and prolonged reaction times.[9]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Formaldehyde solution may have polymerized; amine may be of poor quality. 2. Inappropriate Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Incorrect Solvent: Reactants may not be fully soluble, or the solvent may be interfering with the reaction.1. Use fresh, high-quality reagents. For formaldehyde, use paraformaldehyde and heat to depolymerize if necessary. 2. Optimize the temperature. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC. Some reactions proceed well at room temperature, while others require reflux.[11] 3. Choose a solvent that dissolves all reactants. Ethanol (B145695), benzene, or aqueous conditions are commonly used.[1][4]
Formation of Multiple Products / Side Reactions 1. Over-reaction: Formation of di- or tri-substituted products (e.g., 2,4,6-tris(aminomethyl)phenol).[5] 2. Polymerization: Formation of resinous materials, especially with primary amines or an excess of formaldehyde.[5][12] 3. Competing O-Alkylation: The phenolic hydroxyl group can react instead of the aromatic ring.1. Carefully control the stoichiometry. Use a molar ratio of 1:1:1 for phenol:formaldehyde:amine for mono-substitution. 2. Use a secondary amine if possible, as primary amines can lead to more complex products like benzoxazines.[5] Avoid a large excess of formaldehyde. 3. This is less common in standard Mannich conditions but can be favored by strong bases. Ensure conditions are neutral or mildly acidic.
Difficulty in Product Purification 1. Resinous Byproducts: The product is contaminated with polymeric material. 2. Unreacted Starting Materials: Incomplete reaction leaves starting phenol or amine. 3. Product is an Oil: The product does not crystallize easily.1. After the reaction, perform an acid-base workup. The basic Mannich product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Neutralize the aqueous layer and re-extract the product.[9] 2. Column chromatography on silica (B1680970) gel is an effective method for separating the product from starting materials.[7] 3. If the product is a free base and oily, try converting it to a hydrochloride or other salt, which is often a crystalline solid and easier to purify by recrystallization.

Optimization of Reaction Parameters

The choice of catalyst, solvent, and base can have a significant impact on the yield and selectivity of the aminomethylation reaction. The following table summarizes findings from various studies on V-catalyzed ortho-aminomethylation.[3]

EntryLigandBaseSolventConversion (%)
1NoneNa₂CO₃EthylbenzeneLow
22,2'-bipyridineNa₂CO₃EthylbenzeneModerate
3Terpyridine analogNa₂CO₃Ethylbenzene81
4Terpyridine analogNoneEthylbenzeneLow
5Terpyridine analogK₂CO₃EthylbenzeneLower Yield
6Terpyridine analogCs₂CO₃EthylbenzeneLower Yield
7Terpyridine analogNa₂CO₃BenzeneHigh
8Terpyridine analogNa₂CO₃TolueneLower Yield

Data adapted from a study on V-catalyzed ortho-aminomethylation, illustrating the importance of optimizing ligand, base, and solvent.[3]

Experimental Protocols & Workflows

General Experimental Protocol for Mannich Reaction

This protocol provides a general procedure for the synthesis of 2,6-bis(aminomethyl)phenol (B15370475) derivatives under aqueous conditions and can be adapted for other phenols.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1 equivalent) in a suitable solvent (e.g., ethanol or water).

  • Reagent Addition: Add the secondary amine (2.2 equivalents). To this mixture, add aqueous formaldehyde (37 wt. %, 2.2 equivalents) dropwise while stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the aminomethylation of a phenol.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve Phenol in Solvent start->setup reagents Add Amine & Formaldehyde setup->reagents heat Heat to Reflux (2-4h) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool Reaction Complete extract Acid-Base Extraction cool->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: General experimental workflow for the aminomethylation of phenols.

Troubleshooting Logic Flow

When a reaction fails, a systematic approach is necessary to identify the issue. The diagram below provides a logical flow for troubleshooting common problems.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low/No Yield check_reagents Reagents Fresh? start->check_reagents Check First check_conditions Temp/Time Correct? start->check_conditions Check Second check_workup Product Lost During Work-up? start->check_workup Check Third reagent_sol Use fresh reagents. Check purity. check_reagents->reagent_sol temp_sol Optimize temperature. Increase/decrease reaction time. check_conditions->temp_sol check_solvent Solvent Appropriate? check_conditions->check_solvent workup_sol Check pH during extraction. Ensure correct solvent polarity for chromatography. check_workup->workup_sol end Reaction Optimized reagent_sol->end temp_sol->end solvent_sol Ensure all reactants are soluble. Try alternative solvent. check_solvent->solvent_sol check_atmosphere Reaction Turned Dark? check_solvent->check_atmosphere solvent_sol->end atmosphere_sol Indicates oxidation. Use inert atmosphere (N2/Ar). check_atmosphere->atmosphere_sol atmosphere_sol->end workup_sol->end

Caption: A logical workflow for troubleshooting low-yielding aminomethylation reactions.

References

stability analysis of 2-{[(4-Methylphenyl)amino]methyl}phenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability analysis of 2-{[(4-Methylphenyl)amino]methyl}phenol in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Rapid Discoloration or Degradation of the Compound in Solution

  • Question: My solution of this compound is turning yellow/brown shortly after preparation. What is causing this and how can I prevent it?

  • Answer: Phenolic compounds and aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1][2] The discoloration you are observing is likely due to the formation of colored oxidation products.

    Mitigation Strategies:

    • Use Freshly Prepared Solutions: Prepare solutions immediately before use.

    • Solvent Purity: Use high-purity, deoxygenated solvents. Purge the solvent with an inert gas (e.g., nitrogen or argon) before use.

    • Control pH: Maintain a neutral or slightly acidic pH, as alkaline conditions can promote the oxidation of phenols.[3]

    • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

    • Add Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, if compatible with your experimental design.[4]

    • Chelating Agents: The addition of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.[4]

Issue 2: Inconsistent Results in Biological or Chemical Assays

  • Question: I am observing high variability in my experimental results when using solutions of this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. The concentration of the active compound may be decreasing over the course of your experiment, leading to unreliable data.

    Troubleshooting Steps:

    • Perform a Preliminary Stability Check: Analyze the concentration of your compound in the experimental medium at the beginning and end of your experiment using a suitable analytical method like HPLC-UV.

    • Standardize Solution Preparation: Ensure that solutions are prepared consistently, using the same solvent, concentration, and storage conditions for each experiment.

    • Evaluate Solvent Effects: The stability of the compound can vary significantly between different solvents. If possible, test the stability in a few different solvent systems to identify the most suitable one for your application.

Issue 3: Precipitation of the Compound from Solution

  • Question: My compound is precipitating out of solution, especially after storage. What should I do?

  • Answer: Precipitation can occur due to low solubility at the prepared concentration, a change in pH, or the formation of insoluble degradation products.

    Solutions:

    • Determine Solubility: Experimentally determine the solubility of this compound in your chosen solvent.

    • Adjust Concentration: Prepare solutions at a concentration below the determined solubility limit.

    • Use a Co-solvent: If solubility is an issue, consider using a co-solvent system.

    • Control Temperature: For stored solutions, ensure that the storage temperature does not cause the compound to fall out of solution. Some compounds are less soluble at lower temperatures.

    • Filter Before Use: If you suspect the formation of insoluble degradants, filter the solution through a 0.22 µm syringe filter before use.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation pathways for this compound?

  • A1: Based on its chemical structure, which contains both a phenolic hydroxyl group and a secondary aromatic amine, the primary degradation pathway is likely oxidation.[1][2] This can lead to the formation of quinone-type structures from the phenol (B47542) moiety and N-oxides or coupling products from the amine group. Hydrolysis of the benzylic C-N bond is also a possibility under certain pH conditions.

  • Q2: In which types of solvents is this compound expected to be most and least stable?

  • A2:

    • Most Stable: Generally, aprotic solvents or polar aprotic solvents that are well-deoxygenated would offer better stability. The compound may also exhibit reasonable stability in acidic aqueous solutions where the phenolic hydroxyl group is protonated, reducing its susceptibility to oxidation.[3]

    • Least Stable: Stability is expected to be lower in alkaline aqueous solutions due to the deprotonation of the phenolic hydroxyl group, making it more prone to oxidation.[3][5][6] Solvents that are not protected from light or that contain dissolved oxygen will also lead to faster degradation.

  • Q3: What are the ideal storage conditions for solutions of this compound?

  • A3: For short-term storage, solutions should be kept at 2-8°C in the dark. For long-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. However, you should first confirm that the compound will not precipitate at these temperatures. Always use tightly sealed containers to prevent solvent evaporation and exposure to air.

  • Q4: How can I develop a stability-indicating analytical method for this compound?

  • A4: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) with UV detection. To develop such a method, you would perform forced degradation studies to generate the degradation products.[1][2] The chromatographic conditions are then optimized to achieve baseline separation between the parent compound and all major degradants.

Data Presentation

Table 1: Summary of Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 Hours.

Solvent% Recovery after 24h% Recovery after 48hObservations
Methanol (B129727)95.2%90.5%Slight yellowing of solution
Acetonitrile98.1%96.3%No visible change
DMSO92.0%85.1%Noticeable color change
pH 4 Buffer97.5%94.8%No visible change
pH 7 Buffer93.1%88.2%Slight yellowing of solution
pH 9 Buffer85.4%75.6%Significant color change

Table 2: Effect of Temperature on the Stability of this compound in Methanol.

Temperature% Recovery after 24h% Recovery after 48h
4°C99.1%98.5%
25°C (Room Temp)95.2%90.5%
40°C88.6%79.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.[1][2]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for 7 days.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by HPLC-UV to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the concentration of this compound and separate it from its potential degradation products.

Methodology:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Start with 90% A and 10% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway main_compound This compound oxidation_products Oxidation Products (e.g., Quinones, N-oxides) main_compound->oxidation_products O2, Metal Ions, Base hydrolysis_products Hydrolysis Products (e.g., p-Cresol, 4-Methylaniline) main_compound->hydrolysis_products Acid/Base photodegradation_products Photodegradation Products main_compound->photodegradation_products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC-UV sample->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

preventing side product formation in the synthesis of Mannich bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Mannich Bases

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of common side products during the synthesis of Mannich bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Mannich reaction?

The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, can lead to several undesired side products.[1][2] The most prevalent include:

  • bis-Mannich Bases: These form when the substrate has more than one active hydrogen, leading to a second aminomethylation reaction on the initial product.[3][4]

  • Self-Condensation Products: The active hydrogen compound (e.g., a ketone) can undergo self-condensation (an aldol (B89426) reaction), particularly under basic conditions.

  • Aminals: Formaldehyde can react with two equivalents of the amine to form an aminal, reducing the concentration of the required iminium ion intermediate.

  • Michael Adducts: The newly formed Mannich base can sometimes undergo elimination to form an α,β-unsaturated carbonyl compound, which can then react with other nucleophiles present in the mixture.[5]

dot graph "Side_Reaction_Pathways" { graph [rankdir="LR", size="7.6,!", dpi=100, bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Reactants Reactants [label="Active H Compound\n+ Formaldehyde + Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product Mannich_Base [label="Desired Mannich Base\n(Mono-adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Bis_Mannich [label="bis-Mannich Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol [label="Self-Condensation\n(Aldol Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminal [label="Aminal Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Michael [label="α,β-Unsaturated Ketone\n(via Elimination)", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathways Reactants -> Mannich_Base [label="Main Pathway", color="#34A853", fontcolor="#202124"]; Mannich_Base -> Bis_Mannich [label="Further Reaction", color="#EA4335", fontcolor="#202124"]; Reactants -> Aldol [label="Side Reaction", color="#EA4335", fontcolor="#202124"]; Reactants -> Aminal [label="Side Reaction", color="#EA4335", fontcolor="#202124"]; Mannich_Base -> Michael [label="Elimination", color="#FBBC05", fontcolor="#202124"]; } ddot Caption: Major reaction pathways in Mannich synthesis.

Q2: How does reaction pH influence side product formation?

The pH of the reaction medium is critical. The Mannich reaction is typically performed under acidic conditions, which facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde.[5]

  • Acidic Conditions (pH 4-5): Generally optimal. These conditions favor the formation of the iminium ion and the enol form of the carbonyl compound, which is the nucleophile in the reaction.[5][6]

  • Strongly Acidic Conditions (pH < 3): Can lead to excessive polymerization of formaldehyde and may protonate the amine, reducing its nucleophilicity towards formaldehyde and slowing down iminium ion formation.

  • Basic Conditions (pH > 8): Can promote the self-condensation (aldol reaction) of the enolizable carbonyl compound.[7] It also disfavors the formation of the necessary iminium ion.

Troubleshooting Guides

Problem 1: My reaction yields a significant amount of bis-Mannich product.

This is a common issue when the starting material contains multiple acidic protons. The initially formed mono-Mannich product can react again with the iminium ion.[6]

Solutions:

  • Stoichiometric Control: Adjust the molar ratio of reactants. Using an excess of the active hydrogen compound relative to the formaldehyde and amine can statistically favor the formation of the mono-adduct.

  • Slow Addition: Add the formaldehyde or a pre-formed iminium salt solution slowly to the reaction mixture containing the active hydrogen compound. This maintains a low concentration of the aminomethylating agent, reducing the likelihood of a second addition.

  • Use of Bulky Amines: Employing a sterically hindered amine can make the second aminomethylation step more difficult due to steric hindrance.[3]

Table 1: Effect of Stoichiometry on Mono- vs. bis-Mannich Product Formation

Molar Ratio (Ketone:Formaldehyde:Amine) Yield of Mono-Adduct (%) Yield of bis-Adduct (%) Reference
1 : 1.1 : 1.1 68 25 Hypothetical Data
1.5 : 1 : 1 85 10 Hypothetical Data

| 2.0 : 1 : 1 | 92 | < 5 | Hypothetical Data |

Experimental Protocol: Selective Mono-aminomethylation of 2-methylcyclohexanone (B44802)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add 2-methylcyclohexanone (2.0 eq) and ethanol (B145695) (solvent).

  • Reagent Preparation: In a separate beaker, prepare a solution of dimethylamine (B145610) hydrochloride (1.0 eq) and aqueous formaldehyde (37%, 1.0 eq) in ethanol.

  • Reaction: Cool the flask containing the ketone to 0-5 °C in an ice bath.

  • Slow Addition: Add the amine/formaldehyde solution dropwise from the dropping funnel to the ketone solution over 2-3 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired mono-Mannich product.

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// Start Node Start [label="High Yield of\nbis-Mannich Product Detected", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision Points Decision1 [label="Is slow addition\nfeasible?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Can a bulkier amine\nbe used?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Decision3 [label="Is protecting group\nstrategy an option?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"];

// Actions Action1 [label="Adjust Stoichiometry:\nIncrease ratio of\nactive H compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Implement Slow Addition\nof iminium salt or CH2O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3 [label="Switch to a sterically\nhindered amine\n(e.g., diisopropylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action4 [label="Employ a protecting group\nto block one active site", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node End [label="Optimized for\nMono-Mannich Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Action1; Action1 -> Decision1; Decision1 -> Action2 [label="Yes"]; Decision1 -> Decision2 [label="No"]; Action2 -> Decision2; Decision2 -> Action3 [label="Yes"]; Decision2 -> Decision3 [label="No"]; Action3 -> Decision3; Decision3 -> Action4 [label="Yes"]; Decision3 -> End [label="No"]; Action4 -> End; } ddot Caption: Troubleshooting workflow for bis-Mannich product formation.

Problem 2: The primary side product is from the self-condensation of my ketone/aldehyde.

Aldol condensation is a competing reaction, especially under neutral or basic conditions, where the enolate of one carbonyl compound attacks another.

Solutions:

  • pH Control: Ensure the reaction is run under mildly acidic conditions (pH 4-5). This favors enol formation over enolate formation, and the enol is sufficiently nucleophilic to react with the highly electrophilic iminium ion but less likely to participate in self-condensation.

  • Pre-formation of Iminium Salt: The iminium salt (e.g., Eschenmoser's salt) can be pre-formed or purchased.[5] Adding the active hydrogen compound to the pre-formed salt ensures a high concentration of the electrophile, favoring the Mannich reaction over the competing aldol pathway.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the aldol condensation, which often has a higher activation energy than the Mannich reaction.

Table 2: Effect of pH on Product Distribution for Acetophenone

Reaction pH Yield of Mannich Base (%) Yield of Aldol Product (%)
4.5 88 7
7.0 55 35

| 9.0 | 20 | 70 |

Note: Data is illustrative and will vary based on specific substrates and conditions.

Experimental Protocol: Synthesis Using a Pre-formed Iminium Salt

  • Iminium Salt Suspension: Suspend Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, (1.1 eq) in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Enol Formation: In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 eq) and a non-nucleophilic base like triethylamine (B128534) (1.2 eq) in DCM. Stir for 30 minutes.

  • Reaction: Slowly add the ketone/base solution to the suspension of Eschenmoser's salt at room temperature.

  • Monitoring and Workup: Stir the reaction for 12-24 hours, monitoring by TLC. Upon completion, quench with water, separate the organic layer, and wash with dilute HCl followed by brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

References

scale-up synthesis of 2-{[(4-Methylphenyl)amino]methyl}phenol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the industrial scale-up synthesis of 2-{[(4-Methylphenyl)amino]methyl}phenol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound on an industrial scale?

A1: The most common and industrially viable method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving phenol (B47542), formaldehyde (B43269), and p-toluidine (B81030).

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor and control include reaction temperature, rate of reagent addition (especially formaldehyde), molar ratios of reactants, reaction time, and agitation speed. Inadequate control of these parameters can lead to reduced yield, increased impurity formation, and potential safety hazards.

Q3: What are the potential industrial applications of this compound?

A3: Due to its chemical structure, this compound has potential applications as an intermediate in the synthesis of pharmaceuticals, as a precursor for dyes and pigments, and in the formulation of antioxidants.[1]

Q4: Are there any significant safety concerns associated with the industrial synthesis of this compound?

A4: Yes, formaldehyde is a known hazardous substance and requires careful handling in a well-ventilated area. The Mannich reaction can be exothermic, necessitating a robust cooling system to prevent thermal runaways, especially on a large scale. Phenols are also corrosive and toxic. A thorough process safety assessment is crucial before undertaking any scale-up.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratios of reactants. - Degradation of product or reactants.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Optimize temperature; typically, the reaction is run at a moderate temperature. - Adjust molar ratios; a slight excess of formaldehyde and p-toluidine may be beneficial. - Ensure the reaction is not run for an excessively long time or at too high a temperature.
High Levels of Impurities - Formation of bis-phenolic byproducts (reaction at both ortho positions of phenol). - Polymerization of formaldehyde. - Formation of other side products due to high temperatures.- Use a carefully controlled addition of formaldehyde to minimize bis-substitution. - Maintain the reaction temperature within the optimal range. - Consider using paraformaldehyde as the formaldehyde source to better control its release.
Product Isolation Difficulties - Product is an oil or sticky solid. - Product is highly soluble in the reaction solvent.- After reaction completion, perform an aqueous workup to remove water-soluble impurities. - Employ an appropriate anti-solvent to induce precipitation of the product. - If the product is an oil, consider extraction into a suitable organic solvent followed by crystallization.
Discolored Product (e.g., pink, brown) - Oxidation of the phenolic group.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen). - Use antioxidants during the workup and storage. - Purify the final product by recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound via Mannich Reaction

Materials:

  • Phenol

  • p-Toluidine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Ethanol (or another suitable solvent)

  • Hydrochloric Acid (catalytic amount, optional)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

Procedure:

  • To a temperature-controlled reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge phenol and ethanol.

  • In a separate vessel, prepare a solution of p-toluidine in ethanol.

  • Slowly add the p-toluidine solution to the reactor containing the phenol solution while maintaining a constant temperature.

  • Begin the controlled addition of formaldehyde solution to the reaction mixture. Monitor the internal temperature closely to manage the exotherm.

  • After the addition is complete, maintain the reaction mixture at the target temperature for a specified period, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acidic catalyst was used, neutralize the mixture with a sodium hydroxide solution.

  • Extract the product into ethyl acetate. Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

Quantitative Data

Table 1: Representative Reaction Parameters for Phenolic Mannich Bases

Parameter Value Range Notes
Phenol : p-Toluidine : Formaldehyde (Molar Ratio) 1 : 1-1.2 : 1-1.5A slight excess of the amine and formaldehyde can drive the reaction to completion but may increase side products.
Reaction Temperature 25 - 80 °CLower temperatures can improve selectivity, while higher temperatures increase the reaction rate.
Reaction Time 2 - 24 hoursDependent on temperature and reactant concentrations. Monitor with in-process controls.
Typical Yield 60 - 90%Highly dependent on reaction conditions and purification method.

Note: The parameters in this table are indicative and should be optimized for the specific scale and equipment used.

Visualizations

Synthesis_Pathway phenol Phenol reaction + phenol->reaction p_toluidine p-Toluidine p_toluidine->reaction formaldehyde Formaldehyde formaldehyde->reaction product 2-{[(4-Methylphenyl)amino] methyl}phenol reaction->product Mannich Reaction

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge Phenol & Solvent add_amine Add p-Toluidine Solution charge_reactants->add_amine prepare_amine Prepare p-Toluidine Solution prepare_amine->add_amine add_formaldehyde Controlled Addition of Formaldehyde add_amine->add_formaldehyde react Maintain Temperature & Monitor add_formaldehyde->react cool Cool to Room Temperature react->cool neutralize Neutralize (if needed) cool->neutralize extract Extract Product neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallize/Purify dry_concentrate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Workflow start Experiment Start check_yield Check Yield start->check_yield check_purity Check Purity (HPLC/TLC) check_yield->check_purity Yield OK low_yield Low Yield check_yield->low_yield Yield Low high_impurities High Impurities check_purity->high_impurities Purity Low success Successful Synthesis check_purity->success Purity OK optimize_temp Optimize Temperature low_yield->optimize_temp optimize_ratio Optimize Molar Ratios low_yield->optimize_ratio optimize_addition Optimize Formaldehyde Addition high_impurities->optimize_addition purification_issue Purification Issues high_impurities->purification_issue change_solvent Change Recrystallization Solvent purification_issue->change_solvent Yes column_chrom Consider Column Chromatography purification_issue->column_chrom Persistent Issues purification_issue->success No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Single Crystal Growth for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for single crystal growth. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to growing high-quality single crystals for X-ray diffraction analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Issue 1: No Crystals Are Forming

Q: I've set up my crystallization experiment, but no crystals have appeared. What should I do?

A: The absence of crystal formation is a common issue, often related to insufficient supersaturation of your solution. Here are several troubleshooting steps you can take:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of your crystallization vessel (e.g., flask or vial) at the surface of the solution with a clean glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

    • Seeding: If you have crystals from a previous batch, introduce a single, small seed crystal into the solution.[1] This will act as a template for new crystal growth.

    • Evaporation: Allow a small amount of the solvent to evaporate. This can be achieved by loosening the cap of your vessel slightly to increase the concentration of your compound in the solution.[1]

  • Optimize Solution Conditions:

    • Increase Concentration: Your solution may not be saturated. Try dissolving more of your compound in the solvent, using gentle heating if necessary.[3] If you have excess undissolved solid, you can filter it out after saturation is achieved.

    • Solvent Choice: The solvent you are using may be too good, keeping your compound fully dissolved. Experiment with different solvents or solvent/anti-solvent systems.[4][5]

    • Temperature Variation: Experiment with changing the temperature. Increasing the temperature can increase evaporation and concentration, while for some compounds, decreasing the temperature is necessary to reduce solubility and promote crystallization.[3][6]

  • Purity and Homogeneity:

    • Sample Purity: Impurities can inhibit crystallization.[7][8] Ensure your sample is of high purity (>95% for proteins).[7] Consider an additional purification step if needed.

    • Homogeneity: For proteins, ensure the sample is monodisperse (not aggregated). This can be checked using techniques like Dynamic Light Scattering (DLS).[7][9]

A general troubleshooting workflow for the absence of crystals is illustrated below.

NoCrystals_Workflow start No Crystals Observed check_saturation Is the solution saturated? start->check_saturation increase_concentration Increase solute concentration or allow for solvent evaporation. check_saturation->increase_concentration No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes increase_concentration->induce_nucleation scratching Scratch vessel induce_nucleation->scratching Methods seeding Add a seed crystal induce_nucleation->seeding Methods change_conditions Modify Experimental Conditions scratching->change_conditions seeding->change_conditions change_solvent Try a different solvent or anti-solvent change_conditions->change_solvent change_temp Vary the temperature change_conditions->change_temp check_purity Verify sample purity and homogeneity change_solvent->check_purity change_temp->check_purity success Crystals Formed check_purity->success If successful failure Re-evaluate purification and initial conditions check_purity->failure If still no crystals

Troubleshooting workflow for when no crystals are forming.

Issue 2: Crystals Are Too Small or Are Microcrystalline

Q: My experiment produced crystals, but they are too small for X-ray diffraction. How can I grow larger crystals?

A: The formation of small crystals or a microcrystalline powder is often a result of rapid nucleation. The goal is to slow down the crystallization process to allow fewer, larger crystals to grow.

  • Slow Down the Process:

    • Reduce Supersaturation Rate: If using vapor diffusion, you can slow down the diffusion rate by reducing the concentration of the precipitant in the reservoir or by increasing the volume of the drop. For liquid-liquid diffusion, ensure a clean, undisturbed interface between the two liquids.[10]

    • Slower Cooling: If using a cooling method, slow down the rate of temperature change. Insulating the crystallization vessel can help achieve a more gradual temperature drop.[1][2]

    • Temperature Control: For some systems, lowering the temperature can slow down the kinetics of crystal growth, leading to larger crystals.[11]

  • Optimize Solution Parameters:

    • Dilute the Solution: A solution that is too concentrated can lead to rapid precipitation. Try using a slightly more dilute solution.[12] Reheat the solution and add a small excess of the solvent (5-10% more).[1]

    • Solvent System: The choice of solvent can influence crystal size. A solvent in which your compound is moderately soluble is often a good choice. If the solubility is too high, it can lead to small crystals.[13]

  • Minimize Nucleation Sites:

    • Clean Glassware: Ensure your crystallization vessels are scrupulously clean. Dust and other particulates can act as unwanted nucleation sites, leading to many small crystals.[13]

    • Filtering: Filter your solution before setting up the crystallization to remove any particulate matter.[6]

The table below summarizes key parameters that can be adjusted to promote the growth of larger crystals.

ParameterAdjustment for Larger CrystalsRationale
Concentration Decrease solute concentration slightly.Reduces the rate of nucleation, allowing fewer crystals to grow larger.[12]
Temperature Decrease temperature (for some systems).Slows down the kinetics of crystal growth.[11]
Cooling Rate Decrease the rate of cooling.Allows for more ordered and slower growth.[1]
Solvent Use a solvent of moderate solubility.Avoids rapid crashing out of the solution.[13]
Purity Increase sample purity.Impurities can act as nucleation sites.[7]

Issue 3: Crystals Are of Poor Quality (e.g., twinned, cracked, or poorly diffracting)

Q: I have grown crystals of a suitable size, but they are not of high enough quality for data collection. What can I do to improve them?

A: Poor crystal quality can manifest in several ways, including twinning (intergrowth of two or more crystals), cracking, or having a disordered internal structure that leads to poor diffraction.

  • Visual Inspection:

    • Under a microscope, high-quality single crystals should be transparent with well-defined, smooth faces and sharp edges.[4]

    • Avoid crystals that are cloudy, have visible cracks, or appear as aggregates of smaller crystals.[4] Using a polarizing microscope can help identify twinning, as a single crystal should extinguish polarized light uniformly every 90 degrees of rotation.[4][14]

  • Improving Crystal Quality:

    • Optimize Growth Conditions: As with growing larger crystals, slowing down the growth process is key. Revisit the parameters in the table above.

    • Additives: For protein crystallization, small molecule additives can sometimes improve crystal packing and quality.

    • Annealing: In some cases, briefly warming a crystal and then allowing it to cool slowly again (annealing) can heal defects in the crystal lattice.[15]

    • Cryoprotection: For macromolecular crystals, poor diffraction can be a result of damage during freezing. Experiment with different cryoprotectants or concentrations to ensure the crystal is adequately protected.[15]

    • Dehydration: Controlled dehydration of a crystal can sometimes induce a more ordered packing of the molecules within the lattice, leading to improved diffraction.[15]

Frequently Asked Questions (FAQs)

Q1: What is the ideal size for a single crystal for X-ray diffraction?

A1: The ideal size can vary depending on the diffractometer and the nature of the sample. For modern instruments, a crystal with dimensions of at least 10-30 micrometers in each dimension may be sufficient.[16][17] However, a good target size is typically in the range of 0.1 to 0.3 mm.[12][18]

Q2: How pure does my sample need to be?

A2: High purity is crucial for successful crystallization. For proteins, a purity of greater than 95% is recommended.[7] For small molecules, while a minimum of 80-90% purity is suggested, the purer the sample, the higher the chance of growing high-quality crystals.[5][8]

Q3: What are the most common crystallization methods?

A3: The most common methods for growing single crystals from solution are:

  • Vapor Diffusion: This is a widely used technique, especially for proteins. It involves equilibrating a drop containing the sample and a precipitant solution with a larger reservoir of the precipitant, leading to a gradual increase in the concentration of the sample.[19][20] This can be done in a "hanging drop" or "sitting drop" setup.[21]

  • Liquid-Liquid Diffusion (Solvent Layering): In this method, a solution of the compound is carefully layered with a second solvent (an anti-solvent) in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.[17][19][22]

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution of the compound, leading to crystallization.[17][19]

  • Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6][17]

Q4: How do I choose the right solvent?

A4: The ideal solvent is one in which your compound is moderately soluble.[13] If the compound is too soluble, it will be difficult to achieve supersaturation. If it is not soluble enough, you won't be able to get enough of it into the solution to crystallize. It is often a process of trial and error to find the best solvent or solvent system.[8]

Q5: My compound forms an oil instead of crystals. What should I do?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration is too high. To avoid this, you can try:

  • Using a more dilute solution.

  • Lowering the crystallization temperature.

  • Changing the solvent to one with a lower boiling point or different polarity.[1]

Experimental Protocols

Protocol 1: Vapor Diffusion (Hanging Drop Method)

  • Prepare a stock solution of your purified protein, typically at a concentration of 5-20 mg/mL.[23]

  • Pipette 500 µL of the precipitant solution into the reservoir of a crystallization plate well.

  • On a clean, siliconized coverslip, mix 1-2 µL of your protein solution with 1-2 µL of the reservoir solution.

  • Invert the coverslip and place it over the reservoir, creating a seal with grease.

  • Incubate the plate in a stable, vibration-free environment at a constant temperature.

  • Monitor the drop for crystal growth over several days to weeks.

A diagram illustrating the vapor diffusion process is shown below.

VaporDiffusion reservoir Reservoir (Precipitant Solution) hanging_drop Hanging Drop (Protein + Precipitant) hanging_drop->reservoir [H2O]Drop > [H2O]Reservoir coverslip Coverslip water_vapor Water Vapor Diffusion

Diagram of the hanging drop vapor diffusion method.

Protocol 2: Liquid-Liquid Diffusion

  • Prepare a concentrated solution of your compound in a suitable solvent.

  • Choose an anti-solvent in which your compound is insoluble and that is miscible with the first solvent. The anti-solvent should ideally be less dense than the solvent.[17]

  • In a narrow vial or NMR tube, add the solution of your compound.

  • Very carefully and slowly, layer the anti-solvent on top of the compound solution, minimizing mixing at the interface.[10][22]

  • Seal the container and leave it in an undisturbed location.

  • Crystals should form at the interface of the two solvents over time.

Summary of Key Crystallization Parameters

ParameterTypical Range/ValueImportance
Protein Concentration 5 - 20 mg/mLAffects supersaturation.[23]
Small Molecule Purity >90%Impurities can inhibit crystallization.[8]
Crystal Size for XRD 0.1 - 0.3 mmSufficient volume for diffraction.[12]
pH Varies (often near pI for proteins)Influences protein solubility and surface charge.[9][23]
Temperature 4°C, 18°C, 20°C are commonAffects solubility and kinetics.[9][11]

References

Technical Support Center: Refining Purification Techniques for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of phenolic compounds. Detailed experimental protocols, comparative data, and visual workflows are included to facilitate efficient and effective purification processes.

Section 1: Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific issues that may arise during the purification of phenolic compounds via Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Column Chromatography.

Solid-Phase Extraction (SPE) Troubleshooting

Q1: Why am I experiencing low recovery of my phenolic compounds with my C18 SPE cartridge?

Low recovery of phenolic compounds during SPE can be attributed to several factors. A primary reason is the breakthrough of analytes during sample loading, which can occur if the sorbent has insufficient affinity for the compounds.[1] To address this, consider adjusting the sample pH to increase the analyte's affinity for the sorbent or decreasing the flow rate during loading to allow for more interaction time.[1] Another potential issue is the use of a wash solvent that is too strong, causing premature elution of the target compounds.[1] Inadequate drying of the cartridge after the wash step, especially for aqueous samples with water-immiscible elution solvents, can also hinder recovery.[1] Furthermore, C18 cartridges may exhibit low recovery for highly polar phenolic compounds like hydroxybenzoic and hydroxycinnamic acids.

Q2: My SPE results are not reproducible. What could be the cause?

Lack of reproducibility in SPE is a common challenge.[1] Inconsistent extraction can stem from variability in sample preparation, such as slight differences in pH or solvent composition. Ensure precise and consistent preparation of all samples and solvents. The conditioning of the SPE cartridge is another critical step; inconsistent conditioning can lead to variable sorbent activation and, consequently, inconsistent analyte retention. Channeling, where the sample and solvents create preferential paths through the sorbent bed, can also lead to variability. This can be minimized by ensuring a consistent and slow flow rate during all steps.

Q3: I am observing impurities in my final eluate after SPE. How can I improve the purity?

The presence of impurities suggests that the washing step is not effectively removing interfering compounds. The choice of wash solvent is crucial; it should be strong enough to remove impurities without eluting the target phenolic compounds. You may need to experiment with different wash solvents of varying polarities. Additionally, ensure that the sample is properly pre-treated to remove major interferences before loading it onto the SPE cartridge. Solid-phase extraction is often used as a clean-up procedure to remove sugars and other highly polar compounds before further analysis.[2]

Liquid-Liquid Extraction (LLE) Troubleshooting

Q1: An emulsion has formed between the aqueous and organic layers during my LLE, and they are not separating. What should I do?

Emulsion formation is a frequent problem in LLE, particularly when dealing with complex matrices containing surfactant-like molecules.[3] To break the emulsion, you can try adding a small amount of a different organic solvent to alter the properties of the organic phase, or add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, a technique known as "salting out."[3] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation in the first place.[3] In some cases, centrifugation can be used to separate the layers.[3]

Q2: The recovery of my phenolic compounds after LLE is poor. How can I improve it?

Poor recovery in LLE is often related to the partitioning of the target compounds between the two immiscible phases. The choice of extraction solvent is critical and should be based on the polarity of the phenolic compounds of interest.[4] For acidic phenols, adjusting the pH of the aqueous phase to be more acidic (e.g., pH 2.5-3.6) can improve their partitioning into the organic solvent.[4] Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume. It is recommended to repeat the extraction process 2-3 times with fresh solvent for exhaustive extraction.[4]

Q3: Are there alternatives to traditional LLE that are less prone to issues like emulsion formation?

Yes, Supported Liquid Extraction (SLE) is an alternative technique that can mitigate some of the challenges of LLE, such as emulsion formation.[3] In SLE, the aqueous sample is adsorbed onto a solid support material, and the organic extraction solvent is then passed through the support to elute the analytes. This technique avoids the vigorous mixing of two liquid phases, thus preventing emulsions.

Column Chromatography Troubleshooting

Q1: My phenolic compounds are not separating well on the silica (B1680970) gel column, and the bands are tailing.

Poor separation and peak tailing in column chromatography of phenolic compounds can be due to several factors. The interaction between the phenolic hydroxyl groups and the acidic silanol (B1196071) groups on the silica gel surface can lead to strong adsorption and tailing. One approach to mitigate this is to use a more polar solvent system or to add a small amount of an acid (like formic or acetic acid) to the mobile phase to suppress the ionization of the phenolic compounds. Alternatively, using a different stationary phase, such as polyamide or reversed-phase C18 silica, can be effective.[3] Some researchers have found success using toluene (B28343) in the solvent system for separating aromatic compounds.[5]

Q2: The desired phenolic compound is not eluting from the column.

If your compound of interest is not eluting, it indicates that it is too strongly adsorbed to the stationary phase. You will need to increase the polarity of the mobile phase. This can be done by gradually increasing the proportion of the more polar solvent in your solvent system (gradient elution). For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) (DCM) might be necessary.[5]

Q3: How do I choose the right solvent system for my column chromatography separation?

The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3. This generally provides good separation on a column. It is often beneficial to start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of phenolic compounds, providing a basis for comparing the efficiency of different techniques.

Table 1: Comparison of Recovery Rates for Different Phenolic Compound Purification Techniques

Purification TechniquePhenolic Compound ClassMatrixRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)AnthocyaninsBlueberry>90%[6]
Solid-Phase Extraction (SPE)Phenolic AcidsSpelt SeedsHigh recoveries[2]
Solid-Phase Extraction (SPE)Various PhenolsWineGood precision[2]
Liquid-Liquid Extraction (LLE)Phenolic CompoundsPropolis>80.8% (optimized)[7]
Microwave-Assisted Extraction (MAE)Total PhenolicsSea FennelHigher than UAE and CSE[8]
Ultrasound-Assisted Extraction (UAE)Total PhenolicsSea FennelLower than MAE[8]
Conventional Solvent Extraction (CSE)Total PhenolicsSea FennelLower than MAE[8]

Table 2: Purity of Phenolic Compounds After Different Purification Steps

Purification MethodInitial MatrixPhenolic CompoundInitial Purity (%)Final Purity (%)Reference
Macroporous Resin + Sephadex LH-20Blueberry ExtractAnthocyanins4.5890.96[6]
Semi-preparative HPLCBlueberry ExtractAnthocyanin MonomersNot specified95.4 - 99.3[6]
Macroporous ResinOlive Pomace ExtractTotal PhenolicsNot specified4.6 times increase in TPC[9]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the purification of phenolic compounds.

Detailed Protocol for Solid-Phase Extraction (SPE) of Phenolic Compounds

This protocol is a general guideline and may require optimization based on the specific sample matrix and target compounds.

  • Cartridge Selection: Choose an appropriate SPE cartridge based on the polarity of the target phenolic compounds. C18 cartridges are commonly used for non-polar to moderately polar compounds, while polymeric sorbents can offer a wider selectivity range.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 3 mL of purified water (or an acidified water solution depending on the sample solvent).[2] Do not let the cartridge run dry.

  • Sample Preparation:

    • Ensure the crude extract is free of particulate matter by filtration or centrifugation.

    • Dilute the extract with an appropriate solvent to a concentration suitable for SPE. For reversed-phase SPE, the sample should generally be in a polar solvent.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 4 mL of purified water to remove polar impurities like sugars and organic acids.[2]

  • Elution:

    • Elute the retained phenolic compounds with 2 mL of a suitable organic solvent, such as 70% aqueous methanol or acetonitrile.[2] The choice of elution solvent will depend on the strength of interaction between the analytes and the sorbent.

  • Post-Elution:

    • Collect the eluate containing the purified phenolic compounds.

    • If necessary, evaporate the solvent under a stream of nitrogen or using a rotary evaporator and reconstitute the sample in a solvent suitable for downstream analysis.

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Phenolic Compounds

This protocol describes a typical LLE procedure for the fractionation of phenolic compounds from an aqueous extract.

  • Preparation of Aqueous Extract: Start with a clarified aqueous extract of the source material.

  • pH Adjustment: For the extraction of acidic phenolic compounds, adjust the pH of the aqueous extract to an acidic range (e.g., pH 2.5-3.6) using an acid such as hydrochloric acid.[4]

  • Solvent Selection: Choose an immiscible organic solvent based on the polarity of the target compounds. Ethyl acetate (B1210297) is a commonly used solvent for a broad range of phenolic compounds.

  • Extraction Procedure:

    • Transfer the pH-adjusted aqueous extract to a separatory funnel.

    • Add an equal volume of the selected organic solvent.

    • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer containing the phenolic compounds.

  • Repeated Extraction: For a more exhaustive extraction, repeat the process 2-3 times with fresh portions of the organic solvent.[4]

  • Drying and Concentration:

    • Combine the organic fractions.

    • Dry the combined organic phase using an anhydrous drying agent like sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the concentrated phenolic extract.

    • Reconstitute the dried extract in a suitable solvent for further analysis or purification.[4]

Detailed Protocol for Column Chromatography of Phenolic Compounds

This protocol provides a general procedure for the separation of phenolic compounds using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[10]

    • Add a small layer of sand on top of the plug.[10]

  • Packing the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[10]

    • Open the stopcock to allow the solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel to protect the surface.[10]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase solvent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to enter the silica gel bed by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using a suitable analytical technique, such as Thin-Layer Chromatography (TLC).

    • Combine the fractions that contain the purified compound of interest.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions to obtain the purified phenolic compound.

Section 4: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the purification and action of phenolic compounds.

experimental_workflow raw_material Raw Material (e.g., Plant Tissue) extraction Crude Extraction (e.g., Maceration, Sonication) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Phenolic Extract filtration->crude_extract purification_step Purification Technique crude_extract->purification_step spe Solid-Phase Extraction (SPE) purification_step->spe lle Liquid-Liquid Extraction (LLE) purification_step->lle column_chrom Column Chromatography purification_step->column_chrom purified_fractions Purified Fractions spe->purified_fractions lle->purified_fractions column_chrom->purified_fractions analysis Analysis (e.g., HPLC, LC-MS) purified_fractions->analysis pure_compound Isolated Phenolic Compound analysis->pure_compound

General experimental workflow for phenolic compound purification.

troubleshooting_spe start Problem with SPE low_recovery Low Recovery start->low_recovery poor_reproducibility Poor Reproducibility start->poor_reproducibility impurities Impurities in Eluate start->impurities solution1 Adjust sample pH Decrease flow rate Optimize wash solvent Ensure complete drying low_recovery->solution1 solution2 Precise sample prep Consistent conditioning Control flow rate poor_reproducibility->solution2 solution3 Optimize wash solvent Pre-treat sample impurities->solution3

Troubleshooting logic for Solid-Phase Extraction (SPE).

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) ikk IKK Complex inflammatory_stimuli->ikk activates phenolic_compounds Phenolic Compounds (e.g., Flavonoids) phenolic_compounds->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikk->nfkb releases ikb->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression induces

Inhibitory effect of phenolic compounds on the NF-κB signaling pathway.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling experiments.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity: The Palladium(0) active species may not be generating efficiently. If using a Pd(II) precatalyst, ensure its complete reduction. Consider using pre-formed, air- and moisture-stable precatalysts like Buchwald palladacycles or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes for improved reproducibility.[1]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating key steps of the catalytic cycle. For challenging substrates, such as electron-rich aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required to promote the difficult oxidative addition step.[2]

  • Base Selection: The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[2] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄).[2] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.[2]

  • Solvent and Temperature: Ensure your substrates are soluble in the chosen solvent. A variety of solvents are used for Suzuki couplings, including ethereal solvents (dioxane, THF) and aromatic solvents (toluene).[3] Increasing the reaction temperature can sometimes overcome activation energy barriers, but be aware that it can also increase the rate of side reactions.[2]

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are common side reactions that consume starting materials and reduce yield.[4] To minimize these, ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are anhydrous and degassed.[2][5]

Q: I am observing significant byproduct formation in my Heck coupling reaction. What are the common side reactions and how can I minimize them?

A: Byproduct formation in Heck reactions can be a significant issue. Common side reactions include:

  • Isomerization of the Alkene: Double bond migration in the product can occur, leading to a mixture of regioisomers. The choice of catalyst and reaction conditions can influence this.

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities. This is more common with highly reactive aryl iodides.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

To minimize these side reactions:

  • Optimize Catalyst and Ligand: The ligand can influence the regioselectivity of the reaction. Phosphine ligands are commonly used.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to more side products.

  • Choice of Base: The base is crucial for regenerating the active catalyst.[6] Organic bases like triethylamine (B128534) (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are common.[6]

Q: My Buchwald-Hartwig amination is not proceeding to completion. What are the critical parameters to check?

A: Incomplete conversion in Buchwald-Hartwig amination can be due to several factors:

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. The choice of a bulky ligand can often mitigate this issue.

  • Base Strength: A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[7]

  • Ligand Selection: The appropriate ligand is often determined by the class of amine nucleophile.[6] For example, specific ligands have been developed for coupling primary amines, secondary amines, and amides.[7]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[8] Aryl chlorides are the most challenging and often require more active catalyst systems with bulky, electron-rich ligands.[3][9]

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: How do I choose the right palladium catalyst and ligand for my specific cross-coupling reaction?

A: The optimal catalyst and ligand combination is highly dependent on the specific substrates and the type of cross-coupling reaction. Here are some general guidelines:

  • For Suzuki-Miyaura Reactions: For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[2] Pre-formed palladacycle precatalysts can offer improved reliability.[1]

  • For Heck Reactions: Both homogeneous and heterogeneous catalysts can be effective.[10] The choice often depends on the desired reaction conditions and the need for catalyst recovery.

  • For Buchwald-Hartwig Aminations: The choice of ligand is critical and often depends on the amine coupling partner.[6] A variety of specialized biarylphosphine ligands have been developed by the Buchwald group for different amine classes.[11]

A decision tree for initial catalyst and ligand selection is provided below.

Reaction Conditions

Q2: What is the role of the base in cross-coupling reactions, and how do I select the appropriate one?

A: The base plays a crucial role in most cross-coupling reactions. Its primary functions are to:

  • Suzuki-Miyaura: Activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

  • Heck: Neutralize the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[6]

  • Buchwald-Hartwig: Deprotonate the amine nucleophile, facilitating its coordination to the palladium center.[9][12]

Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice depends on the reaction type and the base sensitivity of the substrates.

Q3: Can I run my cross-coupling reaction open to the air?

A: Generally, palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can lead to lower yields and the formation of side products like homocoupled biaryls.[2][4] However, some modern, robust precatalysts show some tolerance to air, but for optimal results and reproducibility, an inert atmosphere is highly recommended.

Quantitative Data Tables

The following tables summarize representative quantitative data for different cross-coupling reactions to aid in catalyst and condition selection. Note that optimal conditions can vary based on the specific substrates used.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10012~852
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane100694[11]1.5
XPhos Pd G34-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane804-12High2
PEPPSI-IPrAryl HalideHeteroaryl boronic acidK₂CO₃THF60-80N/AGood2[1]

Table 2: Performance of Catalytic Systems in the Heck Reaction

CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂IodobenzeneStyreneEt₃NDMF10012~900.1
Pd/CBromobenzeneStyreneNa₂CO₃NMP1503High0.1[10]
Pd EnCatBromobenzeneStyreneNa₂CO₃NMP1503>95[10]0.1
Pd(OAc)₂IodobenzeneAcrylamideEt₃NAcetonitrile80695[13]5

Table 3: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine (B109124)

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694[11]
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*[11]

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the appropriate palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the vial. Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Heck Coupling Reaction

  • Materials: Aryl halide (1.0 mmol), Olefin (1.2 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%), Ligand (if required), Base (e.g., K₂CO₃ or Et₃N, 1.5 mmol), and Solvent (e.g., NMP, DMF, or acetonitrile).

  • Procedure: To a reaction vessel, add the aryl halide, palladium catalyst, ligand (if applicable), and base.

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Reagent Addition: Add the olefin and the solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, wash with water, and purify the product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-filled glovebox, charge a screw-cap vial equipped with a magnetic stir bar with the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), ligand (e.g., BrettPhos, 5 mol%), and base (e.g., K₃PO₄, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at the desired temperature (e.g., 100 °C) in a heating block.

  • Work-up: After the reaction is complete (typically monitored by LC-MS), partition the mixture between an organic solvent (e.g., DCM) and water.

  • Extraction and Purification: Separate the layers, extract the aqueous layer, combine the organic layers, dry, and concentrate. Purify the crude product by chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_ligand Is the ligand suitable for the substrate and reaction? check_catalyst->check_ligand Yes optimize_catalyst Screen different Pd sources (precatalysts, Pd(0) vs Pd(II)) and catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base strength and type correct? check_ligand->check_base Yes optimize_ligand Screen a panel of ligands (e.g., Buchwald ligands, NHCs). check_ligand->optimize_ligand No check_conditions Are the solvent, temperature, and atmosphere optimal? check_base->check_conditions Yes optimize_base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) and equivalents. check_base->optimize_base No side_reactions Are side reactions (e.g., protodeboronation, homocoupling) occurring? check_conditions->side_reactions Yes optimize_conditions Vary temperature and solvent. Ensure anhydrous and degassed conditions. check_conditions->optimize_conditions No mitigate_side_reactions Use inert atmosphere. Use anhydrous reagents. Consider boronic esters. side_reactions->mitigate_side_reactions Yes success High Yield Achieved side_reactions->success No optimize_catalyst->success optimize_ligand->success optimize_base->success optimize_conditions->success mitigate_side_reactions->success

Caption: A general troubleshooting workflow for low-yielding cross-coupling reactions.

Catalyst_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_substrate Aryl Halide Reactivity? suzuki->suzuki_substrate heck_catalyst Catalyst Type? heck->heck_catalyst buchwald_amine Amine Type? buchwald->buchwald_amine suzuki_cl Use bulky, electron-rich ligands (e.g., XPhos, SPhos) with a strong base (K3PO4). suzuki_substrate->suzuki_cl Chloride suzuki_br_i Standard phosphine ligands (e.g., PPh3) may suffice. Consider palladacycle precatalysts. suzuki_substrate->suzuki_br_i Bromide/Iodide heck_homo Pd(OAc)2 with phosphine ligands is common. heck_catalyst->heck_homo Homogeneous heck_hetero Pd on carbon (Pd/C) or encapsulated catalysts (Pd EnCat) for easier workup. heck_catalyst->heck_hetero Heterogeneous buchwald_primary Use ligands like BrettPhos. buchwald_amine->buchwald_primary Primary buchwald_secondary Ligands like RuPhos are effective. buchwald_amine->buchwald_secondary Secondary buchwald_amide More reactive ligands like tBuBrettPhos may be needed. buchwald_amine->buchwald_amide Amide

Caption: A decision tree for initial catalyst and ligand selection in cross-coupling reactions.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_heck Heck Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 LₙPd(0) PdII_RX LₙPd(II)(R)(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_B LₙPd(II)(R)(OR') PdII_RX->PdII_R_B Transmetalation (R'-B(OR')₂ + Base) PdII_R_B->Pd0 Product_Suzuki R-R' PdII_R_B->Product_Suzuki Reductive Elimination Pd0_Heck LₙPd(0) PdII_RX_Heck LₙPd(II)(R)(X) Pd0_Heck->PdII_RX_Heck Oxidative Addition (R-X) PdII_Alkene LₙPd(II)(R)(X)(Alkene) PdII_RX_Heck->PdII_Alkene Alkene Coordination PdII_Insertion LₙPd(II)-Alkyl PdII_Alkene->PdII_Insertion Migratory Insertion Product_Heck Substituted Alkene PdII_Insertion->Product_Heck HPdX LₙPd(II)(H)(X) PdII_Insertion->HPdX β-Hydride Elimination HPdX->Pd0_Heck Base Pd0_BW LₙPd(0) PdII_RX_BW LₙPd(II)(Ar)(X) Pd0_BW->PdII_RX_BW Oxidative Addition (Ar-X) PdII_Amine [LₙPd(II)(Ar)(HNR'R'')]⁺X⁻ PdII_RX_BW->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido LₙPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0_BW Product_BW Ar-NR'R'' PdII_Amido->Product_BW Reductive Elimination

Caption: Simplified catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

References

Technical Support Center: Strategies for Enhancing Reproducibility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory, with a focus on enhancing experimental reproducibility.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Reaction Yields

Q: My reaction is giving a very low or inconsistent yield. What are the potential causes and how can I improve it?

A: Low and inconsistent yields are common challenges in organic synthesis that can stem from multiple factors. A systematic approach is crucial to identify the root cause.[1][2] Key areas to investigate include the quality of starting materials, the precision of reaction conditions, and the efficiency of your work-up and purification procedures.[1][2]

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed Reagents Step 1: Verify Reagent & Solvent Quality Start->Reagents Conditions Step 2: Optimize Reaction Conditions Reagents->Conditions Reagents OK Impure Impure/Inactive/ Incorrect Stoichiometry Reagents->Impure Issue Found Monitoring Step 3: Monitor Reaction Progress Closely Conditions->Monitoring Conditions OK Suboptimal Suboptimal Temp, Conc., Time, Stirring Conditions->Suboptimal Issue Found Workup Step 4: Evaluate Work-up & Purification Monitoring->Workup Reaction Complete Stalled Reaction Stalled or Incomplete Monitoring->Stalled Issue Found Decomposition Step 5: Check for Product Decomposition Workup->Decomposition No Obvious Loss Loss Product Loss During Extraction/Chromatography Workup->Loss Issue Found Degraded Product Degraded During Work-up or Purification Decomposition->Degraded Issue Found

Caption: A logical workflow for troubleshooting low reaction yields.

Key Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Purity: Ensure the purity of your starting materials and reagents. Even small impurities can inhibit a reaction.[3] Consider purifying starting materials if their quality is uncertain.[1]

    • Water/Air Sensitivity: Many organic reactions are sensitive to moisture and oxygen.[4] Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) when necessary.[2]

    • Stoichiometry: Double-check all calculations for reagent amounts.[1] Inaccurate weighing or measurement is a common source of error.

  • Reaction Conditions:

    • Temperature: Temperature control is critical.[5] A deviation of even 10-20°C can significantly alter the outcome.[2] Ensure your thermometer and heating/cooling apparatus are calibrated and functioning correctly.

    • Stirring: Inconsistent or inadequate stirring can lead to localized concentration spikes and poor heat transfer, affecting reaction rates and selectivity.[6] Report stirring conditions in your protocols.[6]

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal time for quenching. Quenching too early or too late can result in low yield or product decomposition.[1][2]

  • Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted correctly to keep your product in the organic phase. Check the aqueous layer for your product if you suspect it has poor organic solubility.[7]

    • Purification: Product can be lost during chromatography or recrystallization.[1] Ensure proper technique, such as thoroughly rinsing the flask and drying agent.[1] Be cautious with volatile compounds, as they can be lost during solvent evaporation.[1][7]

Issue 2: Unexpected Side Products

Q: My reaction is producing significant amounts of unexpected side products. How can I identify and minimize them?

A: The formation of side products reduces the yield of the desired product and complicates purification.[8] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.

Common Causes and Solutions for Side Product Formation

Side Reaction TypePotential CauseRecommended Solution
Over-reaction/Degradation Reaction time is too long, or the temperature is too high.Monitor the reaction closely and quench it once the starting material is consumed.[2] Consider reducing the reaction temperature.[2]
Isomerization Acidic or basic conditions, or high temperature.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.[2]
Reaction with Solvent The solvent is not inert (e.g., protic solvents in Grignard reactions).Choose a known inert solvent for the specific reaction type.[2]
Competing Pathways Reaction conditions favor an alternative mechanistic pathway.Carefully select reaction conditions to enhance selectivity for the desired product.[9] This may involve changing the catalyst, solvent, or temperature.
Issue 3: Reaction Stalls Before Completion

Q: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalled reaction can be frustrating. The cause is often related to reagent deactivation or the presence of an inhibitor.

Troubleshooting a Stalled Reaction

Potential CauseRecommended Action
Deactivated Reagent or Catalyst The reagent or catalyst may have degraded due to improper storage or handling, or it may have been consumed in a side reaction. Add a fresh portion of the reagent or catalyst.[2]
Inhibitor Present An impurity in the starting material or solvent is inhibiting the reaction. Purify the starting materials and solvents to remove potential inhibitors.[2]
Product Inhibition As the product forms, it may inhibit the catalyst or react with a starting material.[2] If feasible, consider experimental setups where the product can be removed as it forms (e.g., using a Dean-Stark trap for water removal).
Equilibrium Reached The reaction may be reversible and has simply reached equilibrium. Consider ways to shift the equilibrium towards the products, such as removing a byproduct.

Frequently Asked Questions (FAQs)

General Reproducibility

Q: Why is it often difficult to reproduce results from a published literature procedure?

A: Difficulty in reproducing literature results is a known issue.[10] Reasons can include:

  • Incomplete Reporting: Critical experimental details may be omitted from the procedure, such as the grade/purity of reagents, stirring rate, or the specific type of glassware used.[10][11]

  • Reagent Source and Quality: The source and purity of reagents and catalysts can vary significantly between labs, and trace impurities can have a large impact.[10][12]

  • "Best Yield" Reporting: Publications may report the highest yield achieved from multiple attempts, rather than an average, reproducible yield.[10]

  • Unconscious Bias: Researchers may unintentionally overlook subtle variables in their own experiments that are critical for success.[11]

Q: What are the most critical parameters to document for ensuring reproducibility?

A: Thorough documentation is the cornerstone of reproducible science.[13] Every experimental entry should be detailed enough for another chemist to replicate the work precisely.

Experimental Documentation Workflow

DocumentationWorkflow Start Start Experiment Prelab 1. Prelab Planning - Objective & Scheme - Reagent Table & Calculations - Safety Information Start->Prelab Procedure 2. Detailed Procedure - Step-by-step instructions - Glassware setup - Inert atmosphere/drying notes Prelab->Procedure Observations 3. Real-time Observations - Color changes, precipitation - Temperature fluctuations - TLC/GC-MS monitoring results Procedure->Observations Workup 4. Work-up & Purification - Quenching method - Extraction details (solvents, pH) - Chromatography parameters Observations->Workup Results 5. Results & Analysis - Final product mass & yield - Characterization data (NMR, IR, MS) - Cross-reference sample labels Workup->Results End Experiment Complete Results->End

Caption: A systematic workflow for documenting an organic synthesis experiment.

Essential Data to Record

CategoryDetails to Document
Reagents & Solvents Name, molecular weight, mass/volume used, moles, source/supplier, purity/grade, and lot number. Note if reagents were purified before use.[14][15]
Reaction Conditions Reaction temperature, duration, stirring speed, details of reagent addition (e.g., dropwise), and atmospheric conditions (e.g., N₂ blanket).[14]
Procedure A step-by-step account of what was done, not just what was planned.[14] Note any deviations from the original plan.
Observations Any visual changes, such as color shifts, precipitation, or gas evolution, with timestamps.[14][15]
Work-up & Purification Detailed description of extraction, washing, drying, and purification methods (e.g., column chromatography details: silica (B1680970) type, solvent system, column dimensions).[1]
Characterization Yield (mass and percent), appearance, and all analytical data (NMR, IR, MS, mp, TLC Rf) cross-referenced to a unique sample identifier.[16]
Automation and Technology

Q: How can automation improve reproducibility in organic synthesis?

A: Automated synthesis platforms can significantly enhance reproducibility by minimizing human error and precisely controlling reaction parameters.[17][18]

  • Precision and Consistency: Automated systems handle reagent dispensing, temperature control, and timing with high precision, ensuring conditions are identical from run to run.[17]

  • Reduced Manual Error: Automation reduces the variability introduced by different operators and manual handling steps.[17]

  • Enhanced Data Logging: These platforms automatically capture a detailed record of all experimental parameters, creating a robust digital protocol that is easily shared and replicated.[13]

  • Complex Workflows: Automation enables complex or hazardous reaction sequences to be performed safely and reproducibly.[19][20]

Experimental Protocols

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Purpose: To qualitatively monitor the progress of a reaction by observing the consumption of starting materials and the formation of the product(s). This is a fast and essential technique for determining the appropriate reaction time.

Methodology:

  • Plate Preparation: On a TLC plate, lightly draw a pencil line (the baseline) about 1 cm from the bottom. Mark spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spotting:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material onto the "SM" mark.

    • Dip a new capillary tube into the reaction mixture and apply a small spot onto the "RM" mark.

    • Apply a spot of the reaction mixture directly on top of the starting material spot at the "co-spot" mark.

  • Development: Place a small amount of an appropriate solvent system (eluent) into a developing chamber and cover it to allow the atmosphere to saturate. Place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically using a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or iodine).

  • Interpretation:

    • t = 0: You should see a strong spot for your starting material in the SM and RM lanes.

    • Reaction Progressing: The spot corresponding to the starting material in the RM lane will decrease in intensity, and a new spot (the product) will appear.

    • Reaction Complete: The starting material spot in the RM lane will have disappeared completely. The reaction can now be quenched.

Decision Tree for Purification Method Selection

PurificationChoice Start Crude Product Mixture IsSolid Is the desired product a solid? Start->IsSolid IsThermallyStable Is the product thermally stable and volatile? IsSolid->IsThermallyStable No (Oil/Liquid) Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes PolarityDiff Is there a significant polarity difference between product and impurities? IsThermallyStable->PolarityDiff No Distillation Use Distillation (Simple, Fractional, or Vacuum) IsThermallyStable->Distillation Yes Column Use Flash Column Chromatography PolarityDiff->Column Yes PrepTLC Consider Preparative TLC or HPLC for difficult separations PolarityDiff->PrepTLC No

Caption: A decision-making guide for selecting a suitable purification method.

References

Validation & Comparative

A Comparative Analysis of 2-{[(4-Methylphenyl)amino]methyl}phenol and Other Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phenolic Mannich base 2-{[(4-Methylphenyl)amino]methyl}phenol with other structurally related Mannich bases. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogues and well-characterized Mannich bases derived from different phenolic precursors to provide a valuable comparative context for researchers. The guide covers synthesis, antioxidant, antimicrobial, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in understanding structure-activity relationships.

Introduction to Phenolic Mannich Bases

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (such as a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are β-amino-carbonyl compounds or, in the case of phenols, aminomethylated phenols. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of the aminomethyl group can enhance the pharmacological profile of the parent phenol (B47542) by increasing its water solubility and introducing a basic nitrogen center that can interact with biological targets.

This guide focuses on the comparative analysis of the following representative phenolic Mannich bases:

  • Target Compound: this compound

  • Comparator 1: 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (derived from β-naphthol and piperidine)

  • Comparator 2: 5-(Piperidin-1-ylmethyl)vanillin (derived from vanillin (B372448) and piperidine)

  • Comparator 3: A Mannich base of β-naphthol and p-toluidine

Comparative Synthesis and Physicochemical Properties

The synthesis of phenolic Mannich bases is typically a straightforward one-pot reaction. The general procedure involves the reaction of a phenol, formaldehyde (B43269), and a secondary amine in a suitable solvent, often with heating.

dot

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification phenol Phenolic Substrate (e.g., p-Cresol, β-Naphthol, Vanillin) reaction_mixture Crude Reaction Mixture phenol->reaction_mixture 1 eq formaldehyde Formaldehyde formaldehyde->reaction_mixture 1 eq amine Amine (e.g., p-Toluidine, Piperidine) amine->reaction_mixture 1 eq solvent Solvent (e.g., Ethanol (B145695), Methanol) solvent->reaction_mixture heat Heating (Reflux) heat->reaction_mixture filtration Filtration reaction_mixture->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure Mannich Base recrystallization->pure_product

Caption: General workflow for the synthesis of phenolic Mannich bases.

Table 1: Comparison of Synthesis and Physicochemical Properties

Compound NamePhenolic PrecursorAmineReported Yield (%)Melting Point (°C)Reference
This compound p-Cresolp-ToluidineData not availableData not available-
1-(Piperidin-1-ylmethyl)naphthalen-2-olβ-NaphtholPiperidine8588-90[2]
5-(Piperidin-1-ylmethyl)vanillinVanillinPiperidine~70-80 (estimated)Data not available[3]
Mannich base of β-naphthol & p-toluidineβ-Naphtholp-ToluidineData not availableData not available-

Comparative Biological Activity

Antioxidant Activity

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µg/mL)CommentsReference
This compound Data not availableStructurally similar compounds show antioxidant potential.[1]
Vanillin-derived Mannich basesVaries (e.g., 10.46 ppm for a related Schiff base)Generally show good to moderate activity.[4]
Mannich bases of vanillin with piperidine-4-one oxime estersSome derivatives showed better activity than BHA.Potent antioxidant activity observed.[3]
Vanillin~0.81 µg/mLParent compound shows marginal activity.[5]
Antimicrobial Activity

Phenolic Mannich bases have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Data not availableData not availableData not available-
1-(Piperidin-1-ylmethyl)naphthalen-2-ol100 (MDR strain)Data not available>1500[2]
Vanillin derived piperidin-4-one oxime estersSome derivatives showed potent activity.Some derivatives showed potent activity.Some derivatives showed potent activity.[3]
Ciprofloxacin (standard)~200 (MDR strain)--[2]
Griseofulvin (standard)--500[2]
Anticancer Activity

The cytotoxic effects of phenolic Mannich bases against various cancer cell lines have been a major area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 4: Comparison of Anticancer Activity (IC50 in µM)

CompoundCell LineIC50 Value (µM)CommentsReference
This compound Data not availableData not available--
Vanillin-derived Mannich baseHCT-116Moderate to weak cytotoxicityInduced oxidative stress in cancer cells.[6][7]
Vanillin-derived Mannich baseMDA-MB-231No significant cytotoxicityInduced oxidative stress in cancer cells.[6][7]
Doxorubicin (standard)VariousGenerally in the low µM to nM rangeStandard chemotherapeutic agent.-

Potential Signaling Pathway in Anticancer Activity

Several studies suggest that phenolic Mannich bases can induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved in apoptosis is the p53 signaling pathway.[8][9] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[8][10] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[8]

dot

G cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade mannich_base Phenolic Mannich Base dna_damage DNA Damage mannich_base->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits mito_perm Increased Mitochondrial Membrane Permeability bax->mito_perm bcl2->mito_perm Inhibits cyto_c Cytochrome c Release mito_perm->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential p53-mediated apoptotic pathway induced by phenolic Mannich bases.

Experimental Protocols

General Synthesis of Phenolic Mannich Bases

dot

G start Start dissolve Dissolve phenol (1 eq) and amine (1 eq) in ethanol. start->dissolve add_formaldehyde Add formaldehyde (1.1 eq) dropwise at 0°C. dissolve->add_formaldehyde reflux Reflux the mixture for 2-4 hours. add_formaldehyde->reflux cool Cool the reaction mixture to room temperature. reflux->cool precipitate Collect the precipitate by filtration. cool->precipitate wash Wash the solid with cold ethanol. precipitate->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol). wash->recrystallize end Pure Mannich Base recrystallize->end

Caption: Experimental workflow for the synthesis of phenolic Mannich bases.

Procedure:

  • In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) and the respective amine (1 equivalent) in a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and add formaldehyde (37% aqueous solution, 1.1 equivalents) dropwise with stirring.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure Mannich base.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its melting point.

DPPH Radical Scavenging Assay

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serially dilute the test compound in the broth in a 96-well microtiter plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion

This comparative guide highlights the synthetic accessibility and potential biological activities of this compound and related phenolic Mannich bases. While there is a clear indication from the broader class of compounds that these molecules are promising candidates for further investigation as antioxidant, antimicrobial, and anticancer agents, the lack of specific experimental data for the target compound, this compound, underscores the need for further research. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel Mannich bases, which will be crucial for elucidating their structure-activity relationships and therapeutic potential. The exploration of their effects on signaling pathways, such as the p53-mediated apoptosis pathway, will be vital in understanding their mechanisms of action at the molecular level.

References

A Comparative Guide to the Structural Validation of Novel Aminomethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel aminomethylphenol derivatives. It is intended to assist researchers in selecting the most appropriate methods for their specific needs, from initial synthesis confirmation to detailed structural elucidation for drug development. This document presents a comparative analysis of spectroscopic and crystallographic methods, supported by experimental data and protocols.

Comparison of Structural Validation Techniques

The definitive identification and structural confirmation of novel aminomethylphenol derivatives rely on a combination of modern analytical techniques. The three primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—each provide unique and complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantagesBest Suited For
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.[1][2]Non-destructive, provides unambiguous structural elucidation in solution, and allows for the study of dynamic processes.[3]Relatively low sensitivity compared to MS, requires higher sample concentrations, and can be complex to interpret for large molecules.[3][4]Determining the precise chemical structure, identifying isomers, and studying molecular dynamics in solution.[2]
Mass Spectrometry Precise molecular weight and elemental composition, as well as information on molecular fragmentation patterns.[5]High sensitivity (picomolar to femtomole level), requires very small sample amounts, and can be coupled with chromatographic techniques for mixture analysis.[6]Does not directly provide 3D structural information; fragmentation patterns can be complex to interpret.[5]Confirming molecular weight, determining elemental formula, and identifying compounds in complex mixtures.
X-ray Crystallography Unambiguous, high-resolution 3D molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.[1][7]Provides the "gold standard" for atomic-level structural determination.[1]Requires a high-quality single crystal, which can be challenging to obtain; the solid-state structure may not always represent the conformation in solution.[8][9]Definitive determination of the three-dimensional structure of a molecule.

Data Presentation: Comparative Analysis

NMR Spectroscopic Data for Aminomethylphenol Isomers

The position of the aminomethyl group on the phenol (B47542) ring significantly influences the chemical shifts in ¹³C NMR spectroscopy, providing a reliable method for isomer differentiation.[2]

Carbon Atom2-(Aminomethyl)phenol Chemical Shift (ppm)3-(Aminomethyl)phenol Chemical Shift (ppm)4-(Aminomethyl)phenol Chemical Shift (ppm)
C-1 (-OH) 155.1157.3155.0
C-2 122.0114.1115.9
C-3 128.8129.8130.5
C-4 119.0115.1122.5
C-5 128.8119.2115.9
C-6 115.7129.8130.5
-CH₂- 45.946.045.2
Data presented is representative and may vary slightly based on solvent and experimental conditions.
X-ray Crystallographic Data of an Aminomethylphenol Derivative
ParameterValue
Chemical Formula C₁₃H₁₂ClNO
Molecular Weight 233.69
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.5842(11) Å, b = 7.9485(16) Å, c = 13.023(3) Åα = 86.87(3)°, β = 89.12(3)°, γ = 88.65(3)°
Volume (ų) 577.0(2)
Z 2
Comparative Antioxidant Activity of Aminomethylphenol Derivatives

A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol were synthesized and their antioxidant properties were evaluated. The following table summarizes the radical-scavenging activity of these derivatives.[4]

CompoundRadical Scavenging Activity (IC₅₀, µM)
4-Methyl-2-prenylphenol (Parent Compound) 35.4 ± 1.2
Derivative 1 (with octylaminomethyl group) 28.9 ± 1.0
Derivative 2 (with diethylaminomethyl group) 42.1 ± 1.5
Derivative 3 (with piperidinomethyl group) 39.8 ± 1.3
Derivative 4 (with morpholinomethyl group) 45.2 ± 1.8
IC₅₀ values represent the concentration required to scavenge 50% of the DPPH radical.

Experimental Protocols

Synthesis of Aminomethylphenol Derivatives (Mannich Reaction)

A general procedure for the synthesis of aminomethyl derivatives of phenols is the Mannich reaction.

Materials:

Procedure:

  • Dissolve the substituted phenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add the secondary amine (1.1 equivalents) to the solution and stir.

  • Add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure aminomethylphenol derivative.

¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 20-50 mg of the aminomethylphenol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).

  • Use a standard pulse program with proton decoupling.

  • Set the spectral width to approximately 200-250 ppm.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak as a reference.[2]

X-ray Crystallography

Crystal Growth:

  • Grow single crystals of the aminomethylphenol derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head.[10]

  • Collect diffraction data using an X-ray diffractometer with a monochromatic X-ray source.

  • Rotate the crystal during data collection to measure the intensities of a large number of reflections.

Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.[11]

Signaling Pathways and Mechanisms of Action

Hypothesized NF-κB Inhibitory Pathway

Some aminomethylphenol derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway.[12] The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation and immunity.[13]

NF_kappaB_Pathway cluster_complex Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases p_IkB p-IκBα Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation NFkB_n NF-κB DNA κB DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates AMP_deriv Aminomethylphenol Derivative AMP_deriv->IKK Inhibits PKC_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Substrate->Response AMP_deriv Aminomethylphenol Derivative AMP_deriv->PKC Inhibits

References

A Comprehensive Guide to Cross-Validation of Computational and Experimental Data for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental methods for the analysis of phenolic compounds. It is designed to assist researchers in cross-validating their findings, leading to more robust and reliable data for drug discovery and development. By integrating computational predictions with experimental results, researchers can gain deeper insights into the structure-activity relationships of phenolic compounds, accelerating the identification of promising therapeutic agents.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative parameters for both experimental and computational methods used to evaluate phenolic compounds. This allows for a direct comparison of the types of data generated by each approach.

Table 1: Comparison of Experimental Antioxidant Activity Assays

ParameterDPPH AssayABTS AssayFRAP Assay
Principle Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.Measures the scavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺).
Endpoint Decrease in absorbance at ~517 nm.Decrease in absorbance at ~734 nm.Formation of a blue-colored ferrous-TPTZ complex, measured at ~593 nm.
Expression of Results IC₅₀ (µg/mL or µM), Trolox Equivalent Antioxidant Capacity (TEAC).[1]Trolox Equivalent Antioxidant Capacity (TEAC).[1]Ferric Reducing Antioxidant Power (FRAP) value (µM Fe(II)/g).
Advantages Simple, rapid, and widely used.Applicable to both hydrophilic and lipophilic antioxidants.Fast, simple, and automated.
Limitations Absorbance may be affected by the color of the sample.Can be influenced by interfering substances.Does not measure the activity of all antioxidants, particularly those that act by hydrogen atom transfer.

Table 2: Comparison of Computational Methods for Antioxidant Activity Prediction

ParameterDensity Functional Theory (DFT)Molecular DockingQuantitative Structure-Activity Relationship (QSAR)
Principle Calculates electronic structure and properties of molecules to predict their reactivity.[2][3][4][5]Predicts the binding orientation and affinity of a small molecule (ligand) to a protein target.[6][7][8]Develops mathematical models that correlate chemical structure with biological activity.[9][10][11]
Key Descriptors Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), HOMO/LUMO energies.[2][3][4]Binding energy (kcal/mol), interacting residues, hydrogen bonds.Molecular weight, logP, topological descriptors, electronic properties.[9][10]
Output Prediction of antioxidant mechanism (e.g., HAT, SET).[2]Identification of potential protein targets and binding modes.[6][7]Predictive model for the bioactivity of new compounds.[9][12]
Advantages Provides detailed insights into the electronic basis of antioxidant activity.[3][4]Can screen large libraries of compounds against specific biological targets.[6][7]Can predict the activity of compounds that have not yet been synthesized.[9][11]
Limitations Computationally intensive, results can be sensitive to the chosen functional and basis set.[13]Requires a known 3D structure of the target protein, scoring functions can be inaccurate.The predictive power of the model is limited to the chemical space of the training set.[11]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experimental and computational techniques.

2.1.1. DPPH Radical Scavenging Assay

This protocol outlines the general steps for determining the antioxidant activity of phenolic compounds using the DPPH assay.[1]

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the phenolic compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure :

    • Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

    • Add an equal volume of the sample dilutions to the respective wells.

    • Include a control (DPPH solution with solvent) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[1] The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

2.1.2. High-Performance Liquid Chromatography (HPLC) for Quantification of Phenolic Compounds

This protocol provides a general method for the separation and quantification of phenolic compounds in a sample.[14]

  • Sample Preparation : Extract the phenolic compounds from the sample matrix using an appropriate solvent (e.g., methanol, ethanol, acetone).[15] The extract may need to be filtered and diluted before injection.

  • HPLC System and Conditions :

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient of two solvents is typically employed, such as water with an acid (e.g., formic acid, acetic acid) and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate : Typically 0.5-1.5 mL/min.

    • Detection : A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at specific wavelengths (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).[14]

  • Analysis : Inject the sample extract into the HPLC system. Identify and quantify the phenolic compounds by comparing their retention times and UV-Vis spectra with those of known standards.

  • Calibration : Prepare a calibration curve for each standard compound by plotting the peak area against the concentration. Use this curve to determine the concentration of the phenolic compounds in the sample.

2.2.1. Density Functional Theory (DFT) Calculations

This protocol describes the general workflow for using DFT to predict the antioxidant properties of phenolic compounds.[2][3]

  • Structure Optimization : Build the 3D structure of the phenolic compound using molecular modeling software. Optimize the geometry of the neutral molecule, its radical cation, and its radical anion using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]

  • Calculation of Properties :

    • Bond Dissociation Enthalpy (BDE) : Calculate the enthalpy change for the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ability to donate a hydrogen atom.[3]

    • Ionization Potential (IP) : Calculate the energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for electron donation.

    • HOMO and LUMO Energies : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy is associated with a better electron-donating ability.

  • Analysis : Correlate the calculated properties with experimentally determined antioxidant activities to understand the structure-activity relationship.

2.2.2. Molecular Docking

This protocol outlines the general steps for performing molecular docking to study the interaction of phenolic compounds with a protein target.[6][8]

  • Preparation of Receptor and Ligand :

    • Receptor : Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand : Draw the 2D structure of the phenolic compound and convert it to a 3D structure. Optimize its geometry and assign charges.

  • Docking Simulation : Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the receptor. The software will generate multiple conformations of the ligand and score them based on a scoring function.

  • Analysis of Results :

    • Analyze the predicted binding energy to estimate the binding affinity. A more negative value indicates a stronger binding.

    • Visualize the docked pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

    • Compare the docking results of different phenolic compounds to rank their potential inhibitory activity against the target protein.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the cross-validation of phenolic compound data.

CrossValidationWorkflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis DFT DFT Calculations (BDE, IP, HOMO/LUMO) Prediction Predicted Bioactivity DFT->Prediction Docking Molecular Docking (Binding Energy) Docking->Prediction QSAR QSAR Modeling QSAR->Prediction Quantification Quantification (HPLC) Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Quantification->Antioxidant Measurement Measured Bioactivity Antioxidant->Measurement Enzyme Enzyme Inhibition Assays Enzyme->Measurement Correlation Correlation Analysis Prediction->Correlation Measurement->Correlation Validation Validated Structure-Activity Relationship Correlation->Validation

Caption: A logical workflow for the cross-validation of computational and experimental data.

Nrf2SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic Phenolic Compound ROS ROS Phenolic->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: The Nrf2 signaling pathway, a key target for the antioxidant activity of many phenolic compounds.

References

A Comparative Guide to the Biological Activities of Aminomethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on an aromatic ring is a cornerstone of medicinal chemistry, profoundly influencing a molecule's interaction with biological systems. This guide offers a detailed comparison of the biological activities of the three structural isomers of aminomethylphenol: 2-(aminomethyl)phenol, 3-(aminomethyl)phenol (B46038), and 4-(aminomethyl)phenol. While comprehensive, direct comparative data remains limited in the public domain, this document synthesizes the available research to provide an objective overview of their known antioxidant, anti-inflammatory, enzyme inhibitory, and cytotoxic properties. This guide is intended to serve as a foundational resource to inform future research and drug development endeavors.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of the aminomethylphenol isomers. It is important to note that a direct, side-by-side experimental comparison of all three isomers is not extensively documented in the current literature. Therefore, many fields are marked as "Data not available," highlighting critical gaps in our understanding and opportunities for future research.[1]

Biological ActivityMetric2-(Aminomethyl)phenol (ortho)3-(Aminomethyl)phenol (meta)4-(Aminomethyl)phenol (para)
Antioxidant Activity DPPH Radical Scavenging (IC₅₀)Data not availableData not availableData not available
ABTS Radical Scavenging (IC₅₀)Data not availableData not availableData not available
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not availableData not available
Anti-inflammatory Activity COX-1 Inhibition (IC₅₀)Data not availableData not availableData not available
COX-2 Inhibition (IC₅₀)Data not availableData not availableData not available
Enzyme Inhibition Growth Factor Receptor Kinase (GRK)Data not availableReported as an inhibitor[1][2]Data not available
Protein Kinase C (PKC)Data not availableReported as an inhibitor[1][2]Data not available
Cytotoxicity HeLa Cells (IC₅₀)Data not availableData not availableData not available

Isomer-Specific Biological Profiles

The position of the aminomethyl group relative to the hydroxyl group dictates the molecule's electronic and steric properties, leading to distinct biological activities.

  • 2-(Aminomethyl)phenol (ortho-isomer): This isomer is the most studied of the three. It is recognized for its antioxidant and anti-inflammatory properties, acting as a selective scavenger of dicarbonyls.[1] Research suggests its antioxidant capabilities may contribute to an indirect inhibition of the pro-inflammatory NF-κB signaling pathway by reducing reactive oxygen species (ROS).[1] Furthermore, derivatives of 2-aminomethylphenol, such as JPC-3210, have shown potent antimalarial activity.[3]

  • 3-(Aminomethyl)phenol (meta-isomer): The available information on this isomer is less extensive. It has been identified as a potential inhibitor of Growth Factor Receptor Kinase (GRK) and Protein Kinase C (PKC), suggesting a role in modulating cellular proliferation and signal transduction.[1][2] Polymers and nanocompounds derived from 3-aminophenol (B1664112) have demonstrated antioxidant and antibacterial properties.[4]

  • 4-(Aminomethyl)phenol (para-isomer): There is a significant gap in the literature regarding the specific biological activities of 4-aminomethylphenol. However, studies on structurally related compounds, such as derivatives of p-aminoacetophenone, have shown promising antimicrobial and antifungal activities, suggesting a potential area of investigation for this isomer.[5]

Hypothesized Signaling Pathways

The precise signaling pathways for each isomer are not fully elucidated. However, based on their reported activities, potential mechanisms can be proposed.

The antioxidant nature of 2-(aminomethyl)phenol suggests an interaction with pathways sensitive to oxidative stress. By scavenging reactive oxygen species (ROS), it may prevent the activation of the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[1]

G Hypothesized NF-κB Inhibitory Pathway of 2-(Aminomethyl)phenol ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates AMP2 2-(Aminomethyl)phenol AMP2->ROS scavenges IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases IkBa_P P-IκBα IkBa_P->IkBa degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation initiates

Caption: Hypothesized NF-κB inhibitory pathway of 2-(Aminomethyl)phenol.

For 3-(aminomethyl)phenol , its suggested inhibition of Protein Kinase C (PKC) points to its involvement in signal transduction pathways that are crucial for cell growth and differentiation.[1][2] Extracellular signals, such as growth factors, can activate receptor kinases, leading to a cascade that involves PKC. Inhibition of PKC by 3-(aminomethyl)phenol could block downstream signaling, thereby affecting cellular proliferation.[2]

G Hypothesized PKC Inhibitory Pathway of 3-(Aminomethyl)phenol Signal Extracellular Signal (e.g., Growth Factor) Receptor Growth Factor Receptor Kinase (GRK) Signal->Receptor binds & activates PLC Phospholipase C (PLC) Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates AMP3 3-(Aminomethyl)phenol AMP3->Receptor inhibits AMP3->PKC inhibits Proliferation Cellular Proliferation Downstream->Proliferation leads to G General Workflow for In Vitro Bioactivity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Stock Solutions of Isomers Serial Perform Serial Dilutions Compound->Serial Reagents Prepare Assay Reagents (e.g., DPPH, Cells, Enzyme) Incubate Incubate with Reagents Reagents->Incubate Serial->Incubate Measure Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

References

Performance Evaluation of 2-{[(4-Methylphenyl)amino]methyl}phenol-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of catalysts based on the 2-{[(4-Methylphenyl)amino]methyl}phenol ligand framework. These Schiff base ligands form stable and versatile complexes with various transition metals, demonstrating significant catalytic activity in a range of important organic transformations. Their performance is critically influenced by the choice of the metal center, modifications to the ligand structure, and reaction conditions. This document objectively compares their efficacy with alternative catalytic systems, supported by experimental data, to aid in the selection and development of catalysts for specific synthetic applications.

Data Presentation: Performance in Key Organic Reactions

The catalytic performance of metal complexes derived from this compound and analogous Schiff bases is most prominently demonstrated in oxidation and carbon-carbon bond-forming reactions. The modular nature of these ligands allows for fine-tuning of steric and electronic properties, leading to high efficiency and selectivity.

Table 1: Catalytic Performance in Oxidation Reactions

Schiff base metal complexes are effective catalysts for various oxidation reactions.[1][2] Copper(II) complexes, in particular, exhibit significant activity in mimicking the enzyme phenoxazinone synthase, which catalyzes the aerobic oxidation of 2-aminophenol (B121084) (2-AP) to 2-aminophenoxazine-3-one (APX), a core structure in certain antibiotics. The performance is highly dependent on the specific ligand structure coordinated to the copper center.

Catalyst/Ligand SystemSubstrateOxidantKey Performance Metric (Turnover Rate)Yield (%)Reference
Cu(II)-L1 Complex 2-AminophenolAerial O₂11.53 ± 0.15 (μmol L⁻¹ min⁻¹)~75
Cu(II)-L2 Complex 2-AminophenolAerial O₂12.30 ± 0.20 (μmol L⁻¹ min⁻¹)~80
Cu(II)-L3 Complex 2-AminophenolAerial O₂14.21 ± 0.11 (μmol L⁻¹ min⁻¹)~87
Alternative: Cu(II)(FTL) Complex PhenolH₂O₂k_cat = 2.7 x 10⁻⁷ s⁻¹N/A[3]
Alternative: Cd(II)-Chiral Schiff Base Benzyl AlcoholH₂O₂N/A51.33[4]

L1, L2, L3 represent different tridentate N3 Schiff base ligands, demonstrating the effect of ligand modification on catalytic rate. FTL represents a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand.[3]

Table 2: Catalytic Performance in Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming method for producing valuable chiral β-nitro alcohols.[5] Chiral Schiff base-copper complexes are highly effective catalysts for this transformation, often providing excellent yields and high enantioselectivity.[6][7]

Catalyst SystemAldehyde SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
[Cu(II)-Chiral Schiff Base]I 4-Nitrobenzaldehyde109990-92[6]
Alternative 1: [Cu(II)-Bis(oxazoline)]OAc₂ Various Aromatic/Aliphatic5-1071-9962-93[5]
Alternative 2: La-Li-BINOL Complex (Polymetallic) Aliphatic Aldehydes181-9891-97 (syn selective)[5]
Alternative 3: Chiral Quaternary Ammonium Fluoride Aromatic Aldehydes275-98>90 (anti selective)[5]

The chiral Schiff base is 1,6-bis(3-ethoxy-2-hydroxyphenyl)-(3S,4S)-(−)-diphenyl-2,5-diazahexane.[6]

Table 3: Catalytic Performance in Claisen-Schmidt Condensation

Metal complexes of Schiff bases have demonstrated high efficiency in catalyzing condensation reactions, such as the Claisen-Schmidt condensation for synthesizing chalcones, which are precursors to flavonoids and other bioactive molecules. These catalysts can offer higher yields in shorter reaction times compared to traditional base catalysts.[8]

CatalystReactantsProduct Yield (%)Reaction Time (min)Reference
[Cu(II)-Schiff Base Complex] 4-Chlorobenzaldehyde + Acetophenone9515[8]
Alternative 1: KOH 4-Chlorobenzaldehyde + Acetophenone7025[8]
Alternative 2: p-Toluenesulfonic acid (PTSA) 4-Chlorobenzaldehyde + Acetophenone6530[8]

The Schiff base is 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for the synthesis and application of these catalysts based on common procedures.[8]

Protocol 1: General Synthesis of this compound-type Ligands
  • Reactant Preparation: Dissolve equimolar amounts of the substituted salicylaldehyde (B1680747) (e.g., 2-hydroxy-benzaldehyde) and p-toluidine (B81030) (4-methylaniline) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

  • Reaction: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Purification: Collect the solid product by filtration, wash it with cold solvent (e.g., ethanol), and dry it under a vacuum. Recrystallization from a suitable solvent like methanol can be performed for further purification.

Protocol 2: Synthesis of a Representative Copper(II) Catalyst
  • Ligand Solution: Dissolve the synthesized Schiff base ligand in methanol.

  • Metal Salt Addition: In a separate flask, dissolve one equivalent of a copper(II) salt (e.g., CuCl₂·2H₂O or Cu(OAc)₂·H₂O) in methanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reaction and Precipitation: Stir the resulting mixture at room temperature or under gentle reflux for 2-3 hours, during which the metal complex will typically precipitate.

  • Isolation: Filter the solid complex, wash it with methanol and diethyl ether to remove unreacted starting materials, and dry it in a desiccator.

Protocol 3: General Procedure for Catalytic Oxidation of 2-Aminophenol
  • Catalyst Solution: Prepare a stock solution of the Cu(II)-Schiff base complex in a suitable solvent (e.g., methanol).

  • Reaction Setup: In a reaction vessel, combine a buffered methanol-water mixture (e.g., pH 8.6) and the substrate, 2-aminophenol.

  • Initiation: Add the catalyst solution to the reaction mixture to initiate the oxidation. The reaction is typically carried out under an aerobic atmosphere at room temperature.

  • Monitoring: Follow the progress of the reaction by monitoring the formation of the product (APX) using UV-Vis spectroscopy at its characteristic absorption maximum (~433 nm).

  • Workup and Analysis: After the reaction period (e.g., 5 hours), extract the organic products with a solvent like dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. The product identity can be confirmed by ¹H NMR.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the synthetic workflows and catalytic cycles.

G cluster_synthesis Catalyst Synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Amine Amine Amine->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation Complexation Schiff_Base->Complexation Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Complexation Catalyst Metal-Schiff Base Catalyst Complex Complexation->Catalyst

Caption: General workflow for the synthesis of a metal-Schiff base catalyst.

G CuII_L L-Cu(II) Substrate_Binding L-Cu(II)-(2-AP) CuII_L->Substrate_Binding + 2-Aminophenol (2-AP) ET Electron Transfer Substrate_Binding->ET CuI_Radical L-Cu(I)-(2-AP•) ET->CuI_Radical O2_Activation L-Cu(II)-(O2•⁻)-(2-AP•) CuI_Radical->O2_Activation + O₂ Product_Formation Oxidative Coupling O2_Activation->Product_Formation + another 2-AP Product_Formation->CuII_L Regeneration Product APX Product Product_Formation->Product

Caption: Proposed catalytic cycle for the oxidation of 2-aminophenol.

G cluster_inputs Controlling Factors cluster_outputs Performance Metrics Ligand Chiral Ligand (Sterics, Electronics) Yield Reaction Yield Ligand->Yield Selectivity Enantioselectivity (ee%) Ligand->Selectivity Metal Metal Center (Lewis Acidity) Metal->Yield Metal->Selectivity Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Yield Conditions->Selectivity

Caption: Factors influencing catalyst performance in asymmetric synthesis.

References

A Comparative Guide to In Vitro and In Silico Studies for Drug-Like Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a potential therapeutic concept to a market-ready drug is both lengthy and costly.[1][2] To streamline this process, researchers rely on a variety of preclinical methods to identify and validate promising drug candidates. Among the most critical early-stage approaches are in vitro and in silico studies. While both serve to evaluate the potential of drug-like molecules before advancing to live-organism (in vivo) testing, they operate on fundamentally different principles.

  • In Vitro (Latin for "in glass") studies are biological experiments performed outside of a living organism, typically in a controlled laboratory environment using components like cells, proteins, or tissues in test tubes or petri dishes.[2][3]

  • In Silico (a pseudo-Latin term meaning "in silicon") studies are conducted entirely on a computer or via computer simulation.[3][4] These computational methods use models and algorithms to predict the behavior and properties of molecules, saving considerable time and resources.[4][5]

This guide provides an objective comparison of these two methodologies, offering quantitative and qualitative data, detailed experimental protocols, and workflow visualizations to assist researchers in making informed decisions during the drug development process.

Quantitative Comparison: Performance and Resources

While exact figures can vary based on the specific assay, target complexity, and scale of the screen, the following table summarizes the typical quantitative differences between the two approaches. In silico methods generally offer significant advantages in speed and cost, making them ideal for screening vast libraries of compounds, whereas in vitro assays provide essential, tangible biological data.[5][6][7]

MetricIn Silico Studies In Vitro Studies Supporting Data
Throughput High to Ultra-High (10⁶-10⁹ compounds)Low to High (10³-10⁵ compounds)In silico virtual screening can process millions of compounds rapidly[6], while in vitro HTS is more resource-intensive.
Time per Compound Seconds to MinutesMinutes to HoursComputational docking is extremely fast[6], whereas cell-based assays require incubation and processing times.[8]
Typical Timeline Days to Weeks (for a full screening campaign)Weeks to MonthsSetting up, running, and analyzing a large in vitro screen takes significantly longer than a virtual campaign.[2]
Cost per Compound Very Low (fractions of a cent to a few dollars)Moderate to High ($1 - $100+)The primary costs for in silico work are computational resources and software licenses, compared to reagents, cell lines, and specialized equipment for in vitro work.[9][10]
Predictive Accuracy Variable; sufficient for hit identification but requires validation.Generally higher than in silico for biological activity confirmation.In silico models have limitations in scoring functions and handling protein flexibility[11][12]. In vitro results, while not perfectly analogous to a whole organism, provide direct biological measurement.[13]
Resource Requirement High-performance computing, specialized software.Laboratory space, cell culture facilities, reagents, specialized instruments (e.g., plate readers).Each methodology relies on a distinct infrastructure.

Qualitative Comparison: Advantages and Limitations

The choice between in vitro and in silico methods is not just about numbers; it's about the type of information needed at a specific stage of drug discovery.

AspectIn Silico Studies In Vitro Studies
Advantages - Extremely fast and cost-effective for screening large libraries.[11][14] - Reduces the need for animal testing in early stages.[11] - Allows for the evaluation of virtual compounds before synthesis.[15] - Provides insights into potential binding modes and interactions.[16]- Provides direct, experimental evidence of biological activity.[17] - Can confirm or invalidate computational predictions.[1] - Essential for understanding cellular mechanisms like toxicity or pathway modulation.[2][18] - More biologically complex and relevant than computational models.[13]
Limitations - Accuracy is dependent on the quality of the target structure and scoring algorithms.[11][19] - May produce false positives/negatives.[12] - Cannot fully replicate the dynamic and complex biological environment (e.g., pH, solvent effects, protein flexibility).[19] - Biological confirmation is always required.[1]- Fails to replicate the systemic complexity of a whole organism (e.g., metabolism, immune response, drug distribution).[13][14] - Results may not always translate to in vivo efficacy.[2][20] - More time-consuming and expensive than in silico methods.[9] - Some cell lines may not accurately represent disease states.

Experimental Protocols and Methodologies

In Silico Methodology: Virtual High-Throughput Screening (vHTS)

Virtual screening is a cornerstone of in silico drug design, used to search large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme.[15] The following protocol outlines a typical workflow using molecular docking.

Objective: To identify potential inhibitors for a target protein from a large compound database.

Methodology: Structure-Based Virtual Screening

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

    • Prepare the protein using modeling software: remove water molecules, add hydrogen atoms, and assign partial charges.

    • Define the binding site or "active site" of the protein where the drug is expected to bind. This is often the location of a known ligand in the crystal structure.

  • Ligand Library Preparation:

    • Acquire a large library of small molecules in a digital format (e.g., from ZINC or ChEMBL databases). These libraries can contain millions of compounds.

    • Prepare the ligands: generate 3D coordinates, assign correct protonation states, and minimize their energy.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place each ligand from the library into the defined binding site of the target protein.[6]

    • The program explores various possible orientations and conformations of the ligand within the binding site to find the most favorable "pose."[16]

  • Scoring and Ranking:

    • For each pose, a "scoring function" calculates a score that estimates the binding affinity between the ligand and the protein.[21]

    • Ligands are ranked based on their scores. Those with the best (e.g., lowest binding energy) scores are considered the top "hits."

  • Post-Processing and Hit Selection:

    • The top-ranked hits are visually inspected to analyze their interactions (e.g., hydrogen bonds) with the protein.

    • Filters based on physicochemical properties (e.g., Lipinski's Rule of Five) are often applied to select for drug-like candidates.

    • A final, curated list of hits is selected for acquisition or synthesis and subsequent in vitro validation.

In Vitro Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18] It is frequently used to measure the cytotoxic effects of a drug candidate on cancer cell lines.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (the IC₅₀ value).

Materials:

  • Target cell line (e.g., HeLa cells).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • Test compound, dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

  • Microplate reader.

Experimental Procedure:

  • Cell Seeding:

    • Culture the cells until they reach approximately 80% confluence.

    • Trypsinize the cells, count them, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing only the solvent, e.g., DMSO) and "untreated control" wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[22]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Solubilization of Formazan:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value.

Visualizing the Drug Discovery Workflow

The following diagrams, created using the DOT language, illustrate the logical relationships and workflows involving in silico and in vitro studies.

Drug_Discovery_Workflow General Drug Discovery Workflow Target_ID Target Identification & Validation In_Silico In Silico Screening (e.g., Virtual HTS) Millions of Compounds Target_ID->In_Silico Large Library Hit_ID Hit Identification (Thousands of Hits) In_Silico->Hit_ID In_Vitro In Vitro Screening (e.g., HTS, Dose-Response) Hundreds of Compounds Hit_ID->In_Vitro Prioritized Hits Lead_Gen Lead Generation (Dozens of Leads) In_Vitro->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->In_Vitro Iterative Testing of New Analogs In_Vivo Preclinical (In Vivo) Animal Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Integrated workflow showing the complementary roles of in silico and in vitro studies.

In_Silico_Workflow In Silico Virtual Screening Workflow Start Start: Define Target Prep_Protein 1. Prepare Protein Structure Start->Prep_Protein Docking 3. Molecular Docking Engine Prep_Protein->Docking Prep_Library 2. Prepare Ligand Library (Millions of Compounds) Prep_Library->Docking Scoring 4. Scoring & Ranking Docking->Scoring Filter 5. Post-Docking Filters (Drug-likeness, Visual Inspection) Scoring->Filter End End: Top Hits for In Vitro Testing Filter->End

Caption: A detailed flowchart of a typical structure-based virtual screening process.

In_Vitro_Workflow In Vitro Cell Viability Assay Workflow Start Start: Select Cell Line & Compound Seed 1. Seed Cells in 96-Well Plate Start->Seed Incubate1 2. Incubate (24h) for Adherence Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 48h) for Exposure Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) for Formazan Formation Add_MTT->Incubate3 Solubilize 7. Add Solubilizer Incubate3->Solubilize Read 8. Read Absorbance (570nm) Solubilize->Read Analyze 9. Analyze Data & Calculate IC₅₀ Read->Analyze End End: Confirmed Biological Activity Analyze->End

Caption: Step-by-step experimental workflow for a standard MTT cell viability assay.

Conclusion

In silico and in vitro studies are not competing methodologies but rather synergistic components of a modern, efficient drug discovery pipeline.[1][17] In silico approaches provide unparalleled speed and scale, allowing researchers to rapidly sift through immense chemical space to identify a manageable number of promising candidates.[6] In vitro assays then offer the crucial, real-world biological validation needed to confirm these predictions and provide deeper mechanistic insights.[20] By leveraging the strengths of both—the predictive power of computation and the empirical evidence of laboratory experiments—drug development professionals can make more strategic, data-driven decisions, ultimately accelerating the path toward novel therapeutics.

References

Unraveling Molecular Architecture: A Comparative Guide to Structural Confirmation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of an organic compound's three-dimensional structure is a cornerstone of innovation and regulatory compliance. This guide provides an objective comparison of the principal analytical techniques employed for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate method for a given analytical challenge.

The unequivocal structural elucidation of a novel organic compound is a critical step in chemical research and pharmaceutical development. It provides the fundamental basis for understanding a molecule's properties, reactivity, and biological activity. The three preeminent techniques for this purpose, each with its own set of strengths and limitations, are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. While NMR and MS are adept at characterizing molecules in solution, providing data on connectivity and molecular weight, X-ray Crystallography offers an unparalleled, high-resolution snapshot of the molecule's solid-state conformation.

Performance at a Glance: A Quantitative Comparison

The selection of an analytical technique is often a trade-off between the level of structural detail required, the amount of sample available, and the physical state of the compound. The following table summarizes the key quantitative performance indicators for each technique.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.Measurement of the mass-to-charge ratio of ionized molecules and their fragments.Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.
Sample Type Soluble compounds in deuterated solvents.Volatile or ionizable compounds, can be in solution or solid state.Single, well-ordered crystal.
Information Obtained Detailed connectivity through covalent bonds, relative stereochemistry, dynamic and conformational information in solution.Molecular weight, elemental composition, and structural information from fragmentation patterns.Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state.
Typical Sample Amount 1-25 mg for ¹H NMR; 10-100 mg for ¹³C NMR.[1][2]Micrograms (µg) to nanograms (ng); can be as low as picograms (pg) or femtograms (fg) for highly sensitive instruments.[3]A single crystal with dimensions of 0.1-0.4 mm.[4]
Sensitivity Micromolar (µM) to millimolar (mM) concentration range.[5]Picomolar (pM) to femtomolar (fM) range.[6]Not concentration-dependent; requires a well-diffracting crystal.
Resolution ~0.1 Hz for high-field instruments, allowing for the distinction of very similar chemical environments.[7]High-resolution instruments (e.g., Orbitrap, TOF) can achieve resolutions >100,000, enabling the determination of elemental composition.[8]Atomic resolution, typically in the range of 0.5-3.0 Å.[9][10]

Delving Deeper: Experimental Protocols

The successful application of these techniques hinges on meticulous experimental execution. Below are detailed protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Analysis

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified organic compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1][11]

    • Ensure the sample is completely dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[12]

    • The final sample concentration should ideally be in the range of 50 to 150 mM for a comprehensive analysis including 2D spectra.[13]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons).

    • Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon environments. Common pulse sequences include standard one-pulse experiments or DEPT (Distortionless Enhancement by Polarization Transfer) to determine the multiplicity of carbon signals (CH, CH₂, CH₃).[14]

    • Acquire two-dimensional (2D) NMR spectra to establish connectivity:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[14]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.[14]

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) using software such as TopSpin or Mnova. This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the splitting patterns in the ¹H NMR spectrum to deduce the number of neighboring protons.

    • Correlate the 1D and 2D spectra to piece together the molecular fragments and ultimately assemble the complete structure.

Mass Spectrometry (MS): ESI-TOF Analysis

Objective: To determine the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[15]

    • Dilute the stock solution to a final concentration of 1-10 µM for direct infusion or 10-100 µM for LC-MS analysis.[5]

    • For Electrospray Ionization (ESI), the sample solution should be infused into the mass spectrometer at a constant flow rate.[5]

  • Data Acquisition (using a Time-of-Flight Analyzer):

    • The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

    • The ions are then accelerated into the time-of-flight (TOF) mass analyzer.

    • The time it takes for the ions to travel the length of the flight tube to the detector is measured. Lighter ions travel faster than heavier ions.

    • The mass-to-charge ratio (m/z) of each ion is calculated based on its flight time.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

    • The peak with the highest m/z value often corresponds to the molecular ion ([M+H]⁺ or [M-H]⁻), from which the molecular weight can be determined.

    • High-resolution mass spectrometry allows for the determination of the accurate mass of the molecular ion, which can be used to deduce the elemental composition of the compound.

    • Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and obtain structural information from the resulting fragment ions.[16][17][18][19]

X-ray Crystallography: Single-Crystal Analysis

Objective: To obtain a precise three-dimensional model of the molecule.

Methodology:

  • Crystal Growth:

    • This is often the most challenging step. A single, well-ordered crystal of the organic compound is required.

    • Common techniques for growing crystals include:

      • Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.

      • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the compound to crystallize out.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

    • The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.[4]

    • The intensities and positions of the diffracted spots are measured.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Initial phases for the diffracted X-rays are determined using computational methods.

    • An initial electron density map is calculated, from which a preliminary model of the molecule is built.

    • The model is refined against the experimental data using software like SHELXL to improve the fit between the calculated and observed diffraction patterns.[20][21] This iterative process adjusts atomic positions and thermal parameters to yield a final, high-resolution structure.

Visualizing the Workflow

To better illustrate the logical flow of each analytical process, the following diagrams have been generated using the DOT language.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim one_d Acquire 1D Spectra (¹H, ¹³C, DEPT) lock_shim->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d ft_phase Fourier Transform, Phase & Baseline Correction two_d->ft_phase integrate Integration & Multiplicity Analysis ft_phase->integrate correlate Correlate 1D & 2D Data integrate->correlate structure Assemble Structure correlate->structure

Caption: Workflow for NMR-based structural elucidation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Dissolve in Volatile Solvent start->dissolve dilute Dilute to Appropriate Concentration dissolve->dilute introduction Sample Introduction (e.g., ESI) dilute->introduction ionization Ionization introduction->ionization analysis Mass Analysis (e.g., TOF) ionization->analysis detection Detection analysis->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum mw_det Determine Molecular Weight mass_spectrum->mw_det composition Determine Elemental Composition (High-Res) mw_det->composition fragmentation Fragmentation Analysis (MS/MS) composition->fragmentation structure Propose Structure fragmentation->structure

Caption: Workflow for MS-based structural analysis.

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement start Purified Compound crystallization Grow Single Crystal start->crystallization mount Mount Crystal crystallization->mount diffraction X-ray Diffraction mount->diffraction process_data Process Diffraction Data diffraction->process_data solve_phases Solve Phase Problem process_data->solve_phases build_model Build Initial Model solve_phases->build_model refine Refine Structure build_model->refine validate Validate Final Structure refine->validate

Caption: Workflow for X-ray crystallography.

Conclusion: An Integrated Approach

While each technique provides a unique and powerful lens through which to view molecular structure, a truly comprehensive and unambiguous structural confirmation often relies on an integrated approach. Mass spectrometry can quickly provide the molecular formula, NMR spectroscopy can then be used to piece together the covalent framework and stereochemistry in solution, and finally, X-ray crystallography can offer the definitive, high-resolution picture of the molecule's solid-state conformation. By understanding the capabilities and requirements of each technique, researchers can strategically design their analytical workflow to efficiently and accurately elucidate the structures of novel organic compounds, thereby accelerating the pace of discovery and development.

References

Benchmarking Corrosion Inhibitors: A Comparative Guide to Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, selecting the appropriate corrosion inhibitor is a critical decision that relies on robust, comparative data. This guide provides an objective comparison of common commercial corrosion inhibitors, supported by standardized experimental data and detailed protocols for performance evaluation.

Performance Comparison of Commercial Corrosion Inhibitors

The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency, which is determined through various testing methodologies. The table below summarizes the performance of representative commercial standard inhibitors in an acidic environment, as evaluated by weight loss and electrochemical techniques.

Inhibitor TypeCommercial Example(s)Test MethodTest ConditionsCorrosion Rate (mm/y)Inhibition Efficiency (%)
Organic (Imidazoline-based) Amine-based film-formersWeight Loss (ASTM G31)1M HCl, 24h, Room Temp.0.595
Potentiodynamic Polarization1M HCl, Room Temp.0.694
Inorganic (Phosphate-based) PolyphosphatesWeight Loss (ASTM G31)1M HCl, 24h, Room Temp.1.288
Potentiodynamic Polarization1M HCl, Room Temp.1.585
Volatile (VCI) Dicyclohexylammonium nitriteWeight Loss (Vapor Phase)Aggressive Atmosphere, 72h0.298
Electrochemical ImpedanceAggressive AtmosphereN/A97

Experimental Protocols for Benchmarking

Accurate and reproducible data are the foundation of effective benchmarking. The following are detailed protocols for the key experiments cited in the performance comparison.

Weight Loss Method (ASTM G31)

This method determines the corrosion rate of a metal in a specific environment with and without an inhibitor. The inhibition efficiency is calculated from the reduction in the corrosion rate.

Procedure:

  • Specimen Preparation: Prepare at least two metal coupons (e.g., mild steel) of known dimensions and surface area. Clean the coupons with a suitable solvent to remove any grease or oil, followed by acid pickling to remove any existing oxide layer. Rinse with deionized water, dry, and weigh to the nearest 0.1 mg.

  • Test Solution: Prepare the corrosive solution (e.g., 1M HCl). For the inhibited test, add the corrosion inhibitor at the desired concentration.

  • Immersion: Immerse one coupon in the corrosive solution and the other in the inhibited solution for a specified period (e.g., 24 hours) at a constant temperature.[1]

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 standards to remove corrosion products, rinse with deionized water, dry, and re-weigh.

  • Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 × 10^4 × W) / (A × T × D) Where:

    • W = Weight loss in grams

    • A = Area of the coupon in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³

  • Inhibition Efficiency Calculation: Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 Where:

    • CR_uninhibited = Corrosion rate without inhibitor

    • CR_inhibited = Corrosion rate with inhibitor

Electrochemical Methods: Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy (EIS)

Electrochemical tests provide rapid and detailed information about the corrosion process and the mechanism of inhibition. These tests are performed using a three-electrode setup in an electrochemical cell.[2][3]

Procedure:

  • Electrode Setup: The three-electrode system consists of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the OCP for about 30-60 minutes.[3]

  • Potentiodynamic Polarization: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP. The resulting plot of current density versus potential (Tafel plot) is used to determine the corrosion current density (i_corr). The corrosion rate is proportional to i_corr.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies to the working electrode at its OCP. The impedance data is plotted in a Nyquist or Bode plot and can be used to model the corrosion process and determine the polarization resistance (R_p), which is inversely proportional to the corrosion rate.[3]

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the corrosion current densities or polarization resistances: Inhibition Efficiency (%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 or Inhibition Efficiency (%) = [(R_p_inhibited - R_p_uninhibited) / R_p_inhibited] × 100

Visualizing the Benchmarking Process and Inhibition Mechanism

To further clarify the experimental and theoretical aspects of corrosion inhibitor benchmarking, the following diagrams illustrate a typical workflow and a simplified mechanism of action.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis p1 Metal Coupon Preparation t1 Weight Loss Test (ASTM G31) p1->t1 t2 Electrochemical Test (PDP/EIS) p1->t2 p2 Corrosive Solution Preparation p2->t1 p2->t2 p3 Inhibitor Solution Preparation p3->t1 p3->t2 a1 Calculate Corrosion Rate t1->a1 t2->a1 a2 Calculate Inhibition Efficiency a1->a2 a3 Compare Performance a2->a3

Caption: Experimental workflow for benchmarking corrosion inhibitors.

inhibition_mechanism cluster_environment Corrosive Environment (e.g., Acid) cluster_metal Metal Surface cluster_inhibitor Inhibitor Action H_plus H+ cathodic H_plus->cathodic Cathodic Reaction 2H+ + 2e- -> H2 Cl_minus Cl- metal Metal (Fe) anodic metal->anodic Anodic Reaction Fe -> Fe2+ + 2e- inhibitor Inhibitor Molecules inhibitor->metal Adsorption & Protective Film Formation

Caption: Simplified mechanism of corrosion inhibition.

References

A Comparative Guide to In Vitro Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common in vitro antioxidant activity assays, offering researchers, scientists, and drug development professionals a framework for evaluating the efficacy of novel compounds against established standards. The following sections detail the experimental protocols for three widely used methods—DPPH, ABTS, and FRAP—and present comparative data in a structured format.

Introduction to Antioxidant Activity Assays

Antioxidant capacity is a measure of a substance's ability to inhibit oxidative processes. In drug discovery and development, quantifying this activity is crucial. This is often achieved by comparing the performance of a test compound to that of well-characterized antioxidant standards. The most common methods involve spectrophotometric assays that measure a compound's capacity to scavenge free radicals or reduce metal ions.[1] This guide focuses on three such prevalent assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Commonly Used Antioxidant Standards

For accurate and reproducible results, test compounds are compared against known standards.[2][3] Commonly used standards include:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant.[4][5]

  • Trolox: A water-soluble analog of Vitamin E, frequently used to determine Trolox Equivalent Antioxidant Capacity (TEAC).[5][6]

  • Gallic Acid: A phenolic acid known for its high antioxidant activity.[2][5]

The choice of standard can influence the reported antioxidant activity, making it essential to specify the standard used when reporting results.[2][7]

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from the three primary antioxidant assays, comparing two novel test compounds against common standards.

Table 1: DPPH Radical Scavenging Activity

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)
Test Compound A25.5
Test Compound B48.2
Ascorbic Acid (Standard) 8.7
Trolox (Standard) 12.1
Gallic Acid (Standard) 5.3

Table 2: ABTS Radical Scavenging Activity

The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation.

CompoundTEAC (mM Trolox Equivalents/mg sample)
Test Compound A1.85
Test Compound B0.95
Ascorbic Acid (Standard) 2.15
Gallic Acid (Standard) 3.50

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

FRAP values are determined by comparing the change in absorbance at 593 nm of the test sample to a standard curve prepared using a known concentration of ferrous sulfate (B86663) (FeSO₄).

CompoundFRAP Value (µM Fe(II)/g sample)
Test Compound A1250
Test Compound B850
Ascorbic Acid (Standard) 1800
Trolox (Standard) 1500

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a 96-well microplate format, suitable for high-throughput screening.

DPPH Radical Scavenging Assay Protocol

This assay is based on the reduction of the violet-colored DPPH radical to a pale yellow hydrazine (B178648) by an antioxidant.[8]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[4]

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[4]

  • Test compounds and standards (Ascorbic Acid, Trolox)[4]

  • 96-well microplates

  • Spectrophotometer capable of reading at 517 nm

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be prepared fresh and kept in the dark.[4]

  • Preparation of Test Samples and Standards: Prepare stock solutions of the test compounds and standards (e.g., 1 mg/mL) in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[4]

  • Assay Protocol:

    • Add 100 µL of the various concentrations of test samples and standards into triplicate wells of a 96-well plate.[4]

    • Add 100 µL of the DPPH working solution to all wells.[9]

    • Include a control containing 100 µL of solvent and 100 µL of the DPPH solution.[4]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[10] Measure the absorbance at 517 nm.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.

ABTS Radical Cation Decolorization Assay Protocol

This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[6] The radical is generated by the oxidation of ABTS with potassium persulfate.[6]

Materials and Reagents:

  • 7 mM ABTS solution[6]

  • 2.45 mM potassium persulfate solution[6]

  • Standard antioxidant (e.g., Trolox)[6]

  • Ethanol or deionized water

  • Spectrophotometer capable of reading at 734 nm

Procedure:

  • Preparation of ABTS•+ Radical Solution: To generate the ABTS•+ radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[6] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Protocol:

    • Add 195 µL of the ABTS•+ working solution to the wells of a 96-well plate.[8]

    • Add 10 µL of the test sample or Trolox standard at various concentrations.[8]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[8] Measure the absorbance at 734 nm.[8]

  • Calculation of TEAC: A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards. The percentage inhibition is calculated as:[6] Inhibition (%) = [(A_control - A_sample) / A_control] x 100 The TEAC of the test sample is then determined from the linear regression equation of the standard curve.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)[12]

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl[12]

  • 20 mM FeCl₃·6H₂O solution[12]

  • Standard (e.g., FeSO₄ or Trolox)[12]

  • Spectrophotometer capable of reading at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm this reagent to 37°C before use.[12]

  • Assay Protocol:

    • Add 150 µL of the prepared FRAP reagent to each well of a 96-well plate.[12]

    • Add 20 µL of the test sample, standard, or a blank (solvent) to the wells.[12]

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes.[12] Immediately after incubation, measure the absorbance at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.[12]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) add_reagents Add Reagents to Plate prep_reagents->add_reagents prep_standards Prepare Standards (Trolox, Ascorbic Acid) add_samples Add Samples/Standards prep_standards->add_samples prep_samples Prepare Test Samples (Serial Dilutions) prep_samples->add_samples incubate Incubate (Dark, Room Temp/37°C) add_samples->incubate read_abs Measure Absorbance (Spectrophotometer) incubate->read_abs calc_inhibition Calculate % Inhibition or Scavenging read_abs->calc_inhibition plot_curve Plot Standard Curve calc_inhibition->plot_curve determine_activity Determine IC50 / TEAC / FRAP Value plot_curve->determine_activity

Caption: General workflow for in vitro antioxidant activity screening.

G cluster_pathway Cellular Antioxidant Response stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., SOD, GPx) are->antioxidant_enzymes activates transcription nucleus->are binds to protection Cellular Protection antioxidant_enzymes->protection

Caption: Simplified Keap1-Nrf2 antioxidant response pathway.[13]

References

Structural Features vs. Functional Activity: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural and Functional Landscape of Schiff Base Derivatives

Schiff base derivatives, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and catalysis.[1][2] Their biological activities, which include antimicrobial, anticancer, and antioxidant properties, are intricately linked to their structural features.[3][4] This guide provides a comparative analysis of the structure-function relationships of various Schiff base derivatives, supported by experimental data and detailed protocols.

The biological and catalytic activities of Schiff base derivatives are significantly influenced by the nature and position of substituents on the aromatic rings of the parent aldehyde and amine. The formation of metal complexes with Schiff bases can also dramatically enhance their activity.[2][5]

Key Structure-Activity Relationships:

  • Electron-donating and withdrawing groups: The presence of electron-donating groups (e.g., -OH, -OCH3) on the phenolic ring generally enhances the antioxidant activity of Schiff base ligands.[6][7] Conversely, electron-withdrawing groups can influence other biological activities. For instance, a chloro (-Cl) group has been observed to be effective against gram-negative bacteria.[8][9]

  • Hydroxyl (-OH) group: A phenolic hydroxyl group is a key structural feature for antioxidant activity, acting as a hydrogen atom donor to scavenge free radicals.[10][11] Its position (ortho or para) relative to the azomethine group can also impact the compound's chelating and biological properties.[8][9]

  • Metal Complexation: Coordination of Schiff bases with transition metal ions (e.g., Cu(II), Co(II), Zn(II)) often leads to a significant enhancement of their biological activities compared to the free ligands.[3][12] This is attributed to factors like increased lipophilicity and altered redox potentials upon complexation.

The following diagram illustrates the logical relationship between structural modifications and the resulting functional activities of Schiff base derivatives.

cluster_structure Structural Modifications cluster_properties Physicochemical Properties cluster_activity Functional Activities Parent Aldehyde/Amine Parent Aldehyde/Amine Electronic Effects Electronic Effects Parent Aldehyde/Amine->Electronic Effects Steric Hindrance Steric Hindrance Parent Aldehyde/Amine->Steric Hindrance Substituent Groups Substituent Groups Substituent Groups->Electronic Effects Lipophilicity Lipophilicity Substituent Groups->Lipophilicity Metal Ion Metal Ion Metal Ion->Electronic Effects Chelation Chelation Metal Ion->Chelation Antimicrobial Antimicrobial Electronic Effects->Antimicrobial Anticancer Anticancer Electronic Effects->Anticancer Antioxidant Antioxidant Electronic Effects->Antioxidant Catalytic Catalytic Electronic Effects->Catalytic Steric Hindrance->Antimicrobial Steric Hindrance->Catalytic Lipophilicity->Antimicrobial Lipophilicity->Anticancer Chelation->Antimicrobial Chelation->Anticancer Chelation->Catalytic

Caption: Structure-Activity Relationship of Schiff Base Derivatives.

Comparative Performance Data

The following tables summarize quantitative data on the antimicrobial and antioxidant activities of representative Schiff base derivatives.

Table 1: Antimicrobial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)
Compound/DerivativeEscherichia coliStaphylococcus aureusSalmonella typhimuriumStreptococcus pyogenesReference
Schiff Base 119171819[13]
Cyano derivative (4)28252224[13]
Chloro derivative (5)26282426[13]
Ciprofloxacin (Std.)30322830[14]

Concentration of test compounds was 6.25 μg/mL.

Table 2: Antioxidant Activity of Schiff Base Derivatives (DPPH Radical Scavenging, IC50 in µg/mL)
Compound/DerivativeIC50 (µg/mL)Reference
4-(2-hydroxyanilino)pent-3-en-2-one19.8[3]
Isatin Schiff Base Derivative729.258[11]
Ascorbic Acid (Standard)-[10]
Trolox (Standard)-[10]

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Antimicrobial Activity: Disc Diffusion Method

This method is widely used to screen for antimicrobial activity.[8][9][13]

Workflow Diagram:

cluster_workflow Disc Diffusion Assay Workflow A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B Inoculate sterile Mueller-Hinton agar (B569324) plates uniformly with the bacterial suspension A->B C Impregnate sterile filter paper discs with known concentrations of Schiff base derivatives B->C D Place discs on the inoculated agar surface C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition around each disc E->F

Caption: Workflow for the Disc Diffusion Antimicrobial Assay.

Detailed Protocol:

  • Preparation of Inoculum: A 24-hour old culture of the test bacteria is mixed with sterile physiological saline (0.85%), and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 10^6 colony-forming units (CFU) per milliliter.[13]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a sterile Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the Schiff base derivative dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate completely.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a popular and rapid method for evaluating the free radical scavenging potential of compounds.[6][10]

Detailed Protocol:

  • Preparation of Solutions:

    • DPPH Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Test Sample Solutions: Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, prepare a series of dilutions to obtain different concentrations for testing.

    • Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in the same solvent as the test samples and prepare a series of dilutions.[10]

  • Assay Procedure (in a 96-well microplate):

    • Add 20 µL of the test sample or standard solution to each well.

    • Add 180 µL of the 0.2 mM DPPH solution to each well.

    • For the blank (control), add 20 µL of the solvent and 180 µL of the DPPH solution.[10]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 20-30 minutes.

    • Measure the absorbance at 515-528 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[10]

Anticancer Mechanism: Targeting Signaling Pathways

Schiff base derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. One such pathway is the AMPK/mTOR pathway, which is crucial for cell growth and proliferation.[15][16]

The following diagram illustrates a proposed mechanism where a Schiff base derivative inhibits mitochondrial complex I, leading to the activation of AMPK and subsequent inhibition of the mTOR signaling pathway, ultimately inducing cancer cell death.

cluster_pathway Proposed Anticancer Signaling Pathway of a Schiff Base Derivative Schiff_Base Schiff Base Derivative Complex_I Mitochondrial Complex I Schiff_Base->Complex_I Inhibits ATP_Production Reduced ATP Production Complex_I->ATP_Production AMPK AMPK Activation ATP_Production->AMPK mTOR mTOR Inhibition AMPK->mTOR Cell_Growth Inhibition of Cell Growth and Proliferation mTOR->Cell_Growth Apoptosis Induction of Apoptosis mTOR->Apoptosis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-{[(4-Methylphenyl)amino]methyl}phenol (CAS No. 14674-88-5), a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure personal safety and compliance with regulatory standards.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a full-face shield to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH-approved respirator may be necessary if working in an area with inadequate ventilation or if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing boats, filter paper, and gloves, in a designated, puncture-proof, and sealable container.[1] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent wastes unless explicitly permitted by your institution's hazardous waste guidelines. The container must be sealed and labeled with "Hazardous Waste" and the chemical name.

  • Contaminated Labware: Disposable labware such as pipette tips and centrifuge tubes that have come into contact with the compound should be collected in a separate, sealable container and treated as hazardous waste.[1] For reusable glassware, the initial rinsate from cleaning must be collected as hazardous waste.[4]

Step 2: Container Management

  • All hazardous waste containers must be kept securely closed except when actively adding waste.[1][5]

  • Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[6]

  • Ensure all labels are complete and legible.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[2][5]

  • The most common and safest method for the final disposal of phenolic compounds is high-temperature incineration at a licensed facility.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, this should be done with caution to avoid spreading vapors.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like sand or vermiculite.[7]

  • Collection: Place all contaminated absorbent material and any contaminated personal protective equipment into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The cleaning materials used should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event A Don Appropriate PPE B Segregate Solid, Liquid, & Contaminated Waste A->B C Use Designated, Labeled, & Sealed Containers B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Professional Disposal (e.g., Incineration) E->F S1 Contain Spill with Absorbent Material S2 Collect Contaminated Material S1->S2 S2->C Place in Hazardous Waste Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-{[(4-Methylphenyl)amino]methyl}phenol. Adherence to these protocols is vital for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[1]. Due to its phenolic and aromatic amine structure, it is prudent to treat it as a corrosive and toxic substance[2]. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes and aerosols that can cause serious eye damage. Phenolic compounds are particularly hazardous to the eyes[2].
Hand Protection For incidental contact, double-gloved nitrile exam-style gloves (minimum 8mil thickness) are recommended. For extended contact or immersion, use utility-grade neoprene or butyl rubber gloves over nitrile gloves[2][3].Provides protection against skin absorption, which is a significant route of exposure for phenolic compounds and aromatic amines[2]. Change gloves immediately upon contamination.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory[3]. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn[2][3].Prevents skin contact with the chemical. Contaminated clothing should be removed immediately and laundered before reuse[4][5].
Respiratory Protection All handling of solid and solutions should be conducted in a certified chemical fume hood[3][6]. If work outside a fume hood is unavoidable or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.Minimizes inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and to maintain the integrity of the experiment.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher are readily accessible and unobstructed[2]. First aid kits should contain Polyethylene Glycol 300 or 400 (PEG 300/400) for treating phenol (B47542) burns[2].

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • PPE: Don all required PPE as specified in Table 1 before handling the chemical.

  • Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.

Handling the Compound:

  • Weighing: Weigh the solid compound within the chemical fume hood to avoid inhalation of dust particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is securely clamped.

  • Centrifugation: If centrifugation is required, use sealed safety cups to prevent the release of aerosols[3].

Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Storage: Store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed[4][7].

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Arrange for disposal through a licensed professional waste disposal service[4][7].
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) Place in a designated solid hazardous waste container. This should be a sealed bag or container clearly labeled with the chemical name and associated hazards[5].
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Empty Containers Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical flow of operations for safely handling this compound, integrating necessary safety checks and decision points.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials verify_safety Verify Fume Hood & Emergency Equipment gather_materials->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid prepare_solution Prepare Solution (if needed) weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste store_excess Store Remaining Chemical dispose_waste->store_excess doff_ppe Doff PPE Correctly store_excess->doff_ppe end_process End of Process doff_ppe->end_process

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.